CORM-401
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C8H6MnNO6S2- |
|---|---|
Peso molecular |
331.2 g/mol |
Nombre IUPAC |
carbon monoxide;N-(carboxymethyl)-N-methylcarbamodithioate;manganese |
InChI |
InChI=1S/C4H7NO2S2.4CO.Mn/c1-5(4(8)9)2-3(6)7;4*1-2;/h2H2,1H3,(H,6,7)(H,8,9);;;;;/p-1 |
Clave InChI |
BYBYPEYFKXEVIY-UHFFFAOYSA-M |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CORM-401
For Researchers, Scientists, and Drug Development Professionals
Abstract
CORM-401, a manganese-based carbonyl compound, is a carbon monoxide-releasing molecule (CORM) with a multifaceted mechanism of action. It serves as a delivery vehicle for carbon monoxide (CO), a gaseous signaling molecule with diverse physiological effects. This technical guide delineates the core mechanisms of this compound, focusing on its CO-releasing properties, its impact on key signaling pathways, and its physiological and pathological consequences. We will explore its role in vasodilation, angiogenesis, inflammation, cellular metabolism, and its potential as an antimicrobial and anticancer agent. This document provides a comprehensive overview of the current understanding of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.
Core Mechanism: Carbon Monoxide Release
The primary mechanism of action of this compound is the release of carbon monoxide. This process is not spontaneous but is triggered by the presence of CO acceptors, such as heme proteins like myoglobin (B1173299), and is enhanced by oxidants.[1]
Key Characteristics of CO Release:
-
Stoichiometry: this compound can release up to three molecules of CO per molecule of the compound.[2]
-
Triggering Factors: The release is initiated in the presence of CO acceptors and is significantly accelerated by oxidizing agents like hydrogen peroxide (H₂O₂).[2] This oxidant-sensitive nature suggests that this compound may preferentially release CO in environments with high oxidative stress, a common feature of inflammatory and cancerous tissues.
-
CO-Independent Effects: It is crucial to note that some biological effects of this compound may be independent of CO release and could be attributed to the manganese core or the ligand itself.
Experimental Protocol: Myoglobin Assay for CO Release
This assay spectrophotometrically quantifies the amount of CO released from this compound by measuring the conversion of deoxymyoglobin (deoxy-Mb) to carboxymyoglobin (Mb-CO).
Materials:
-
Horse heart myoglobin
-
Sodium dithionite
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound solution
-
Spectrophotometer
Procedure:
-
Prepare a solution of myoglobin in PBS.
-
Reduce the myoglobin to deoxy-Mb by adding a fresh solution of sodium dithionite.
-
Record the baseline absorbance spectrum of deoxy-Mb.
-
Add a known concentration of this compound to the deoxy-Mb solution.
-
Immediately begin recording the absorbance spectrum at regular intervals. The conversion to Mb-CO is monitored by the shift in the Soret peak from approximately 434 nm (deoxy-Mb) to 423 nm (Mb-CO).
-
The amount of Mb-CO formed is calculated using the Beer-Lambert law and the known extinction coefficients for deoxy-Mb and Mb-CO.
-
The moles of CO released per mole of this compound can then be determined.
Signaling Pathways Modulated by this compound
This compound, primarily through the action of its released CO, modulates several key intracellular signaling pathways, leading to a cascade of cellular responses.
Heme Oxygenase-1 (HO-1) and NF-κB Pathway
This compound upregulates the expression of Heme Oxygenase-1 (HO-1), an inducible enzyme with potent anti-inflammatory properties.[3] This induction plays a crucial role in mediating the anti-inflammatory effects of this compound.
The released CO can activate the transcription factor Nrf2, which then translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter region of the HMOX1 gene, leading to increased HO-1 transcription.
Furthermore, this compound has been shown to suppress the activation of the NF-κB pathway in macrophages stimulated with lipopolysaccharide (LPS).[3] This suppression is, at least in part, dependent on the induction of HO-1.[3] The mechanism involves the inhibition of IκB-α degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB.[3]
References
- 1. This compound, an orally active carbon monoxide-releasing molecule, increases body temperature by activating non-shivering thermogenesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carbon monoxide-releasing molecule-401, a water-soluble manganese-based metal carbonyl, suppresses Prevotella intermedia lipopolysaccharide-induced production of nitric oxide in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
CORM-401: A Technical Guide to a Multifaceted Carbon Monoxide Releasing Molecule
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbon monoxide (CO), once known only for its toxicity, is now recognized as a crucial endogenous gasotransmitter with significant therapeutic potential. Carbon Monoxide-Releasing Molecules (CORMs) have emerged as a promising strategy to safely deliver controlled amounts of CO to biological systems. Among these, CORM-401, a manganese-based carbonyl complex, has garnered considerable attention due to its unique properties, including water solubility and oxidant-sensitive CO release. This technical guide provides an in-depth overview of this compound, encompassing its chemical characteristics, mechanism of action, and diverse biological effects. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are exploring the therapeutic applications of CO. This document details experimental protocols for the use of this compound and summarizes key quantitative data in structured tables. Furthermore, it visualizes the intricate signaling pathways modulated by this compound using Graphviz diagrams, offering a clear perspective on its molecular interactions.
Introduction to this compound
This compound, with the chemical formula [Mn(CO)₄(S₂CNMe(CH₂CO₂H))], is a water-soluble, manganese-containing compound designed to release carbon monoxide in a controlled manner.[1] Unlike some other CORMs, its CO release is significantly enhanced in the presence of oxidants like hydrogen peroxide (H₂O₂), making it particularly interesting for therapeutic interventions in diseases associated with oxidative stress.[2][3] It has been reported to release up to three molecules of CO per molecule of the compound.[2][3] The therapeutic potential of this compound has been explored in a variety of preclinical models, demonstrating beneficial effects in conditions such as inflammatory diseases, cardiovascular disorders, and even in the context of cancer.[3][4]
Chemical Properties and Synthesis
This compound is a manganese(I) carbonyl complex. Its water solubility is a key advantage for biological applications, facilitating its administration and distribution in aqueous environments.
| Property | Value | Reference |
| Chemical Formula | C₈H₆MnNO₆S₂ | [5] |
| Molecular Weight | 331.20 g/mol | [5] |
| Appearance | Not specified in reviewed literature | |
| Solubility | Water-soluble | [1] |
Mechanism of Carbon Monoxide Release
The release of CO from this compound is a critical aspect of its biological activity. The proposed mechanism involves a multi-step process. Initially, a direct dissociation of an axial CO ligand from the manganese core is suggested to occur. Following this, a nucleophile can occupy the vacant position, leading to an intermediate that undergoes further dissociation to release additional CO molecules.[7] The presence of oxidants or CO acceptors like myoglobin (B1173299) can accelerate this process.[2][7]
Key Biological Effects and Therapeutic Potential
This compound has demonstrated a wide range of biological activities in preclinical studies, highlighting its potential as a therapeutic agent.
Vasodilation and Cardiovascular Effects
This compound induces vasodilation in a dose-dependent manner.[3] This effect is attributed to the released CO, which is a known vasodilator.
| Parameter | Observation | Concentration | Model System | Reference |
| Vasodilation | Relaxation of pre-contracted aortic rings | 100 µM | Ex vivo rat aortic rings | [3] |
| Mean Arterial Pressure | No significant change | 30 mg/kg (oral) | Rats | [8] |
| Heart Rate | Significant decrease | 30 mg/kg (oral) | Rats | [8] |
Anti-inflammatory and Immunomodulatory Effects
This compound exerts potent anti-inflammatory effects by modulating key signaling pathways involved in inflammation.
| Parameter | Effect | Concentration | Model System | Reference |
| Nitric Oxide (NO) Production | Suppression | 50 µM | LPS-stimulated murine macrophages | [9] |
| iNOS mRNA and Protein Expression | Inhibition | 50 µM | LPS-stimulated murine macrophages | [9] |
| NF-κB Activation | Attenuation | 50 µM | LPS-stimulated murine macrophages | [9] |
Pro-angiogenic Activity
This compound has been shown to promote angiogenesis, the formation of new blood vessels.[3]
| Parameter | Effect | Concentration | Cell Line | Reference |
| Cell Migration | Accelerated | 50 µM | EA.hy926 endothelial cells | [3] |
| VEGF Levels | Increased | 50 µM | EA.hy926 endothelial cells | [3] |
| IL-8 Levels | Increased | 50 µM | EA.hy926 endothelial cells | [3] |
Effects on Cell Viability and Oxidative Stress
This compound can protect cells from oxidative stress-induced death.[4]
| Condition | Effect of this compound | Concentration | Cell Line | Reference |
| TNF-α/CHX-induced cell death | Partial reduction | 50 µM | MODE-K intestinal epithelial cells | [4] |
| H₂O₂-induced cell death (7.5 mM) | Reduction | 50 µM | MODE-K intestinal epithelial cells | [4] |
| H₂O₂-induced ROS production (7.5 mM) | Reduction | 50 µM | MODE-K intestinal epithelial cells | [4] |
Signaling Pathways Modulated by this compound
This compound influences several critical intracellular signaling pathways to exert its biological effects.
NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response.[9] This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators.
Nrf2 Antioxidant Pathway
Recent studies suggest that this compound can modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a master regulator of the antioxidant response.
Note: While the interaction is reported, a detailed mechanistic diagram requires further specific research on this compound's direct or indirect activation of Nrf2.
p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to stress and inflammation and has been identified as a target of this compound in promoting angiogenesis.[3]
Experimental Protocols
This section provides an overview of key experimental methodologies for studying this compound.
Measurement of CO Release (Myoglobin Assay)
The myoglobin assay is a standard method to quantify CO release from CORMs.
Principle: Deoxymyoglobin (deoxy-Mb) reacts with CO to form carboxymyoglobin (MbCO), which has a distinct absorption spectrum. The rate of MbCO formation is monitored spectrophotometrically.
Protocol Outline:
-
Prepare a solution of horse heart myoglobin in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Reduce the myoglobin to its ferrous state (deoxy-Mb) using a reducing agent like sodium dithionite.
-
Add the this compound solution to the deoxy-Mb solution.
-
Immediately monitor the change in absorbance at specific wavelengths (e.g., Soret bands) over time using a spectrophotometer.
-
Calculate the concentration of MbCO formed using the extinction coefficient.
In Vitro Cell Culture Experiments
Cell Culture:
-
Culture the desired cell line (e.g., EA.hy926 endothelial cells, MODE-K intestinal epithelial cells) in appropriate media and conditions.
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., PBS or DMSO).[10][11]
-
Dilute the stock solution to the desired final concentration in the cell culture medium immediately before use.
-
For control experiments, an "inactive" this compound (ithis compound) can be prepared by pre-incubating the this compound solution to allow for complete CO release.[7]
Endpoint Analysis:
-
Cell Viability: Use assays such as MTT or trypan blue exclusion.
-
Gene Expression: Analyze mRNA levels using RT-qPCR.
-
Protein Expression: Analyze protein levels using Western blotting or ELISA.
-
Signaling Pathway Activation: Use specific antibodies to detect phosphorylated (activated) forms of signaling proteins via Western blotting.
In Vivo Administration in Rodent Models
This compound has been administered orally in rodent models.
Protocol Outline (Rats):
-
Prepare a suspension of this compound in a suitable vehicle.
-
Administer the suspension to rats via oral gavage at the desired dosage (e.g., 30 mg/kg).[8]
-
Monitor physiological parameters such as blood pressure, heart rate, and body temperature.[8][12]
-
Collect blood samples to measure carboxyhemoglobin (COHb) levels as an indicator of systemic CO delivery.[8]
-
At the end of the experiment, collect tissues for histological or molecular analysis.
Conclusion
This compound is a versatile and promising carbon monoxide-releasing molecule with a wide array of biological activities. Its water solubility and oxidant-sensitive CO release make it a valuable tool for investigating the therapeutic effects of CO in various pathological conditions. This technical guide has provided a comprehensive overview of this compound, from its fundamental properties to its complex interactions with cellular signaling pathways. The detailed experimental protocols and summarized data are intended to facilitate further research and development in this exciting field. As our understanding of the nuanced roles of gasotransmitters in biology continues to grow, molecules like this compound will undoubtedly play a pivotal role in translating this knowledge into novel therapeutic strategies.
References
- 1. Frontiers | Differential effects of CORM-2 and this compound in murine intestinal epithelial MODE-K cells under oxidative stress [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. db-thueringen.de [db-thueringen.de]
- 5. researchgate.net [researchgate.net]
- 6. [Mn(CO)4{S2CNMe(CH2CO2H)}], a new water-soluble CO-releasing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Reduces Ischemia Reperfusion Injury in an Ex Vivo Renal Porcine Model of the Donation After Circulatory Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Metal-based carbon monoxide releasing molecules with promising cytotoxic properties - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00087K [pubs.rsc.org]
- 12. New modular manganese(i) tricarbonyl complexes as PhotoCORMs: in vitro detection of photoinduced carbon monoxide release using COP-1 as a fluorogenic switch-on probe - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to CORM-401: Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and CO-releasing characteristics of the manganese-based carbon monoxide-releasing molecule, CORM-401 ([Mn(CO)₄(S₂CNMe(CH₂CO₂H))]). This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development who are interested in the therapeutic potential of carbon monoxide.
Chemical Properties and Specifications
This compound is a water-soluble, manganese-containing compound designed to deliver carbon monoxide in a controlled manner for therapeutic applications. Its key properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₈H₆MnNO₆S₂ |
| Molecular Weight | 331.20 g/mol |
| Appearance | Light yellow to dark yellow powder |
| Solubility | Soluble in water (1 mg/mL) and DMSO (10 mg/mL)[1] |
| Storage Conditions | Store at 2-8°C, protected from light and moisture[1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of a dithiocarbamate (B8719985) ligand followed by its reaction with a manganese carbonyl complex.
Experimental Protocol: Synthesis of Sodium N-(carboxymethyl)-N-methyl-dithiocarbamate
-
Dissolution: Sarcosine (1.78 g, 20 mmol) is dissolved in a solution of sodium hydroxide (B78521) (1.6 g, 40 mmol) in 20 mL of water. The solution is cooled in an ice bath.
-
Reaction: Carbon disulfide (1.52 g, 20 mmol) is added dropwise to the cooled solution with continuous stirring.
-
Precipitation: After the addition is complete, the reaction mixture is stirred for a further 2 hours in the ice bath. The resulting white precipitate is collected by filtration, washed with cold ethanol (B145695) and diethyl ether, and then dried under vacuum.
Experimental Protocol: Synthesis of [Mn(CO)₄(S₂CNMe(CH₂CO₂H))] (this compound)
-
Preparation: A solution of the sodium N-(carboxymethyl)-N-methyl-dithiocarbamate ligand (0.39 g, 2 mmol) in 20 mL of degassed methanol (B129727) is prepared.
-
Reaction: To this solution, manganese pentacarbonyl bromide (Mn(CO)₅Br) (0.55 g, 2 mmol) is added. The reaction mixture is stirred at room temperature for 4 hours under an inert atmosphere.
-
Isolation and Purification: The solvent is removed under reduced pressure. The resulting solid is then washed with diethyl ether to remove any unreacted starting material. The product, this compound, is obtained as a yellow powder.
References
An In-depth Technical Guide to the Stability and Solubility of CORM-401 in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and solubility of CORM-401, a manganese-based carbon monoxide-releasing molecule (CORM), in aqueous solutions. Understanding these properties is critical for ensuring experimental reproducibility and accurately interpreting biological data. This document synthesizes key findings from the scientific literature, presenting quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Introduction to this compound
This compound, with the chemical structure [Mn(CO)₄{S₂CNMe(CH₂CO₂H)}], is a water-soluble, oxidant-sensitive molecule designed to deliver controlled amounts of carbon monoxide (CO) for therapeutic and research applications[1][2][3]. CO is an endogenous gasotransmitter with significant signaling roles in vasodilation, inflammation, apoptosis, and cell proliferation[4]. Unlike CO gas, which is challenging to administer precisely, CORMs offer a method for targeted delivery. The efficacy and biological effects of this compound are intrinsically linked to its stability and CO-release kinetics, which are highly dependent on the composition of the aqueous environment[1][5].
Solubility of this compound
This compound is generally described as a water-soluble compound, facilitating its use in biological buffers and cell culture media[2][3][6]. However, for creating concentrated stock solutions, dimethyl sulfoxide (B87167) (DMSO) is commonly used[1][7]. It is crucial to note that prolonged exposure to both DMSO and aqueous solutions can impact the compound's integrity and CO-releasing capacity[5][7][8].
| Solvent | Reported Solubility / Common Usage | Source |
| DMSO | 10 mg/mL (clear solution) | |
| Aqueous Buffers (e.g., PBS) | Described as "water-soluble". Frequently dissolved directly in PBS or diluted from DMSO stock for experiments.[1][2][9] | [1][2][9] |
Note: After preparation, stock solutions should be aliquoted and stored appropriately to prevent degradation from repeated freeze-thaw cycles. Stock solutions in DMSO have been reported to be stable for up to 7 days when stored correctly.[10][11][12]
Stability and CO-Release Kinetics
The stability of this compound in solution is inversely related to its rate of CO release. The process is not a simple, spontaneous decomposition but a complex reaction influenced by multiple factors. The reversible binding of CO contributes to its relative stability in solution when CO acceptors are absent[1]. However, its unstable redox state makes it a reducing agent that can react with various biological molecules[5].
The half-life (t₁/₂) of CO release is a primary indicator of this compound's stability under specific conditions. As shown in the table below, this value varies significantly depending on the experimental setup.
| Parameter | Value | Conditions | Source |
| Half-life (t₁/₂) | 6.2 minutes | In KPi buffer (pH 7.4) with sodium dithionite (B78146). | [13] |
| Half-life (t₁/₂) | ~12.4 minutes | In KPi buffer (pH 7.4) without sodium dithionite. | [13] |
| Half-life (t₁/₂) | 5 minutes | In 0.1 M KPi buffer at 37°C. | [1] |
| Half-life (t₁/₂) | 0.8 minutes | In the presence of 44 µM myoglobin (B1173299) (a CO acceptor). | |
| CO Release Profile | Continuous release | Over a period of >50 minutes. | [10][11] |
| CO Molar Equivalents | 0.33 mol CO / mol CORM | After 4 hours in PBS (1 mM this compound) without a CO acceptor. | [13] |
| CO Molar Equivalents | Up to 3.2 mol CO / mol CORM | In the presence of a CO acceptor like myoglobin. The yield increases with the myoglobin:this compound ratio. | [1][13] |
The variable nature of CO release from this compound necessitates careful consideration of the experimental environment[5][7].
-
CO Acceptors: The presence of heme proteins, such as myoglobin or hemoglobin, dramatically accelerates CO release and increases the total yield[1]. This is because they act as a "sink," preventing the rebinding of CO to the manganese core[1].
-
Oxidants: this compound is uniquely "oxidant-sensitive." Biologically relevant oxidants like hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide, and hypochlorous acid significantly increase the rate and amount of CO liberated[1][3]. This property can be leveraged for targeted CO release in environments with high oxidative stress[3].
-
Reducing Agents & Thiols: Reagents such as sodium dithionite and biological thiols can significantly affect CO release rates and yields[5][13].
-
Solvent Exposure: Studies have found a diminished CO-release capacity of this compound after prolonged exposure to either DMSO or aqueous solutions, highlighting the importance of using freshly prepared solutions for experiments[5][7][8].
Experimental Protocols
Accurate assessment of this compound stability and solubility requires standardized protocols.
This protocol provides a general framework for determining the aqueous solubility of this compound.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the desired aqueous solvent (e.g., deionized water, PBS pH 7.4) in a sealed vial.
-
Protect the vial from light, as CORMs can be light-sensitive.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Alternatively, filter the solution using a 0.22 µm syringe filter compatible with aqueous solutions.
-
-
Quantification:
-
Carefully take a precise aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the chosen analytical method.
-
Quantify the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to measure the manganese content.
-
Calculate the original concentration in the saturated supernatant to determine the solubility (e.g., in mg/mL or mM).
-
The myoglobin (Mb) assay is the most common method for measuring CO release from CORMs in real-time[1][9][13]. It relies on the spectral shift that occurs when deoxymyoglobin (deoxy-Mb) binds CO to form carboxymyoglobin (MbCO).
-
Reagent Preparation:
-
Myoglobin Solution: Prepare a solution of equine skeletal muscle myoglobin (e.g., 50-100 µM) in the desired buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4).
-
This compound Stock Solution: Prepare a fresh, concentrated stock solution of this compound in a suitable solvent (e.g., PBS or DMSO). Protect from light.
-
Reducing Agent: Prepare a fresh solution of sodium dithionite (Na₂S₂O₄) to reduce metmyoglobin (Mb-Fe³⁺) to deoxymyoglobin (Mb-Fe²⁺).
-
-
Assay Procedure:
-
Place the myoglobin solution in a cuvette. Add a small amount of sodium dithionite to fully reduce the myoglobin, confirmed by a spectral shift.
-
Place the cuvette in a temperature-controlled spectrophotometer (e.g., 37°C).
-
Acquire a baseline spectrum of the deoxymyoglobin solution.
-
Initiate the reaction by adding a small aliquot of the this compound stock solution to the cuvette and mix quickly.
-
Immediately begin monitoring the change in the absorption spectrum over time. The conversion of deoxy-Mb to MbCO is typically monitored by the increase in absorbance at specific peaks (e.g., ~540 nm and ~579 nm) or the shift in the Soret peak (~424 nm).
-
-
Data Analysis:
-
Calculate the concentration of MbCO formed at each time point using the Beer-Lambert law and the known extinction coefficients for deoxy-Mb and MbCO.
-
Plot the concentration of MbCO formed versus time.
-
The initial rate of CO release can be determined from the slope of the initial linear portion of the curve.
-
The half-life (t₁/₂) can be calculated by determining the time required to reach 50% of the maximum MbCO formation.
-
Key Signaling Pathways Modulated by this compound-Released CO
The biological effects of this compound are mediated by the released CO, which interacts with various cellular targets. One of the most well-documented pathways involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. CO, potentially through the generation of mitochondrial reactive oxygen species (mtROS), can modify Keap1, leading to the stabilization and nuclear translocation of Nrf2[14][15]. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing the expression of cytoprotective proteins, including Heme Oxygenase-1 (HO-1)[1][6][15]. This creates a positive feedback loop, as HO-1 itself produces endogenous CO. Other signaling molecules modulated by CO include p38 MAP kinase and NF-κB[1][4][6].
Conclusion
This compound is a valuable tool for investigating the biological roles of carbon monoxide. However, its stability and CO-releasing properties are not fixed, but are dynamically influenced by its chemical environment. Factors such as solvents, the presence of oxidants, and biological CO acceptors like heme proteins critically determine the rate and yield of CO release. Researchers and drug development professionals must control for these variables and, where possible, directly measure CO release under their specific experimental conditions to ensure the generation of reliable and interpretable data. The use of fresh solutions and standardized protocols, such as the myoglobin assay, is strongly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential Effects of CORM-2 and this compound in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Effects of CORM-2 and this compound in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Carbon monoxide-releasing molecule-401, a water-soluble manganese-based metal carbonyl, suppresses Prevotella intermedia lipopolysaccharide-induced production of nitric oxide in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Carbon monoxide releasing molecule 401 (this compound) modulates phase I metabolism of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of frequently applied carbon monoxide releasing molecules (CORMs) in typical CO-sensitive model systems - A comparative in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to the In Vitro CO Release Profile of CORM-401
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro carbon monoxide (CO) release characteristics of CORM-401, a manganese-based CO-releasing molecule. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic applications of CO. This document summarizes key quantitative data, details experimental protocols for assessing CO release, and visualizes relevant biological pathways and experimental workflows.
Quantitative CO Release Profile of this compound
This compound, chemically known as [Mn(CO)4{S2CNMe(CH2CO2H)}], is a water-soluble compound designed to deliver controlled amounts of carbon monoxide to biological systems.[1][2] The release of CO from this compound is a critical determinant of its pharmacological activity and is influenced by several factors, including the presence of a CO acceptor, the composition of the medium, and the presence of oxidizing agents.[1][3]
The following tables summarize the quantitative data on the in vitro CO release from this compound under various experimental conditions, as determined primarily by the myoglobin (B1173299) assay.
Table 1: CO Release Kinetics of this compound in Different Media
| Medium/Buffer | Temperature (°C) | Half-life (t1/2) | Moles of CO Released per Mole of this compound | CO Acceptor | Reference(s) |
| Defined (Evans) growth medium, pH 7.4 | 37 | 4.5 min | 2.5 | Ferrous myoglobin | [1] |
| Phosphate-buffered saline (PBS), pH 7.4 | Not Specified | 6.2 min | 3.2 | Myoglobin | [4] |
| 0.1 M KPi buffer | 37 | 5 min | 2.4 | Not Specified | [3] |
Table 2: Influence of Myoglobin Concentration on CO Release from this compound in PBS (pH 7.4)
| This compound Concentration (µM) | Myoglobin Concentration (µM) | Moles of CO Released per Mole of this compound | Reference(s) |
| 10 | 50 | 2.5 | [4] |
| 10 | 100 | 2.8 | [4] |
| 10 | 200 | 3.0 | [4] |
Table 3: Effect of Oxidants on CO Release from this compound
| Condition | Observation | Reference(s) |
| Presence of H2O2, tert-butyl hydroperoxide, or hypochlorous acid | Increased CO liberation | [3][4][5] |
| H2O2 (5, 10, and 20 µM) | Concentration-dependent increase in CO production (approx. 5-, 10-, and 15-fold, respectively) | [4] |
It is important to note that while the myoglobin assay is a standard method, some studies have reported discrepancies between this and other techniques like gas chromatography (GC). For instance, one report indicated that GC detected only 0.33 moles of CO per mole of this compound in a PBS solution, a significantly lower amount than what is typically observed with the myoglobin assay.[4] This highlights the critical influence of the experimental setup, particularly the presence of a CO acceptor like myoglobin, on the apparent CO release.[1][3]
Experimental Protocol: Myoglobin Assay for CO Release
The myoglobin assay is the most common method for quantifying CO release from CORMs in vitro. It relies on the principle that CO will bind to the ferrous form of deoxymyoglobin (deoxy-Mb) to form carbonmonoxymyoglobin (Mb-CO), which can be quantified spectrophotometrically.
Materials:
-
This compound
-
Horse heart myoglobin
-
Sodium dithionite (B78146)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer capable of measuring absorbance in the visible range
-
Cuvettes
Procedure:
-
Preparation of Deoxymyoglobin Solution:
-
Prepare a stock solution of myoglobin in PBS (pH 7.4).
-
To obtain the ferrous deoxymyoglobin, add a few grains of sodium dithionite to the myoglobin solution to reduce the heme iron from Fe3+ to Fe2+. The solution should change color from brownish-red to a more intense red. This step should be performed immediately before the assay.
-
-
Spectrophotometric Measurement:
-
Transfer the deoxymyoglobin solution to a cuvette and record the baseline spectrum.
-
Add a known concentration of the this compound solution to the cuvette.
-
Immediately begin monitoring the change in absorbance at specific wavelengths over time. The conversion of deoxy-Mb to Mb-CO is typically followed by monitoring the Soret band.[1] A common method is to calculate the difference in absorbance at 568 nm.[6]
-
-
Calculation of CO Release:
-
The amount of Mb-CO formed is calculated using the Beer-Lambert law, with a known extinction coefficient for Mb-CO.
-
The moles of CO released per mole of this compound can then be determined.
-
The half-life (t1/2) of CO release is calculated by fitting the time course data to a first-order kinetic model.
-
Visualizations: Signaling Pathways and Experimental Workflow
The biological effects of the CO released from this compound are mediated through various signaling pathways. Additionally, the experimental workflow for determining CO release follows a logical sequence. These are represented below using Graphviz diagrams.
Caption: Signaling pathways activated by CO released from this compound.
Caption: Experimental workflow for the myoglobin-based CO release assay.
Mechanism of CO Release and Biological Implications
The release of CO from this compound is proposed to occur via a dissociative and reversible mechanism.[1][7] The presence of a CO acceptor, such as a heme protein, is crucial as it traps the released CO, preventing its rebinding to the manganese center and driving the equilibrium towards further CO release.[1][3] This acceptor-dependent release is a key feature of this compound.
The CO liberated from this compound has been shown to exert a range of biological effects, including vasorelaxation and pro-angiogenic activities.[3][5] Studies have indicated that these effects are mediated, at least in part, through the modulation of heme oxygenase-1 (HO-1) and the activation of the p38 MAP kinase pathway, leading to increased endothelial cell migration and the production of vascular endothelial growth factor (VEGF) and interleukin-8 (IL-8).[3][5]
The sensitivity of this compound to oxidants suggests that its CO-releasing properties may be enhanced in environments with high levels of oxidative stress, a condition often associated with inflammatory and ischemic pathologies.[2][3] This characteristic makes this compound a particularly interesting candidate for therapeutic interventions in such disease states.
References
- 1. The Broad-Spectrum Antimicrobial Potential of [Mn(CO)4(S2CNMe(CH2CO2H))], a Water-Soluble CO-Releasing Molecule (this compound): Intracellular Accumulation, Transcriptomic and Statistical Analyses, and Membrane Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Differential effects of CORM-2 and this compound in murine intestinal epithelial MODE-K cells under oxidative stress [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vascular and angiogenic activities of this compound, an oxidant-sensitive CO-releasing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Reduces Ischemia Reperfusion Injury in an Ex Vivo Renal Porcine Model of the Donation After Circulatory Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal-based carbon monoxide releasing molecules with promising cytotoxic properties - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00087K [pubs.rsc.org]
The Cellular Journey of CORM-401: An In-depth Technical Guide to Uptake and Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
CORM-401, a manganese-based carbonyl compound, has emerged as a significant carbon monoxide-releasing molecule (CORM) with therapeutic potential in a range of inflammatory and oxidative stress-related pathologies. Its efficacy is intrinsically linked to its ability to enter cells, release carbon monoxide (CO), and modulate intracellular signaling pathways. This technical guide provides a comprehensive overview of the cellular uptake, distribution, and mechanisms of action of this compound, with a focus on quantitative data, experimental methodologies, and the intricate signaling networks it influences.
Cellular Uptake and Intracellular Accumulation
The entry of this compound into cells is a critical first step in its biological activity. While the precise mechanisms in mammalian cells are still under investigation, studies in bacteria have provided valuable insights. The uptake of this compound can be indirectly quantified by measuring the intracellular concentration of manganese, a core component of the molecule.
Table 1: Intracellular Accumulation of this compound in E. coli
| Condition | Extracellular this compound Concentration (µM) | Time (min) | Intracellular Manganese Concentration (mM) |
| Glucose-grown cells | 67 | 2.5 | Rapid initial accumulation |
| 80 | ~3.5 | ||
| Succinate-grown cells | 67 | 80 | ~1.5 |
| Glucose-grown cells | 500 | 80 | 16.5 ± 0.69 |
| Succinate-grown cells | 500 | 80 | 10.9 ± 0.55 |
Data extracted from a study on the antimicrobial potential of this compound, where intracellular manganese was measured using inductively coupled plasma mass spectroscopy (ICP-MS)[1].
In mammalian cells, including endothelial cells and cardiomyocytes, this compound has been shown to accumulate intracellularly, leading to the delivery of CO[2][3]. The water-soluble nature of this compound likely facilitates its transport across the cell membrane, although specific transporters have not yet been identified[4].
Intracellular Distribution and Targets
Upon entering the cell, this compound releases CO, which can then interact with various intracellular targets. The primary targets are believed to be heme-containing proteins, such as those in the mitochondrial electron transport chain[5]. The distribution of this compound and the released CO is crucial for its diverse biological effects.
One of the key intracellular sites of action for this compound is the mitochondria. It has been demonstrated that this compound can uncouple mitochondrial respiration and affect cellular bioenergetics[6]. This interaction with mitochondria is a central aspect of its mechanism of action.
Experimental Protocols
A variety of experimental techniques are employed to study the cellular uptake and effects of this compound.
Quantification of Intracellular this compound Accumulation (via Manganese Measurement)
This protocol is adapted from studies in bacteria and can be applied to mammalian cells.
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Treat the cells with the desired concentration of this compound for specific time points.
-
Cell Harvesting and Lysis: After incubation, wash the cells with ice-cold PBS to remove extracellular this compound. Harvest the cells and lyse them using an appropriate lysis buffer.
-
Sample Preparation: Centrifuge the cell lysate to pellet cellular debris. Collect the supernatant for analysis.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Analyze the manganese content in the supernatant using ICP-MS. Generate a standard curve with known concentrations of manganese to quantify the amount in the cell lysates.
-
Data Normalization: Normalize the intracellular manganese concentration to the total protein content or cell number to ensure accurate comparisons between samples.
Measurement of CO Release from this compound
The myoglobin (B1173299) assay is a standard method to quantify CO release.
-
Reagents: Prepare a solution of deoxymyoglobin (deoxy-Mb) in a suitable buffer (e.g., PBS).
-
Assay Procedure: Add this compound to the deoxy-Mb solution. The binding of CO to deoxy-Mb forms carboxymyoglobin (COMb), which can be monitored spectrophotometrically by the shift in the Soret peak.
-
Quantification: Calculate the amount of CO released based on the change in absorbance and the molar extinction coefficient of COMb.
Assessment of Mitochondrial Respiration
The Seahorse XF Analyzer is a powerful tool to measure real-time cellular bioenergetics.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.
-
Treatment: Treat the cells with this compound and appropriate controls.
-
Mito Stress Test: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.
-
Data Analysis: Measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to determine key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Signaling Pathways Modulated by this compound
This compound influences several key signaling pathways, leading to its diverse physiological effects.
Caption: Signaling pathways activated by this compound upon cellular uptake.
The pro-angiogenic effects of this compound are mediated through the induction of Heme Oxygenase-1 (HO-1) and the activation of the p38 MAP kinase pathway, leading to increased levels of VEGF and IL-8[1].
Caption: Experimental workflow for quantifying this compound cellular uptake.
Furthermore, this compound's interaction with mitochondria involves the activation of mitochondrial large-conductance calcium-regulated potassium ion (mitoBKCa) channels, contributing to the uncoupling of mitochondrial respiration[7].
Conclusion
This compound stands out as a promising therapeutic agent due to its efficient intracellular delivery of carbon monoxide. Understanding its cellular uptake, distribution, and the signaling pathways it modulates is paramount for its rational drug development. The methodologies outlined in this guide provide a framework for researchers to further elucidate the intricate cellular journey of this compound and unlock its full therapeutic potential. Future research should focus on identifying the specific transporters involved in its cellular entry in mammalian cells and further mapping its subcellular localization to gain a more complete picture of its mechanism of action.
References
- 1. The Broad-Spectrum Antimicrobial Potential of [Mn(CO)4(S2CNMe(CH2CO2H))], a Water-Soluble CO-Releasing Molecule (this compound): Intracellular Accumulation, Transcriptomic and Statistical Analyses, and Membrane Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondrial-Localized Versus Cytosolic Intracellular CO-Releasing Organic PhotoCORMs: Evaluation of CO Effects Using Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an orally active carbon monoxide-releasing molecule, increases body temperature by activating non-shivering thermogenesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbon monoxide releasing molecule 401 (this compound) modulates phase I metabolism of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Carbon monoxide released by this compound uncouples mitochondrial respiration and inhibits glycolysis in endothelial cells: A role for mitoBKCa channels - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of CORM-401 on Mitochondrial Respiration: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: Carbon monoxide-releasing molecules (CORMs) have emerged as a promising class of therapeutic agents, leveraging the physiological effects of carbon monoxide (CO) in a controlled manner. Among these, CORM-401, a manganese-based compound, has garnered significant attention for its profound influence on cellular bioenergetics, particularly mitochondrial respiration. This technical guide provides an in-depth analysis of the multifaceted effects of this compound on mitochondrial function, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways.
Core Effects of this compound on Mitochondrial Respiration
This compound primarily exerts its effects on mitochondria by releasing carbon monoxide, which then modulates several key processes. The central and most consistently reported effect is the uncoupling of mitochondrial respiration . This is characterized by a persistent increase in the oxygen consumption rate (OCR) that is not coupled to ATP synthesis. Instead, the energy from the proton gradient is dissipated as heat. This uncoupling is accompanied by an inhibition of glycolysis, as evidenced by a decrease in the extracellular acidification rate (ECAR).[1]
The mechanism behind this uncoupling is linked to the activation of mitochondrial large-conductance calcium-regulated potassium ion channels (mitoBKCa).[1] Blockade of these channels has been shown to abolish the this compound-induced increase in OCR.[1]
While uncoupling respiration, this compound also leads to an increased proton leak across the inner mitochondrial membrane and a diminished mitochondrial reserve capacity.[1] Interestingly, some studies have also reported an enhancement of non-mitochondrial respiration.[1] The inactive form of this compound (ithis compound), which does not release CO, fails to induce these effects, confirming the direct role of carbon monoxide.[1]
In the context of cellular metabolism, this compound can trigger a shift from glycolytic ATP production towards oxidative phosphorylation.[2][3] This is associated with a mild mitochondrial depolarization and an increase in mitochondrial calcium, which in turn activates respiratory complexes I and II.[2][3]
Furthermore, the uncoupling effect of this compound has systemic implications, contributing to an increase in body temperature through the activation of non-shivering thermogenesis.[4][5][6] This is consistent with the dissipation of energy as heat, a hallmark of mitochondrial uncoupling.[4][5]
However, the impact of this compound on mitochondrial reactive oxygen species (ROS) production appears to be context-dependent. While some studies in intestinal epithelial cells showed that this compound did not influence TNF-α/CHX-induced mitochondrial superoxide (B77818) production[7][8], other research on CO-releasing molecules suggests a role in reducing mitochondrial ROS.[9]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on the effects of this compound on mitochondrial respiration and related cellular processes.
Table 1: Effects of this compound on Cellular Bioenergetics in Endothelial Cells
| Parameter | Treatment | Concentration | Effect | Reference |
| Oxygen Consumption Rate (OCR) | This compound | 10-100µM | Persistent Increase | [1] |
| Extracellular Acidification Rate (ECAR) | This compound | 10-100µM | Inhibition | [1] |
| ATP-Turnover | This compound | 10-100µM | Decrease | [1] |
| Proton Leak | This compound | 10-100µM | Increase | [1] |
| Mitochondrial Reserve Capacity | This compound | 10-100µM | Diminished | [1] |
| Non-Mitochondrial Respiration | This compound | 10-100µM | Enhanced | [1] |
| OCR with Paxilline (mitoBKCa blocker) | This compound | 10-100µM | Increase Abolished | [1] |
| ECAR with Paxilline (mitoBKCa blocker) | This compound | 10-100µM | No Effect | [1] |
| Mitochondrial ATP Production Rate | This compound | 50µM | Affected | [10] |
Table 2: Effects of this compound in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress
| Parameter | Treatment Condition | This compound Concentration | Effect | Reference |
| TNF-α/CHX-induced mitochondrial O₂•⁻ production | Co-treatment | 50µM | No Influence | [7][8] |
| Antimycin-A-induced mitochondrial O₂•⁻ production | Co-treatment | 50µM | Reduced | [7][8] |
| Rotenone-induced mitochondrial O₂•⁻ production | Co-treatment | 50µM | No Effect | [8] |
Table 3: Systemic Effects of Oral this compound Administration in Rats
| Parameter | Treatment | Dosage | Effect | Reference |
| Body Temperature | This compound | 30 mg/kg | Increase | [6] |
| Oxygen Consumption (VO₂) | This compound | 30 mg/kg | Significant Increase | [5][6] |
| CO₂ Production (VCO₂) | This compound | 30 mg/kg | Significant Increase | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in the literature.
Detailed Experimental Protocols
A summary of the key experimental methodologies cited in the literature is provided below to facilitate the replication and further investigation of this compound's effects.
1. Cellular Bioenergetics Analysis using Seahorse XF Technology [1]
-
Cell Lines: Human endothelial cells (e.g., EA.hy926).
-
Cell Seeding: Cells are seeded in Seahorse XF96 or XF24 cell culture microplates and allowed to adhere and form a monolayer.
-
Assay Medium: Prior to the assay, the growth medium is replaced with a low-buffered Seahorse XF assay medium supplemented with glucose, pyruvate, and L-glutamine, and the plate is incubated in a non-CO₂ incubator to allow for temperature and pH equilibration.
-
Basal Measurements: Basal oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) are measured to establish a baseline.
-
This compound Treatment: this compound is injected into the wells at final concentrations typically ranging from 10 to 100µM. Inactive this compound (ithis compound) is used as a negative control.
-
Data Acquisition: OCR and ECAR are monitored in real-time before and after the addition of this compound.
-
Mitochondrial Stress Test: To further probe mitochondrial function, a mitochondrial stress test is often performed. This involves the sequential injection of:
-
Oligomycin: An ATP synthase inhibitor, to determine the proportion of OCR coupled to ATP synthesis.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient and reveals the maximal respiration rate.
-
Rotenone and Antimycin A: Complex I and III inhibitors, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: From these measurements, key parameters such as basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and proton leak are calculated.
2. Measurement of Mitochondrial Superoxide Production [7][8]
-
Cell Line: Murine intestinal epithelial MODE-K cells.
-
Induction of Oxidative Stress: Cells are treated with TNF-α (Tumor Necrosis Factor-alpha) and CHX (Cycloheximide) to induce oxidative stress and mitochondrial superoxide production. Alternatively, mitochondrial complex inhibitors such as Rotenone (Complex I inhibitor) or Antimycin A (Complex III inhibitor) are used.
-
This compound Treatment: Cells are pre-incubated or co-incubated with this compound (typically around 50µM).
-
Detection of Mitochondrial Superoxide: MitoSOX Red, a fluorescent probe that selectively targets mitochondria and fluoresces upon oxidation by superoxide, is used.
-
Flow Cytometry Analysis: The fluorescence intensity of MitoSOX Red is quantified using flow cytometry to determine the levels of mitochondrial superoxide in the cell population.
3. In Vivo Measurement of Thermogenesis and Metabolism in Rats [4][5][6]
-
Animal Model: Conscious, freely moving rats.
-
This compound Administration: this compound is administered orally (e.g., 30 mg/kg).
-
Measurement of Body Temperature: Core body temperature is monitored continuously using telemetry or rectal probes.
-
Indirect Calorimetry: Rats are placed in metabolic cages to measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂) in real-time.
-
Calculation of Respiratory Exchange Ratio (RER): RER is calculated as the ratio of VCO₂ to VO₂ to provide insights into substrate utilization (carbohydrates vs. fats).
-
Heat Loss Index: In some studies, the rate of heat loss from the tail is calculated to assess thermo-effector mechanisms.
Conclusion
This compound exerts a complex and significant influence on mitochondrial respiration, primarily through the release of carbon monoxide. Its ability to uncouple oxidative phosphorylation, modulate cellular metabolism, and influence systemic thermogenesis highlights its potential as a therapeutic agent for a range of conditions, including metabolic disorders. However, the context-dependent effects on ROS production and the nuances of its impact on ATP synthesis warrant further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound and to design future studies aimed at elucidating its precise mechanisms of action.
References
- 1. Carbon monoxide released by this compound uncouples mitochondrial respiration and inhibits glycolysis in endothelial cells: A role for mitoBKCa channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbon monoxide shifts energetic metabolism from glycolysis to oxidative phosphorylation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound, an orally active carbon monoxide-releasing molecule, increases body temperature by activating non-shivering thermogenesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an orally active carbon monoxide-releasing molecule, increases body temperature by activating non-shivering thermogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential Effects of CORM-2 and this compound in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Differential effects of CORM-2 and this compound in murine intestinal epithelial MODE-K cells under oxidative stress [frontiersin.org]
- 9. Carbon monoxide-releasing molecules attenuate postresuscitation myocardial injury and protect cardiac mitochondrial function by reducing the production of mitochondrial reactive oxygen species in a rat model of cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling the Antimicrobial Arsenal of CORM-401: A Technical Deep Dive
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals investigating the antimicrobial properties of the carbon monoxide-releasing molecule, CORM-401. This document details the multifaceted mechanism of action, antimicrobial spectrum, and key experimental protocols for evaluating this promising therapeutic candidate.
Executive Summary
This compound, a water-soluble manganese-based carbonyl, has emerged as a significant subject of interest in the quest for novel antimicrobial agents. Unlike traditional antibiotics with specific molecular targets, this compound exhibits a pleiotropic mechanism of action, disrupting multiple fundamental cellular processes in bacteria. This technical guide synthesizes the current understanding of this compound's antimicrobial properties, presenting quantitative data, detailed experimental methodologies, and visual representations of its impact on bacterial signaling pathways.
Antimicrobial Spectrum and Efficacy
This compound has demonstrated inhibitory activity against a range of pathogenic bacteria, including antibiotic-resistant strains. While comprehensive Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data across a wide spectrum of microbes are still emerging, existing studies provide valuable insights into its efficacy.
Table 1: Growth Inhibitory Effects of this compound on Escherichia coli
| This compound Concentration | Effect on Growth in Glucose Medium |
| 10 µM | Slight perturbation |
| 67 µM | Slight perturbation |
| 500 µM | Significant growth inhibition |
Data sourced from Wareham et al. (2015).[1]
Table 2: Susceptibility of Various Clinical Isolates to this compound at 500 µM
| Bacterial Species | Growth Outcome |
| Klebsiella pneumoniae | Complete growth arrest |
| Escherichia coli EC958 | Complete growth arrest |
| Shigella flexneri | Complete growth arrest |
| Salmonella enterica serovar Kedougou | Complete growth arrest |
| Enterobacter hormaechei | Complete growth arrest |
| Citrobacter koseri | Partial growth inhibition |
| Acinetobacter baumannii | Partial growth inhibition |
| Pseudomonas aeruginosa | No significant effect |
This qualitative data indicates that at a concentration of 500 μM, this compound is effective against several pathogenic bacteria, though its efficacy against P. aeruginosa at this concentration is limited.[1]
Mechanism of Action: A Multi-Pronged Attack
The antimicrobial activity of this compound is not attributed to the release of carbon monoxide alone, but rather to a broader disruption of cellular homeostasis. The molecule is extensively accumulated by bacteria, leading to a cascade of detrimental effects.[1]
Disruption of Cellular Bioenergetics and Ion Homeostasis
This compound acts as a membrane-active agent, inducing the following key changes:
-
Membrane Polarization: It polarizes the cytoplasmic membrane in a manner similar to an uncoupler, disrupting the proton motive force.[1]
-
Stimulation of Respiration: Paradoxically, this compound stimulates respiration, which, in the context of a disrupted proton motive force, leads to futile cycling and energy depletion.[1]
-
Ion Imbalance: The compound triggers a significant loss of intracellular potassium and zinc ions, crucial for various enzymatic functions and maintaining osmotic balance.[1]
Induction of Cellular Stress Responses
Transcriptomic analysis has revealed that this compound triggers a multifaceted stress response in bacteria, significantly altering the expression of genes regulated by several key global regulators.[1]
-
Envelope Stress (CpxR): this compound induces the Cpx two-component system, which responds to perturbations in the bacterial envelope. This suggests that the molecule causes significant stress on the cell membrane and periplasmic space.
-
Respiratory Control (ArcA/B and FNR): The compound perturbs the Arc (anoxic redox control) and FNR (fumarate and nitrate (B79036) reduction) regulons, which are central to the switch between aerobic and anaerobic respiration. This interference with respiratory control likely contributes to the observed dysregulation of cellular energy metabolism.[1]
-
Iron Homeostasis (Fur): this compound affects the ferric uptake regulator (Fur), a key protein in maintaining iron balance. Disruption of iron homeostasis can be toxic to bacterial cells.[1]
-
Methionine Biosynthesis (MetJ): The MetJ repressor, which controls the biosynthesis of methionine, is also impacted by this compound, suggesting interference with essential amino acid metabolism.[1]
Visualizing the Impact: Signaling Pathways and Workflows
To facilitate a deeper understanding of this compound's complex interactions within the bacterial cell, the following diagrams illustrate key affected pathways and a typical experimental workflow.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the antimicrobial properties of this compound.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is adapted from standard broth microdilution methods.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth)
-
This compound stock solution
-
Sterile agar plates
Procedure:
-
Prepare Bacterial Inoculum: Adjust the turbidity of a fresh bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Prepare this compound Dilutions: Perform serial twofold dilutions of the this compound stock solution in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL. Include a growth control well (broth and bacteria, no this compound) and a sterility control well (broth only).
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well (except the sterility control), bringing the final volume to 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
MBC Determination: From the wells showing no visible growth, pipette a 10-100 µL aliquot and spread it onto a sterile agar plate.
-
Incubation: Incubate the agar plates at 37°C for 24 hours.
-
MBC Reading: The MBC is the lowest concentration of this compound that results in a 99.9% reduction in the initial inoculum.
Biofilm Disruption Assay
This protocol utilizes the crystal violet staining method to quantify biofilm mass.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Appropriate growth medium
-
This compound solution
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid
Procedure:
-
Biofilm Formation: Inoculate the wells of a microtiter plate with a diluted bacterial culture and incubate for 24-48 hours at 37°C to allow for biofilm formation.
-
Planktonic Cell Removal: Gently remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS).
-
This compound Treatment: Add fresh medium containing various concentrations of this compound to the wells with the established biofilms. Include a control with no this compound.
-
Incubation: Incubate the plate for a further 24 hours at 37°C.
-
Washing: Discard the medium and wash the wells with PBS to remove any remaining planktonic cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells with water to remove excess stain.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Transfer the solubilized crystal violet to a new plate and measure the absorbance at a wavelength between 550 and 590 nm. A decrease in absorbance compared to the control indicates biofilm disruption.
Measurement of Bacterial Membrane Polarization
This protocol uses the voltage-sensitive fluorescent dye DiSC₃(5) to monitor changes in membrane potential.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Appropriate buffer (e.g., PBS supplemented with glucose)
-
DiSC₃(5) stock solution (in DMSO)
-
This compound solution
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Preparation: Harvest bacterial cells from a logarithmic phase culture, wash, and resuspend them in the appropriate buffer to a defined optical density (e.g., OD₆₀₀ of 0.05-0.2).
-
Dye Loading: Add DiSC₃(5) to the cell suspension to a final concentration of 0.5-2 µM and incubate in the dark for 10-20 minutes to allow the dye to accumulate in the polarized membranes, which results in fluorescence quenching.
-
Baseline Measurement: Measure the baseline fluorescence of the cell suspension.
-
This compound Addition: Add this compound to the cell suspension and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: An increase in fluorescence intensity indicates depolarization of the cell membrane as the dye is released from the depolarized cells, leading to dequenching of its fluorescence.
Conclusion and Future Directions
This compound represents a promising antimicrobial agent with a unique and complex mechanism of action that circumvents the specific targeting of traditional antibiotics. Its ability to disrupt multiple cellular processes simultaneously may reduce the likelihood of resistance development. Further research is warranted to establish a comprehensive profile of its MIC and MBC values against a broader range of clinically relevant pathogens, to fully elucidate the intricate details of its interactions with bacterial signaling networks, and to evaluate its in vivo efficacy and safety. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to advance the investigation of this compound as a potential next-generation antimicrobial therapeutic.
References
The Role of CORM-401 in Modulating Inflammatory Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbon monoxide-releasing molecules (CORMs) have emerged as a promising class of therapeutic agents that harness the physiological effects of carbon monoxide (CO) in a controlled manner. Among these, the water-soluble manganese-based CORM-401, [Mn(CO)₄{S₂CNMe(CH₂CO₂H)}], has garnered significant attention for its potent anti-inflammatory and cytoprotective properties. This technical guide provides an in-depth overview of the current understanding of this compound's role in modulating inflammatory responses. It details the molecular mechanisms of action, summarizes key quantitative data from preclinical studies, provides methodological insights into relevant experimental protocols, and visualizes the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of this compound.
Introduction to this compound
This compound is a water-soluble compound that can deliver up to three equivalents of CO per mole of the molecule.[1][2] A key characteristic of this compound is that its rate of CO release is accelerated in the presence of biologically relevant oxidants like hydrogen peroxide (H₂O₂).[1][2][3] This property makes it particularly effective in environments of oxidative stress, which are often associated with inflammation.[1][2] Unlike some other CORMs, this compound is stable in solution, ensuring controlled and predictable CO delivery.[3] The release of CO is a critical aspect of its mechanism of action, as CO is a known signaling molecule with anti-inflammatory, anti-apoptotic, and vasodilatory effects.[2][3][4]
Modulation of Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by intervening in several key signaling cascades. These include the NF-κB and MAP kinase pathways, as well as pathways involving Heme Oxygenase-1 (HO-1) and the NLRP3 inflammasome.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. In a model of Prevotella intermedia lipopolysaccharide (LPS)-induced inflammation in murine macrophages, this compound was shown to significantly suppress the activation of the NF-κB pathway.[5] This was evidenced by a reduction in the degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm, and a subsequent decrease in the nuclear translocation of the NF-κB p50 subunit.[5] Furthermore, this compound attenuated the DNA-binding activity of the p65 and p50 subunits of NF-κB.[5] In a sickle cell disease mouse model, this compound was also found to modulate the NF-κB pro-inflammatory pathway to protect against hemolysate-induced organ damage.[3]
References
- 1. Frontiers | Differential effects of CORM-2 and this compound in murine intestinal epithelial MODE-K cells under oxidative stress [frontiersin.org]
- 2. Vascular and angiogenic activities of this compound, an oxidant-sensitive CO-releasing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Emerging concepts on the anti-inflammatory actions of carbon monoxide-releasing molecules (CO-RMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbon monoxide-releasing molecule-401, a water-soluble manganese-based metal carbonyl, suppresses Prevotella intermedia lipopolysaccharide-induced production of nitric oxide in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
CORM-401: A Technical Guide to Oral Bioavailability and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
CORM-401, a manganese-based carbonyl complex, is a carbon monoxide-releasing molecule (CORM) that has demonstrated significant therapeutic potential in a variety of preclinical models. As an orally active agent, this compound offers a convenient and promising avenue for the therapeutic application of carbon monoxide (CO), a gasotransmitter with known anti-inflammatory, anti-apoptotic, and vasodilatory properties. This technical guide provides an in-depth overview of the current understanding of the oral bioavailability and pharmacokinetics of this compound, based on available scientific literature.
Oral Bioavailability and Systemic Delivery
Studies in animal models have consistently demonstrated the oral bioavailability of this compound, as evidenced by the systemic delivery of CO. Oral administration of this compound to both mice and rats leads to a significant and time-dependent increase in blood carboxyhemoglobin (COHb) levels, a key biomarker of CO in the bloodstream[1][2][3][4].
In a study involving conscious, freely moving rats, a single oral dose of 30 mg/kg this compound resulted in a marked increase in COHb levels, confirming systemic CO delivery[1][2][4]. This oral administration was also shown to induce physiological effects, such as an increase in body temperature, mediated by the activation of non-shivering thermogenesis[1][2][3][4]. Similarly, oral treatment with this compound in mice has been shown to reduce body weight gain in diet-induced obesity models and to protect against acute hyperhemolysis in a sickle cell disease model, further underscoring its systemic activity upon oral delivery[1][5][6].
The CO release from this compound is triggered in the presence of suitable CO acceptors, such as heme proteins[7]. This controlled release mechanism is a key feature of its pharmacological action.
Pharmacokinetic Profile
Quantitative Data on COHb Levels
The following table summarizes the available data on blood COHb levels following oral administration of this compound in rats. This data provides a surrogate measure for the absorption and systemic availability of the delivered CO.
| Parameter | Value | Species | Dose | Notes |
| Baseline COHb | ~0.6% | Rat | 30 mg/kg (oral) | Physiological concentration before administration.[1] |
| Peak COHb (Cmax proxy) | ~3.5% | Rat | 30 mg/kg (oral) | This represents the maximal concentration of COHb observed in the blood.[1] |
| Time to Peak (Tmax proxy) | Not explicitly stated, but the time-course figure suggests a peak within the first few hours. | Rat | 30 mg/kg (oral) | Further studies are needed to determine the precise Tmax.[1] |
It is crucial to note that these parameters reflect the concentration of CO delivered to the bloodstream and bound to hemoglobin, not the concentration of the parent this compound compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature regarding the oral administration of this compound.
In Vivo Oral Administration and COHb Measurement in Rats
-
Animal Model: Adult male Wistar rats (7-8 weeks old, weighing 234 ± 9 g) are used. Animals are housed in plexiglass cages with free access to food and water, maintained in a temperature-regulated room (22–24°C) with a 12-hour light-dark cycle[1].
-
Dosing: this compound is administered orally at a dose of 30 mg/kg[1][2][4]. The selection of this dose is based on previous publications demonstrating its efficacy[1].
-
Sample Collection: Blood samples (5 μl) are collected from the tail vein at various time points following oral administration[1].
-
COHb Measurement:
Signaling Pathways
This compound exerts its biological effects through the modulation of various signaling pathways. The released CO can influence cellular processes, including inflammation, apoptosis, and cell proliferation.
This compound Modulated Signaling Pathways
The diagram below illustrates some of the key signaling pathways influenced by this compound, as identified in the scientific literature. Oral administration of this compound leads to the release of CO, which can activate the p38 MAP kinase pathway and induce the expression of Heme Oxygenase-1 (HO-1). In inflammatory contexts, CO can inhibit the activation of NF-κB, a key regulator of inflammatory gene expression.
Experimental Workflow for In Vivo Oral Pharmacodynamic Studies
The following diagram outlines a typical experimental workflow for assessing the in vivo effects of orally administered this compound.
Conclusion
This compound is a promising orally active carbon monoxide-releasing molecule with demonstrated systemic bioavailability in preclinical models. While detailed pharmacokinetic parameters of the parent compound are yet to be fully elucidated, the measurement of blood COHb levels provides a reliable method for assessing the in vivo delivery of CO. The ability to administer this compound orally opens up significant therapeutic possibilities, and further research into its complete pharmacokinetic and pharmacodynamic profile will be crucial for its clinical development. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working with this novel therapeutic agent.
References
- 1. This compound, an orally active carbon monoxide-releasing molecule, increases body temperature by activating non-shivering thermogenesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Operational Multiple Dosing Half-life: A Key to Defining Drug Accumulation in Patients and to Designing Extended Release Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prediction of In Vivo Pharmacokinetic Parameters and Time-Exposure Curves in Rats Using Machine Learning from the Chemical Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]
The Thermoregulatory Effects of CORM-401 In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo thermoregulatory effects of the carbon monoxide-releasing molecule, CORM-401. It is designed to furnish researchers, scientists, and professionals in drug development with the core data, detailed experimental methodologies, and an understanding of the underlying signaling pathways associated with this compound's impact on body temperature.
Core Concepts: this compound and Thermoregulation
Carbon monoxide (CO), endogenously produced by heme oxygenases, is recognized as a gasotransmitter with various physiological roles. This compound is a chemical compound designed to deliver controlled amounts of CO to biological systems, enabling the study of its effects. A key area of investigation is thermoregulation, the process by which organisms maintain a stable internal body temperature. Non-shivering thermogenesis (NST) is a primary mechanism for heat production in mammals, predominantly occurring in brown adipose tissue (BAT). This process is characterized by the uncoupling of mitochondrial respiration from ATP synthesis, mediated by Uncoupling Protein 1 (UCP1), leading to the dissipation of energy as heat.
Recent in vivo studies have demonstrated that oral administration of this compound induces an increase in core body temperature in rats. This effect is attributed to the activation of non-shivering thermogenesis.[1][2][3][4][5] The delivery of CO by this compound leads to a significant elevation in blood carboxyhemoglobin (COHb) levels, confirming systemic CO availability.[1][3][5] The subsequent rise in body temperature is associated with increased oxygen consumption (VO2) and carbon dioxide production (VCO2), indicative of a higher metabolic rate, without significant alterations in heat loss through the tail skin.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies investigating the thermoregulatory effects of this compound in rats.
| Parameter | Vehicle | This compound (30 mg/kg) | Time Point | P-value |
| Change in Core Body Temperature (°C) | ~0.0 | ~1.0 | 1-2 hours post-administration | <0.05 |
| Oxygen Consumption (VO2; mL kg⁻¹ min⁻¹) | 20 ± 1 | 28 ± 1 | 1 hour post-administration | 0.0025 |
| 19 ± 1 | 27 ± 2 | 3 hours post-administration | 0.0072 | |
| Carbon Dioxide Production (VCO2; mL kg⁻¹ min⁻¹) | 18 ± 1 | 23 ± 1 | 1 hour post-administration | 0.0222 |
| 18 ± 1 | 22 ± 2 | 3 hours post-administration | 0.1446 | |
| Heat Loss Index | No significant change | No significant change | 1-3 hours post-administration | >0.05 |
| Mean Arterial Pressure (mmHg) | No significant change | No significant change | 1-3 hours post-administration | >0.05 |
| Heart Rate (beats/min) | No significant change | Significant decrease | 1-3 hours post-administration | <0.05 |
Table 1: Summary of Physiological Responses to Oral this compound Administration in Rats. Data are presented as mean ± SEM.
Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of this compound's thermoregulatory effects.
In Vivo Study of Thermoregulation in Rats
Objective: To determine the effect of orally administered this compound on core body temperature and metabolic rate in conscious, freely moving rats.
Animal Model: Adult male Wistar rats (250-300g).
Housing: Animals are individually housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Instrumentation:
-
Biotelemetry Transmitters: For continuous monitoring of core body temperature and locomotor activity, transmitters are surgically implanted into the peritoneal cavity of the rats under anesthesia at least one week prior to the experiment.
-
Indirect Calorimetry System: Animals are placed in metabolic cages for the measurement of oxygen consumption (VO2) and carbon dioxide production (VCO2). The system is also equipped to monitor locomotor activity.
Experimental Procedure:
-
Acclimation: Rats are acclimated to the metabolic cages for at least 24 hours before the experiment.
-
Baseline Measurement: Baseline data for core body temperature, VO2, VCO2, and locomotor activity are recorded for a defined period (e.g., 1-2 hours).
-
Administration of this compound: A solution of this compound (30 mg/kg) or vehicle (e.g., water) is administered by oral gavage.
-
Post-administration Monitoring: All parameters are continuously monitored for a subsequent period (e.g., 3-4 hours).
-
Data Analysis: Changes in core body temperature, VO2, and VCO2 from baseline are calculated and compared between the this compound and vehicle groups using appropriate statistical methods (e.g., t-test or ANOVA).
Measurement of Blood Carboxyhemoglobin (COHb)
Objective: To confirm the systemic delivery of CO by this compound.
Procedure:
-
Blood Collection: A separate cohort of animals is used for blood sampling. Blood is collected at various time points (e.g., 0, 1, 2, and 4 hours) after oral administration of this compound or vehicle.
-
COHb Measurement: Blood COHb levels are measured using a CO-oximeter.
-
Data Analysis: COHb levels are compared between the this compound and vehicle groups at each time point.
Signaling Pathways and Mechanisms of Action
The thermogenic effect of this compound is believed to be mediated through the activation of non-shivering thermogenesis in brown adipose tissue. The proposed mechanism involves the uncoupling of mitochondrial respiration.
Established Neural Pathway of Thermoregulation
The regulation of body temperature is a complex process involving the central nervous system. The diagram below illustrates the general neural pathway for the activation of brown adipose tissue thermogenesis in response to cold.
Putative Molecular Signaling Pathway of this compound in Brown Adipocytes
This compound releases carbon monoxide, which can diffuse across cell membranes. In brown adipocytes, CO is thought to directly affect mitochondrial function. The diagram below proposes a putative signaling pathway for this compound-induced thermogenesis.
The precise molecular targets of CO within the mitochondria of brown adipocytes that lead to the activation or upregulation of UCP1 are still an active area of research. It is hypothesized that CO may modulate the activity of components of the electron transport chain or other mitochondrial proteins, leading to an uncoupling of oxidative phosphorylation.
Experimental Workflow Visualization
The following diagram outlines the typical workflow for an in vivo study investigating the thermoregulatory effects of a compound like this compound.
Conclusion and Future Directions
The available evidence strongly indicates that this compound is a potent inducer of thermogenesis in vivo, primarily through the activation of non-shivering thermogenesis in brown adipose tissue. The ability of this compound to increase metabolic rate and core body temperature highlights its potential as a pharmacological tool to study energy metabolism and as a potential therapeutic agent for metabolic disorders.
Future research should focus on elucidating the precise molecular mechanisms by which carbon monoxide, released from this compound, activates UCP1-mediated thermogenesis in brown adipocytes. Further studies are also warranted to explore the long-term effects of this compound administration on energy balance and body weight regulation.
References
- 1. Immunohistochemical identification of the uncoupling protein in rat brown adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UCP-1 (Abcam ab10983) immunohistochemical protocol [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
The Impact of CORM-401 on Gut Microbiota Composition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of the carbon monoxide-releasing molecule, CORM-401, on the composition and function of the gut microbiota. The information presented herein is synthesized from key research findings, offering a valuable resource for professionals in the fields of microbiology, pharmacology, and metabolic disease research.
Executive Summary
Carbon monoxide (CO), traditionally known for its toxicity, has emerged as a gaseous signaling molecule with therapeutic potential.[1] Recent studies have focused on the controlled delivery of CO to biological systems using CO-releasing molecules (CORMs). One such molecule, this compound, has demonstrated a significant impact on the gut microbiota, particularly in the context of diet-induced obesity.[1] Oral administration of this compound has been shown to reshape the gut microbial community, leading to an enrichment of beneficial bacterial species and a restoration of microbial metabolic functions that are often dysregulated in metabolic disorders.[1][2] A key finding is the profound increase in the abundance of Akkermansia muciniphila, a bacterium known for its positive effects on host metabolism and gut barrier function.[1] This guide will detail the quantitative changes in the gut microbiota, the experimental protocols used in these seminal studies, and the putative signaling pathways involved.
Quantitative Impact of this compound on Gut Microbiota
Oral administration of this compound to mice on a high-fat diet (HFD) leads to significant alterations in the gut microbiota composition. The most pronounced effect is a dramatic increase in the abundance of the phylum Verrucomicrobiota, primarily driven by the enrichment of the species Akkermansia muciniphila.[1][2] The following tables summarize the key quantitative changes observed in fecal samples.
Table 1: Relative Abundance of Dominant Bacterial Phyla
| Phylum | Standard Diet (SD) | High-Fat Diet (HFD) | HFD + this compound |
| Verrucomicrobiota | Present | Strongly Depleted | Significantly Enriched |
| Firmicutes | High Abundance | Increased | Modulated |
| Bacteroidetes | High Abundance | Decreased | Modulated |
| Actinobacteriota | Present | Modulated | Enriched |
Data synthesized from findings indicating a strong depletion of Akkermansia muciniphila (phylum Verrucomicrobiota) by HFD and its significant enrichment by this compound treatment.[1][2]
Table 2: Relative Abundance of Key Bacterial Families and Species
| Taxonomic Level | Taxon | Standard Diet (SD) | High-Fat Diet (HFD) | HFD + this compound |
| Family | Akkermansiaceae | Present | Strongly Depleted | Most Abundant |
| Atopobiaceae | Present | Modulated | Strongly Enriched | |
| Erysipelotrichaceae | Present | Modulated | Strongly Enriched | |
| Species | Akkermansia muciniphila | Present | Strongly Depleted | Most Abundant Species |
This table highlights the remarkable increase in the Akkermansiaceae family, and specifically Akkermansia muciniphila, which becomes the most abundant species in the gut of HFD-fed mice treated with this compound.[1] The enrichment of Atopobiaceae and Erysipelotrichaceae is also noted to contribute to the restoration of bacterial glycolysis.[3]
Experimental Protocols
The following section details the methodologies employed in the primary research investigating the effects of this compound on the gut microbiota in a diet-induced obesity mouse model.
Animal Model and Diet
-
Animal Model: C57BL/6 mice are commonly used for studies of diet-induced obesity.[1]
-
Housing: Mice are housed in a controlled environment with a standard 12-hour light/dark cycle.[4]
-
Diets:
-
Standard Diet (SD): A standard chow diet is used for the control group.
-
High-Fat Diet (HFD): A diet with a high percentage of calories derived from fat (e.g., 60%) is used to induce obesity and gut dysbiosis.[5]
-
This compound Administration
-
Compound: this compound is administered orally.
-
Dosage: A common dosage used in mouse models is 30 mg/kg of body weight.[6]
-
Frequency and Duration: The treatment protocol typically involves administration multiple times a week (e.g., three times a week) for a period of several weeks (e.g., 8 to 14 weeks).[6][7]
-
Control Groups: Control groups include mice on a standard diet, mice on a high-fat diet receiving a vehicle, and in some cases, mice receiving an inactive version of the CORM (iCORM).[5]
Gut Microbiota Analysis
-
Sample Collection: Fecal samples are collected at specified time points during the study and immediately stored at -80°C for subsequent analysis.[4]
-
DNA Extraction: Bacterial DNA is extracted from the fecal samples using commercially available kits designed for stool samples.
-
16S rRNA Gene Sequencing:
-
Target Region: The V3-V4 hypervariable regions of the 16S rRNA gene are frequently amplified for taxonomic profiling.
-
Sequencing Platform: High-throughput sequencing is performed using platforms such as Illumina MiSeq.
-
-
Bioinformatics and Statistical Analysis:
-
The raw sequencing reads are processed through a bioinformatics pipeline (e.g., QIIME) to perform quality filtering, denoising, and taxonomic assignment against a reference database (e.g., Greengenes).
-
Alpha and beta diversity analyses are conducted to assess within-sample diversity and between-sample community differences, respectively.
-
Statistical tests are used to identify differentially abundant taxa between the experimental groups.
-
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram illustrates the typical experimental workflow for assessing the impact of this compound on the gut microbiota in a diet-induced obesity model.
Proposed Mechanism of Action
While the precise signaling pathways by which this compound-derived CO promotes the growth of Akkermansia muciniphila are still under investigation, a proposed mechanism involves the modulation of the gut environment and bacterial metabolism. CO is known to interact with heme-containing proteins, which are abundant in bacterial electron transport chains.[1] This interaction could potentially alter the metabolic activity of various gut microbes, creating a more favorable niche for Akkermansia muciniphila. Furthermore, this compound treatment has been shown to restore microbial metabolic pathways such as the Krebs cycle, β-oxidation, and glycolysis, which are disrupted by a high-fat diet.[1]
Conclusion and Future Directions
The administration of this compound represents a novel strategy for modulating the gut microbiota to achieve therapeutic benefits in the context of metabolic diseases. The remarkable and consistent finding of Akkermansia muciniphila enrichment positions this compound as a potential prebiotic agent.[1] Future research should focus on elucidating the precise molecular mechanisms by which carbon monoxide creates a selective advantage for this beneficial bacterium. Investigating the direct effects of CO on Akkermansia muciniphila's metabolism and its interaction with other members of the gut microbial community will be crucial. Furthermore, translating these promising preclinical findings into human studies will be a critical next step in harnessing the therapeutic potential of this compound for the management of obesity and related metabolic disorders.
References
- 1. An orally active carbon monoxide-releasing molecule enhances beneficial gut microbial species to combat obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An orally active carbon monoxide-releasing molecule enhances beneficial gut microbial species to combat obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gut microbiota and host genetics modulate the effect of diverse diet patterns on metabolic health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic treatment with a carbon monoxide releasing molecule reverses dietary induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carbon monoxide: a highly promising molecule in the fight against obesity! A study published in Redox Biology! | IMRB – Mondor Biomedical Research Institute [imrb.inserm.fr]
Methodological & Application
Standard Protocol for Dissolving CORM-401 for Cell Culture Applications
Introduction
CORM-401, or Carbon Monoxide-Releasing Molecule-401, is a manganese-based compound designed to deliver controlled amounts of carbon monoxide (CO) to biological systems for research purposes. As a signaling molecule, CO is implicated in a variety of physiological and pathological processes, making this compound a valuable tool for investigating its therapeutic potential. Proper dissolution and handling of this compound are critical to ensure experimental reproducibility and accurately attribute observed biological effects to the released CO. This document provides a standardized protocol for the dissolution of this compound for use in cell culture experiments, intended for researchers, scientists, and drug development professionals.
Data Presentation
The following table summarizes the key quantitative data for the preparation of this compound solutions.
| Parameter | Value | Reference |
| Molecular Weight | 331.20 g/mol | [1] |
| Appearance | Light yellow to dark yellow powder | [1] |
| Solubility | DMSO: ≥ 10 mg/mL | [1] |
| PBS: Soluble | [2][3] | |
| Storage (Powder) | -20°C, protect from light | [1] |
| Storage (Stock Solution) | -20°C, in aliquots | [2] |
| Typical Stock Solution Concentration | 5 mM - 10 mM | [2][4] |
| Typical Working Concentration | 10 µM - 100 µM | [1] |
| CO Release Half-life (in medium at 37°C) | ~4.5 minutes | [1] |
Experimental Protocols
This section details the step-by-step procedures for preparing this compound stock solutions, working solutions for cell culture, and the inactive this compound control.
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free water
-
Cell culture medium appropriate for the cell line in use
-
Pipettes and sterile, filtered pipette tips
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Equilibration: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a sterile environment (e.g., a chemical fume hood), carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.312 mg of this compound in 1 mL of DMSO.
-
Vortexing: Vortex the solution gently until the powder is completely dissolved, resulting in a clear solution.[1]
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C, protected from light.[2] Avoid repeated freeze-thaw cycles.
Preparation of Working Solution in Cell Culture Medium
-
Thawing: On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Directly before treating the cells, dilute the stock solution into pre-warmed cell culture medium to the desired final working concentration (typically in the range of 10-100 µM). It is recommended to perform serial dilutions to ensure accuracy.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[4]
-
-
Application to Cells: Immediately add the freshly prepared working solution to the cell cultures.
Preparation of Inactive this compound (ithis compound) Control
To ensure that the observed biological effects are due to the released CO and not the this compound molecule itself or its byproducts, an inactive control should be used.
-
CO Depletion: Prepare a stock solution of this compound in PBS or cell culture medium as described above. To inactivate, incubate the solution for a sufficient time to allow for the complete release of CO. One study suggests incubating a 5 mM solution in PlasmaLyte at 37°C for 36 hours.
-
Storage of Inactive Control: The resulting ithis compound solution can be stored at -80°C for use in subsequent experiments.
-
Alternative Control: Some studies have used a mixture of the constituent parts of this compound (e.g., equimolar amounts of Na₂CNMeCO₂Na·nH₂O and MnSO₄) as a surrogate inactive control.[3]
Mandatory Visualization
The following diagram illustrates the standard workflow for preparing and applying this compound in a cell culture setting.
Caption: Workflow for this compound preparation and application in cell culture.
Important Considerations
-
CO Release Kinetics: The release of CO from this compound is not instantaneous and can be influenced by the presence of CO acceptors (like heme-containing proteins in serum) and oxidizing agents.[2][4][5] Researchers should be aware that the kinetics of CO delivery in cell culture medium may differ from that in simple buffers.[1]
-
CO-Independent Effects: It is crucial to consider that the byproducts of this compound degradation may have biological effects independent of CO.[6] The use of an appropriate inactive control is therefore essential for rigorous experimental design.
-
Cell Line Variability: The sensitivity of different cell lines to this compound and its vehicle (DMSO) can vary. It is recommended to perform dose-response and vehicle toxicity experiments for each new cell line.
-
Safety: this compound is a chemical compound and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.
References
- 1. The Broad-Spectrum Antimicrobial Potential of [Mn(CO)4(S2CNMe(CH2CO2H))], a Water-Soluble CO-Releasing Molecule (this compound): Intracellular Accumulation, Transcriptomic and Statistical Analyses, and Membrane Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Metal-based carbon monoxide releasing molecules with promising cytotoxic properties - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00087K [pubs.rsc.org]
- 6. Plight of CORMs: The unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of CORM-401 Stock Solutions in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
CORM-401 (Tetracarbonyl[N-(dithiocarboxy-κS,κS′)-N-methylglycine]manganate) is a manganese-based Carbon Monoxide-Releasing Molecule (CORM) used in biomedical research to study the physiological and therapeutic effects of carbon monoxide (CO). As a lipophilic compound, this compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare concentrated stock solutions for subsequent dilution in aqueous buffers or cell culture media. Proper preparation and storage of these stock solutions are critical for ensuring experimental reproducibility and efficacy.
Recent studies indicate that the stability of this compound in DMSO and aqueous solutions may be limited, potentially leading to a diminished CO-releasing capacity over time[1]. The release of CO from this compound can also be significantly influenced by the presence of oxidants or nucleophiles[2]. Therefore, it is highly recommended to prepare this compound stock solutions fresh before each experiment. If storage is necessary, it should be for a limited duration, and the use of single-use aliquots is essential to maintain the compound's integrity.
This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions in DMSO.
Quantitative Data and Properties
The following table summarizes the key physical and chemical properties of this compound relevant to the preparation of stock solutions.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆MnNO₆S₂ | [3] |
| Molecular Weight | 331.20 g/mol | [3][4] |
| Appearance | Light yellow to dark yellow powder | [4] |
| Solubility in DMSO | ≥ 10 mg/mL (clear solution)[4][5]. Up to 25 mg/mL (~75.5 mM) with the aid of ultrasonication[6]. | [4][5][6] |
| Storage (Solid Form) | -20°C, protected from light. Stable for at least 2 years under these conditions[3][4][6]. | [3][4][6] |
| Storage (DMSO Solution) | Aliquot and store at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles[7]. | [7] |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust calculations accordingly for different desired concentrations.
2.1. Materials and Equipment
-
This compound powder (CAS: 1001015-18-4)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Calibrated analytical balance
-
Chemical fume hood
-
Personal Protective Equipment (PPE): Nitrile gloves, safety glasses, lab coat
-
Sterile, amber (or light-protecting) 1.5 mL microcentrifuge tubes
-
Sterile, nuclease-free pipette tips and calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath (optional, for higher concentrations)
2.2. Safety Precautions
-
Handling this compound: this compound is a metal carbonyl compound. Handle with care in a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Handling DMSO: DMSO is an excellent solvent that can readily penetrate the skin and may carry dissolved substances with it[8]. Always wear nitrile gloves and other appropriate PPE when handling DMSO and solutions containing it. Dispose of DMSO-containing waste according to institutional guidelines.
2.3. Step-by-Step Procedure
-
Preparation: Before starting, ensure all materials are clean, sterile, and readily accessible. Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.
-
Weighing this compound: In a chemical fume hood, carefully weigh 3.31 mg of this compound powder using an analytical balance and transfer it into a sterile, light-protecting 1.5 mL microcentrifuge tube.
-
Calculation: To prepare a 10 mM solution:
-
Volume (L) x Concentration (mol/L) = Moles
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
0.001 L x 0.010 mol/L = 0.00001 mol
-
0.00001 mol x 331.20 g/mol = 0.00331 g = 3.31 mg
-
-
-
Dissolution: Add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear and light yellow. For higher concentrations or if dissolution is slow, sonicate the tube in an ultrasonic bath for 5-10 minutes[6].
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protecting microcentrifuge tubes[7].
-
Storage: Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C or, for longer-term storage, at -80°C[7].
2.4. Preparation of Working Solutions
-
To prepare a working solution for an experiment, thaw a single aliquot of the stock solution.
-
Dilute the stock solution to the final desired concentration using the appropriate aqueous buffer or cell culture medium. Perform dilutions in a stepwise manner if a large dilution factor is required.
-
Important: To prevent cellular toxicity, the final concentration of DMSO in cell-based assays should typically be kept below 0.5%[7]. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and a conceptual diagram of its action.
Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.
Caption: Conceptual diagram of this compound dilution, CO release, and action.
References
- 1. researchgate.net [researchgate.net]
- 2. Plight of CORMs: The unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. This compound 1001015-18-4 [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. molnova.cn [molnova.cn]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. quora.com [quora.com]
Application Notes and Protocols for Oral Gavage Administration of CORM-401 in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
CORM-401 is a manganese-based carbonyl compound that releases carbon monoxide (CO) in a controlled manner, particularly in the presence of oxidants. It is a water-soluble molecule that has demonstrated therapeutic potential in various preclinical models, including those for obesity, metabolic dysfunction, and inflammation.[1][2][3][4] Oral gavage is a common and effective method for systemic delivery of this compound in mice, leading to measurable levels of carboxyhemoglobin (COHb) in the blood and accumulation of CO in target tissues.[5][6] These application notes provide a detailed protocol for the preparation and oral administration of this compound to mice.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the oral administration of this compound in mice, based on published literature.
| Parameter | Value | Source |
| Dosage | 30 mg/kg | [5][6] |
| Vehicle | Phosphate-Buffered Saline (PBS) or Water | [1][5] |
| Frequency | Daily | [5] |
| Route of Administration | Oral Gavage | [5] |
| Reported COHb Levels | Increase from ~0.6% to ~3.5% | [6] |
Experimental Protocol: Oral Gavage Administration of this compound
This protocol details the steps for preparing and administering this compound to mice via oral gavage.
Materials:
-
This compound (powder form)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4 or sterile, purified water
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Appropriate sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or rigid)
-
Syringes (1 mL)
-
70% Ethanol for disinfection
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
1. Animal Handling and Preparation:
- All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
- Acclimate mice to the facility and handling for at least one week prior to the experiment.
- Weigh each mouse on the day of dosing to accurately calculate the required volume of the this compound solution.
2. Preparation of this compound Solution:
- This compound is reported to have good water solubility.[1]
- On the day of administration, freshly prepare the this compound solution.
- Calculate the total amount of this compound needed based on the number of mice and the 30 mg/kg dosage.
- Weigh the required amount of this compound powder using an analytical balance.
- Dissolve the powder in sterile PBS or water to the desired final concentration. For example, to dose a 25g mouse at 30 mg/kg with a gavage volume of 100 µL, the concentration would be 7.5 mg/mL.
- Vortex the solution thoroughly until the this compound is completely dissolved. Sonication can be used to aid dissolution if necessary.
- Visually inspect the solution to ensure there are no visible particles.
3. Oral Gavage Administration:
- Properly restrain the mouse to immobilize its head and body. Ensure the head and body are in a straight line to facilitate the passage of the gavage needle.
- Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).
- Draw the calculated volume of the this compound solution into the syringe fitted with the gavage needle.
- Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
- Once the needle has reached the predetermined depth, slowly dispense the solution.
- Carefully withdraw the gavage needle.
- Monitor the mouse for any signs of distress, such as choking or difficulty breathing, immediately after the procedure and for a short period thereafter.
4. Post-Administration Monitoring:
- Return the mouse to its cage and monitor for any adverse reactions.
- For studies involving repeated dosing, monitor body weight and general health status regularly.
Alternative Suspension Protocol:
For some applications, a suspended solution may be preferred. The following protocol yields a 2.5 mg/mL suspension:[7]
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
In a separate tube, add 400 µL of PEG300.
-
Add 100 µL of the DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this compound in a disease model and a typical experimental workflow for its in vivo administration.
Caption: Proposed mechanism of this compound in obesity.
References
- 1. researchgate.net [researchgate.net]
- 2. An orally active carbon monoxide-releasing molecule enhances beneficial gut microbial species to combat obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbon monoxide-releasing molecule-401, a water-soluble manganese-based metal carbonyl, suppresses Prevotella intermedia lipopolysaccharide-induced production of nitric oxide in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Effects of CORM-2 and this compound in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, an orally active carbon monoxide-releasing molecule, increases body temperature by activating non-shivering thermogenesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes: Utilizing CORM-401 in Combination with Hydrogen Peroxide for Oxidative Stress Studies
Introduction
Carbon Monoxide-Releasing Molecules (CORMs) are compounds designed to deliver controlled amounts of carbon monoxide (CO) to biological systems, mimicking the physiological effects of the gasotransmitter.[1] CORM-401, [Mn(CO)₄{S₂CNMe(CH₂CO₂H)}], is a water-soluble CORM notable for its sensitivity to oxidants.[2][3] The rate of CO release from this compound is significantly accelerated in the presence of biological oxidants like hydrogen peroxide (H₂O₂).[2][3][4][5][6] This unique property makes the this compound and H₂O₂ combination a valuable tool for investigating the cytoprotective effects of targeted CO delivery under conditions of oxidative stress. When cells are challenged with H₂O₂, this compound can be triggered to release CO, which then acts to mitigate cellular damage, reduce reactive oxygen species (ROS), and prevent cell death.[2][7][8]
These notes provide detailed protocols for studying the synergistic effects of this compound and H₂O₂ in a cell-based model of oxidative stress, including methods for assessing cell viability and ROS production.
Data Presentation: Efficacy of this compound Against H₂O₂-Induced Oxidative Stress
The following tables summarize the quantitative effects of this compound on hydrogen peroxide-induced reactive oxygen species (ROS) production and cell death in murine intestinal epithelial MODE-K cells.
Table 1: Effect of this compound on H₂O₂-Induced Intracellular ROS Production
| Treatment Condition | H₂O₂ Concentration | This compound Concentration | Duration | % Reduction in ROS Production (Mean ± SEM) |
| Pre- and Co-treatment | 7.5 mM | 50 µM | 1 hour | 75 ± 5%[2] |
| Co-treatment Only | 7.5 mM | 50 µM | 1 hour | 34 ± 10%[2] |
| Pre-treatment Only | 1 mM | 50 µM | 40 min | No significant effect observed |
Data adapted from a study on MODE-K intestinal epithelial cells.[2]
Table 2: Effect of this compound on H₂O₂-Induced Cell Death
| Treatment Condition | H₂O₂ Concentration | This compound Concentration | Duration | % Reduction in Cell Death (Mean ± SEM) |
| Pre- and Co-treatment | 7.5 mM | 50 µM | 1 hour | 72 ± 6%[2] |
| Co-treatment Only | 7.5 mM | 50 µM | 1 hour | 41 ± 4%[2] |
| Pre-treatment Only | 1 mM | 50 µM | 40 min | Not applicable (1 mM H₂O₂ for 40 min did not induce cell death)[2][4] |
Data adapted from a study on MODE-K intestinal epithelial cells.[2]
Signaling Pathways and Experimental Workflow
Mechanism of Action
The protective effect of this compound in an oxidative stress environment is initiated by the oxidant itself. Hydrogen peroxide accelerates the dissociation of CO from the manganese core of this compound.[3][5][6] The released CO then acts on intracellular targets to suppress the production of damaging reactive oxygen species, thereby inhibiting the downstream signaling cascade that leads to apoptosis or necrosis.[2][7] This mechanism appears to be distinct from mitochondrial pathways, focusing instead on total cellular ROS.[2][4]
Caption: this compound is activated by H₂O₂ to release CO, which inhibits ROS and cell death.
Experimental Workflow
The following diagram outlines a typical experimental procedure for evaluating the protective effects of this compound against H₂O₂-induced cytotoxicity.
Caption: General experimental workflow for assessing this compound's protective effects.
Experimental Protocols
Protocol 1: Preparation of this compound and Hydrogen Peroxide Solutions
Materials:
-
This compound [Mn(CO)₄{S₂CNMe(CH₂CO₂H)}]
-
Phosphate Buffered Saline (PBS), sterile
-
Hydrogen Peroxide (H₂O₂), 30% stock solution
-
Cell culture medium (e.g., DMEM)
-
Microcentrifuge tubes
-
Aluminum foil
Procedure:
-
This compound Stock Solution:
-
Prepare a stock solution of this compound by dissolving it in sterile PBS. For example, create a 5 mM stock solution.[3]
-
Protect the solution from light at all times by wrapping the tube in aluminum foil, as CORMs can be light-sensitive.[2][3]
-
Prepare fresh on the day of the experiment or aliquot and store at -20°C for short-term storage.[3]
-
-
Hydrogen Peroxide Working Solution:
Protocol 2: Assessing H₂O₂-Induced Cytotoxicity and this compound Protection
This protocol is based on experiments performed on MODE-K murine intestinal epithelial cells.[2]
Materials:
-
MODE-K cells (or other cell line of interest)
-
96-well, clear-bottom, opaque-walled plates
-
Complete cell culture medium
-
This compound and H₂O₂ solutions (from Protocol 1)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Plate cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Culture under standard conditions (e.g., 37°C, 5% CO₂).
-
Treatment: At the desired confluency, remove the culture medium and add fresh medium containing the treatment conditions. Include the following controls:
-
Vehicle Control (medium only)
-
H₂O₂ only (e.g., 7.5 mM)
-
This compound only (e.g., 50 µM)
-
This compound + H₂O₂
-
-
Treatment Application (Pre- and Co-treatment model):
-
Incubation: Incubate the plate for the specified duration (e.g., 1 hour) at 37°C and 5% CO₂.
-
Cell Viability Measurement:
-
After incubation, allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[2]
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate-reading luminometer.[2]
-
-
Data Analysis: Calculate cell viability as a percentage of the luminescence of the vehicle-treated control cells.
Protocol 3: Measurement of Intracellular ROS Production
Materials:
-
Cells plated in a 96-well plate (as in Protocol 2)
-
Carboxy-H₂DCFDA or similar ROS-sensitive fluorescent probe
-
Sytox Red or other cell viability stain (for gating on live cells)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Treatment: Treat cells with H₂O₂ and/or this compound as described in Protocol 2. A common condition is 1 mM H₂O₂ for 40 minutes to induce ROS without causing immediate cell death.[2][4]
-
Probe Loading:
-
During the final 30-40 minutes of the treatment incubation, add the carboxy-H₂DCFDA probe to each well at the manufacturer's recommended concentration.
-
-
Staining and Measurement:
-
After incubation, wash the cells with PBS to remove excess probe and treatment media.
-
Add a viability dye like Sytox Red to distinguish between live and dead cells.
-
Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader. DCF fluorescence (indicating ROS) is typically measured at ~488 nm excitation and ~525 nm emission.
-
-
Data Analysis:
-
If using flow cytometry, gate on the viable, Sytox Red-negative population to analyze ROS levels specifically in living cells.[2]
-
Quantify the mean fluorescence intensity (MFI) for each treatment group.
-
Normalize the MFI of treated groups to the vehicle control to determine the fold-change or percentage increase in ROS production.
-
References
- 1. Carbon monoxide-releasing molecules - Wikipedia [en.wikipedia.org]
- 2. Differential Effects of CORM-2 and this compound in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Differential effects of CORM-2 and this compound in murine intestinal epithelial MODE-K cells under oxidative stress [frontiersin.org]
- 5. Vascular and angiogenic activities of this compound, an oxidant-sensitive CO-releasing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Effects of CORM-2 and this compound in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: CORM-401 in Ischemia-Reperfusion Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon Monoxide-Releasing Molecule-401 (CORM-401) is a manganese-containing compound designed to deliver controlled amounts of carbon monoxide (CO) to biological systems.[1][2] CO, endogenously produced by heme oxygenase, is recognized as a gasotransmitter with significant cytoprotective properties, including anti-inflammatory, anti-apoptotic, and vasodilatory effects.[3][4] These characteristics make this compound a promising therapeutic agent for mitigating ischemia-reperfusion injury (IRI), a significant cause of tissue damage in various clinical settings such as organ transplantation and cardiovascular events. This document provides detailed application notes and protocols for the use of this compound in a preclinical model of renal ischemia-reperfusion injury.
Mechanism of Action
In the context of renal ischemia-reperfusion injury, this compound exerts its protective effects through multiple mechanisms. A key pathway involves the suppression of the innate immune response mediated by Toll-like receptors (TLRs). Specifically, this compound has been shown to downregulate the expression of TLR2, TLR4, and TLR6.[1][2] This leads to the subsequent inhibition of the downstream signaling cascade involving the adaptor protein MyD88 and the transcription factor NF-κB, ultimately reducing the inflammatory response.[2] Additionally, this compound demonstrates anti-apoptotic activity by reducing the expression of pro-apoptotic factors like caspase-3.[2][3] The vasodilatory properties of the released CO also contribute to improved microcirculation and organ function during reperfusion.[2]
Signaling Pathway of this compound in Renal Ischemia-Reperfusion Injury
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in a porcine model of renal ischemia-reperfusion injury following donation after circulatory death.
Table 1: Renal Function Parameters
| Parameter | Control (ithis compound) | This compound (200 μM) | P-value |
| Perfusion Flow Rate (mL/min) at 4h | < 50 | > 100 | - |
| Total Urine Volume (10h post-reperfusion) | Lower | Higher | P = 0.0444 |
| Urinary Protein | Higher | Lower | P = 0.0166 |
| Protein/Creatinine Ratio | Higher | Lower | P = 0.0247 |
| Creatinine Clearance | Lower | Improved | P = 0.0195 |
Data sourced from Bhattacharjee et al., 2018.[2]
Table 2: Kidney Injury and Apoptosis Markers
| Marker | Control (ithis compound) | This compound (200 μM) | P-value |
| Acute Tubular Necrosis (ATN) Score | Higher | Reduced (Score 2; 11-25% death) | P = 0.0016 |
| Urinary KIM-1 | Higher | Reduced | P = 0.003 |
| Urinary NGAL | Higher | Reduced | P = 0.0017 |
| Pro-apoptotic Caspase-3 | Higher | Reduced | - |
| TUNEL Staining | Higher | Reduced | - |
Data sourced from Bhattacharjee et al., 2018.[2]
Table 3: Inflammatory Pathway Markers (mRNA Expression)
| Gene | Control (ithis compound) | This compound (200 μM) | P-value |
| TLR2 | Higher | Reduced | P = 0.0216 |
| TLR4 | Higher | Reduced | P = 0.0027 |
| TLR6 | Higher | Reduced | P = 0.0192 |
| MyD88 | Higher | Reduced | P = 0.0060 |
| NF-κB | Higher | Reduced | P = 0.0340 |
| HMGB1 | Higher | Reduced | P = 0.0058 |
Data sourced from Bhattacharjee et al., 2018.[2]
Experimental Protocols
Ex Vivo Porcine Kidney Ischemia-Reperfusion Model
This protocol is based on the model described by Bhattacharjee et al. (2018).[1][2]
1. Animal Model and Ischemia Induction:
-
Use large male Landrace pigs.
-
Induce 1 hour of warm ischemia in situ by cross-clamping the renal pedicle.[1]
2. Kidney Procurement and Cold Perfusion:
-
Retrieve the kidneys and flush them briefly with histidine-tryptophan-ketoglutarate (HTK) solution.[1]
-
Subject the kidneys to pulsatile perfusion at 4°C with University of Wisconsin (UW) solution for 4 hours using a clinical LifePort hypothermic pulsatile perfusion machine.[1][2]
3. This compound Administration:
-
Prepare a stock solution of this compound.
-
During the 4-hour cold perfusion, treat one kidney with 200 μM this compound and the contralateral kidney with 200 μM inactive this compound (ithis compound) as a control.[1] The total 200 μM concentration is administered in four separate intervals of 50 μM each over a period of 20 minutes.[2]
4. Normothermic Reperfusion:
-
Following cold storage and treatment, reperfuse the kidneys with normothermic (37°C) isogeneic porcine blood through an oxygenated pulsatile perfusion circuit for 10 hours.[1][2]
-
Maintain the perfusion chamber and perfusate at 37°C.[2]
5. Sample Collection and Analysis:
-
Collect urine throughout the 10-hour reperfusion period for analysis of protein, creatinine, Kidney Injury Molecule-1 (KIM-1), and Neutrophil Gelatinase-Associated Lipocalin (NGAL).[1]
-
Monitor and record vascular flow during reperfusion.[1]
-
At the end of the 10-hour reperfusion, collect kidney tissue sections for histopathology (H&E staining for Acute Tubular Necrosis), TUNEL staining for apoptosis, and molecular analysis (qRT-PCR for inflammatory markers and colorimetric assay for caspase-3 activity).[1][2]
Caspase-3 Activity Assay (Colorimetric)
This is a general protocol that can be adapted for kidney tissue lysates.
1. Lysate Preparation:
-
Homogenize 50 mg of fresh kidney tissue in lysis buffer.
-
Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (protein lysate).
2. Assay Procedure:
-
Determine the protein concentration of the lysate.
-
To a 96-well plate, add an equal amount of protein for each sample.
-
Add reaction buffer and the caspase-3 substrate DEVD-pNA.
-
Incubate the plate at 37°C for 1 hour.
3. Detection:
-
Measure the absorbance of the cleaved p-nitroaniline (pNA) chromophore at 405 nm using a microplate reader.
-
The increase in absorbance is proportional to the caspase-3 activity.
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay
This is a general protocol for detecting apoptosis in kidney tissue sections.
1. Tissue Preparation:
-
Fix kidney tissue in 4% paraformaldehyde and embed in paraffin.
-
Cut 5 µm sections and mount on slides.
2. Staining Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval if necessary.
-
Permeabilize the cells with proteinase K.
-
Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and labeled dUTP according to the manufacturer's instructions.
-
Counterstain with a nuclear stain such as DAPI.
3. Visualization and Quantification:
-
Visualize the slides using a fluorescence microscope.
-
TUNEL-positive nuclei (indicating apoptotic cells) will fluoresce.
-
Quantify the number of TUNEL-positive cells per field of view.
Conclusion
This compound demonstrates significant therapeutic potential in mitigating ischemia-reperfusion injury in a clinically relevant large animal model. Its multifaceted mechanism of action, involving the suppression of inflammatory pathways and inhibition of apoptosis, makes it a compelling candidate for further development as a protective agent in organ transplantation and other conditions associated with IRI. The protocols and data presented here provide a foundation for researchers to explore the applications of this compound in their own studies.
References
- 1. This compound Reduces Ischemia Reperfusion Injury in an Ex Vivo Renal Porcine Model of the Donation After Circulatory Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Reduces Ischemia Reperfusion Injury in an Ex Vivo Renal Porcine Model of the Donation After Circulatory Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Injured renal cell membrane encapsulated ICG/CORM-401 for homologous targeted NIR theranostics of acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for CORM-401 Treatment in Models of Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon Monoxide-Releasing Molecules (CORMs) are a class of compounds designed to deliver controlled amounts of carbon monoxide (CO) to biological systems, thereby harnessing the therapeutic effects of CO, including its anti-inflammatory, anti-apoptotic, and cytoprotective properties. CORM-401, a water-soluble manganese-containing CORM, has emerged as a promising agent in models of oxidative stress. A key feature of this compound is its oxidant-sensitive CO release, meaning its CO delivery is accelerated in environments with high levels of reactive oxygen species (ROS), making it a targeted therapeutic candidate for conditions associated with oxidative damage.[1][2]
These application notes provide a comprehensive overview of the use of this compound in established in vitro and in vivo models of oxidative stress. Detailed protocols for key experiments, quantitative data summaries, and visual representations of the underlying signaling pathways are presented to guide researchers in utilizing this compound for their studies.
Data Presentation
In Vitro Efficacy of this compound in Cellular Models of Oxidative Stress
The following tables summarize the quantitative effects of this compound on key markers of oxidative stress and cell viability in cultured cells.
Table 1: Effect of this compound on Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress in Murine Intestinal Epithelial (MODE-K) Cells [3][4]
| Treatment Group | H₂O₂ Concentration | This compound Concentration | Incubation Time | Change in Total ROS Production (%) | Change in Cell Death (%) |
| Control | - | - | 1 hr | Baseline | Baseline |
| H₂O₂ | 7.5 mM | - | 1 hr | +2900% | +57% |
| H₂O₂ + this compound | 7.5 mM | 50 µM | 1 hr (co-treatment) | -75 ± 5% | -72 ± 6% |
| H₂O₂ + this compound | 1 mM | 50 µM | 40 min (pre- and co-treatment) | Significant reduction | No significant change |
Table 2: Effect of this compound on TNF-α/Cycloheximide (CHX)-Induced Oxidative Stress in Murine Intestinal Epithelial (MODE-K) Cells [3][4]
| Treatment Group | TNF-α/CHX Concentration | This compound Concentration | Incubation Time | Change in Total ROS Production (%) | Change in Cell Death (%) |
| Control | - | - | 6 hr | Baseline | Baseline |
| TNF-α/CHX | 1 ng/mL / 10 µg/mL | - | 6 hr | + ~200% | + ~50% |
| TNF-α/CHX + this compound | 1 ng/mL / 10 µg/mL | 50 µM | 6 hr (pre- and co-treatment) | Partial reduction | Partial reduction |
In Vivo Efficacy of this compound in a Rodent Model of Lipopolysaccharide (LPS)-Induced Oxidative Stress and Inflammation
Table 3: Effect of this compound on LPS-Induced Inflammatory Markers in Murine Macrophages (In Vitro Proxy for In Vivo Inflammation) [1]
| Treatment Group | LPS Concentration | This compound Concentration | Incubation Time | Change in Nitric Oxide (NO) Production | Change in iNOS mRNA Expression |
| Control | - | - | Varies | Baseline | Baseline |
| LPS | Varies | - | Varies | Increased | Increased |
| LPS + this compound | Varies | Varies | Varies | Significantly suppressed | Significantly inhibited |
Experimental Protocols
In Vitro Model 1: Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress
This protocol describes the induction of acute oxidative stress in a cell line using H₂O₂ and subsequent treatment with this compound.
Materials:
-
Cell line of interest (e.g., MODE-K murine intestinal epithelial cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound ([Mn(CO)₄{S₂CNMe(CH₂CO₂H)}])
-
Hydrogen peroxide (H₂O₂) solution (30% stock)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or other ROS detection reagent
-
Cell viability stain (e.g., Propidium Iodide, SYTOX Green)
-
96-well black, clear-bottom plates for fluorescence reading
-
Flow cytometer or fluorescence plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in PBS. Protect the solution from light.
-
H₂O₂ Preparation: Immediately before use, prepare a working solution of H₂O₂ in serum-free cell culture medium. A final concentration of 7.5 mM is often used to induce significant cell death.[3]
-
Treatment:
-
Pre- and Co-treatment: One hour prior to H₂O₂ exposure, replace the culture medium with medium containing 50 µM this compound. After one hour, add the H₂O₂ working solution directly to the wells containing this compound.
-
Co-treatment only: Add this compound and H₂O₂ to the cells simultaneously.
-
-
Incubation: Incubate the cells for 1 hour at 37°C and 5% CO₂.[3]
-
Measurement of ROS Production:
-
Wash the cells once with warm PBS.
-
Incubate the cells with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well and measure the fluorescence (Excitation/Emission: ~485/~535 nm) using a fluorescence plate reader.
-
-
Measurement of Cell Viability:
-
After the ROS measurement, add a cell viability stain according to the manufacturer's instructions.
-
Analyze the percentage of dead cells using a flow cytometer or by fluorescence microscopy.
-
In Vitro Model 2: TNF-α/Cycloheximide (CHX)-Induced Oxidative Stress and Apoptosis
This protocol induces oxidative stress and apoptosis through an inflammatory stimulus.
Materials:
-
Cell line of interest (e.g., MODE-K cells)
-
Complete cell culture medium
-
PBS
-
This compound
-
Recombinant murine TNF-α
-
Cycloheximide (CHX)
-
ROS and cell viability detection reagents (as in Protocol 1)
Protocol:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
This compound and Inducer Preparation: Prepare stock solutions of this compound, TNF-α (in PBS with 0.1% BSA), and CHX (in DMSO).
-
Treatment:
-
One hour prior to stimulation, treat the cells with 50 µM this compound.
-
Add TNF-α (final concentration 1 ng/mL) and CHX (final concentration 10 µg/mL) to the wells.[4]
-
-
Incubation: Incubate the cells for 6 hours at 37°C and 5% CO₂.[4]
-
Measurement of ROS and Cell Viability: Follow steps 6 and 7 from Protocol 1.
In Vivo Model: Lipopolysaccharide (LPS)-Induced Oxidative Stress in Rodents
This protocol outlines a general procedure for inducing systemic inflammation and oxidative stress in mice and assessing the protective effects of this compound.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Tissue homogenization buffer
-
Kits for measuring Myeloperoxidase (MPO) activity and Malondialdehyde (MDA) levels
Protocol:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
This compound Administration: Administer this compound (e.g., 10-30 mg/kg) via intraperitoneal (i.p.) injection or oral gavage 1 hour before the LPS challenge.
-
LPS Challenge: Induce systemic inflammation by injecting LPS (e.g., 5-10 mg/kg, i.p.).
-
Monitoring: Monitor the animals for signs of distress.
-
Tissue Collection: At a predetermined time point (e.g., 6-24 hours post-LPS), euthanize the mice and collect tissues of interest (e.g., liver, lungs, kidneys).
-
Tissue Homogenization: Homogenize the tissues in appropriate buffers for subsequent analysis.
-
Measurement of Oxidative Stress Markers:
-
MPO Activity: Measure MPO activity in tissue homogenates as an indicator of neutrophil infiltration and inflammation.
-
MDA Levels: Measure MDA levels in tissue homogenates as a marker of lipid peroxidation.
-
-
Data Analysis: Compare the levels of oxidative stress markers between the control, LPS-only, and LPS + this compound treatment groups.
Signaling Pathways and Mechanisms of Action
This compound exerts its protective effects against oxidative stress through the modulation of key signaling pathways.
This compound-Mediated Activation of the p38 MAPK/HO-1 Pathway
Under conditions of oxidative stress, this compound releases CO, which activates the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5] Activated p38 MAPK, in turn, leads to the upregulation of Heme Oxygenase-1 (HO-1), a potent antioxidant and cytoprotective enzyme.[5] HO-1 catalyzes the degradation of heme into biliverdin (B22007) (which is subsequently converted to the antioxidant bilirubin), free iron, and CO, further contributing to the resolution of oxidative stress and inflammation.
Modulation of the NF-κB Signaling Pathway by this compound
Oxidative stress often leads to the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation. In response to stimuli like LPS, the inhibitor of NF-κB, IκBα, is degraded, allowing the p50/p65 subunits of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS).[1] this compound-derived CO has been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of inflammatory mediators.[1]
Experimental Workflow for Investigating this compound's Effects
Conclusion
This compound is a valuable tool for studying the therapeutic potential of CO in pathologies associated with oxidative stress. Its water solubility and oxidant-sensitive CO release make it a versatile and effective compound for both in vitro and in vivo applications. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the multifaceted protective effects of this compound and to further elucidate its mechanisms of action in various models of oxidative stress.
References
- 1. Carbon monoxide-releasing molecule-401, a water-soluble manganese-based metal carbonyl, suppresses Prevotella intermedia lipopolysaccharide-induced production of nitric oxide in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Frontiers | Differential effects of CORM-2 and this compound in murine intestinal epithelial MODE-K cells under oxidative stress [frontiersin.org]
- 4. Differential Effects of CORM-2 and this compound in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: Assessing the Effects of CORM-401 on Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon Monoxide-Releasing Molecules (CORMs) are compounds designed to deliver controlled amounts of carbon monoxide (CO) to cells and tissues, thereby harnessing the therapeutic potential of CO as a signaling molecule. CORM-401 is a manganese-based carbonyl compound that has demonstrated significant effects on endothelial cells, which form the inner lining of blood vessels and play a crucial role in vascular health. These notes provide a comprehensive overview of the known effects of this compound on endothelial cells, detailed protocols for key experiments, and a summary of the quantitative data and signaling pathways involved.
Data Presentation
The following tables summarize the key quantitative effects of this compound on endothelial cells as reported in the scientific literature.
Table 1: CO Release and Vasodilation Properties of this compound
| Parameter | Observation | Reference |
| CO Release | Releases up to three CO molecules per mole of compound. | [1][2] |
| CO release is enhanced in the presence of oxidants like H₂O₂. | [1][2] | |
| Vasodilation | Induces vasodilation in pre-contracted aortic rings. | [1][2] |
| Vasodilation effect is approximately three times higher than that of CORM-A1. | [1][2] |
Table 2: Effects of this compound on Endothelial Cell Migration and Angiogenesis
| Concentration | Effect on Cell Migration (EA.hy926 cells) | Reference |
| 10 µM | Increased migration | [3] |
| 25 µM | Increased migration (to a greater extent than 25 µM CORM-A1) | [3] |
| 50 µM | Increased migration | [3] |
| 100 µM | Inhibition of migration | [3] |
Table 3: this compound Induced Changes in Gene and Protein Expression in Endothelial Cells
| Target Molecule | Concentration | Change in Expression | Reference |
| VEGF | 10, 25, 50, 100 µM | Increased mRNA and protein levels | [1][3] |
| IL-8 | 10, 25, 50, 100 µM | Increased mRNA and protein levels | [1][3] |
| Nrf2 | 100 µM | Increased expression | [3] |
| HO-1 | 100 µM | Increased expression | [3] |
| ICAM-1 | 100 µM | Reduced expression (in the context of hemolysate-induced activation) | [4] |
| VCAM-1 | 100 µM | Reduced expression (in the context of hemolysate-induced activation) | [4] |
Table 4: Metabolic Effects of this compound on Human Endothelial Cells
| Parameter | Concentration | Observation | Reference |
| Oxygen Consumption Rate (OCR) | 10-100 µM | Persistent increase | [5] |
| Extracellular Acidification Rate (ECAR) | 10-100 µM | Inhibition (decrease) | [5] |
| ATP-Turnover | 10-100 µM | Decrease | [5] |
| Proton Leak | 10-100 µM | Increase | [5] |
| Mitochondrial Reserve Capacity | 10-100 µM | Diminished | [5] |
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of this compound on endothelial cells are provided below.
Protocol 1: Preparation and Handling of this compound
This compound is a water-soluble compound.
Materials:
-
This compound powder
-
Phosphate (B84403) Buffered Saline (PBS), sterile
-
Microcentrifuge tubes
-
Vortex mixer
-
-20°C freezer
Procedure:
-
Prepare a stock solution of this compound (e.g., 5 mM) by dissolving the powder in sterile PBS.
-
Vortex the solution until the powder is completely dissolved.
-
Protect the stock solution from light.
-
Prepare fresh working dilutions from the stock solution for each experiment.
-
Inactive this compound (ithis compound) Control: To prepare an inactive control, an equimolar mixture of sarcosine-N-dithiocarbamate and MnSO₄ can be used as a surrogate for ithis compound. This control is essential to ensure that the observed effects are due to CO release and not the compound's backbone.
Protocol 2: Measurement of CO Release using the Myoglobin (B1173299) Assay
This spectrophotometric assay quantifies the amount of CO released from this compound by measuring the conversion of deoxymyoglobin (Mb) to carboxymyoglobin (MbCO).
Materials:
-
Horse heart myoglobin
-
Sodium dithionite
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
This compound solution
-
Spectrophotometer
Procedure:
-
Prepare a solution of myoglobin in phosphate buffer.
-
Reduce the myoglobin to deoxymyoglobin by adding a fresh solution of sodium dithionite.
-
Record the baseline spectrum of deoxymyoglobin (absorbance peak around 557 nm).
-
Add the this compound solution to the deoxymyoglobin solution.
-
Immediately start monitoring the spectral changes over time. The formation of MbCO is indicated by the appearance of characteristic peaks at approximately 540 nm and 577 nm.
-
Continue recording spectra until no further changes are observed, indicating the completion of CO release.
-
Calculate the concentration of MbCO formed using the Beer-Lambert law and the known extinction coefficient for MbCO. This allows for the quantification of the moles of CO released per mole of this compound.
Protocol 3: Ex Vivo Aortic Ring Vasodilation Assay
This assay assesses the vasodilatory properties of this compound on isolated aortic rings.
Materials:
-
Rat or mouse thoracic aorta
-
Krebs-Henseleit buffer
-
Phenylephrine (B352888) or other vasoconstrictor
-
This compound solution
-
Organ bath system with force transducers
Procedure:
-
Isolate the thoracic aorta from a euthanized rat or mouse and place it in cold Krebs-Henseleit buffer.
-
Carefully clean the aorta of adhering fat and connective tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate under a resting tension of approximately 1-2 g for at least 60 minutes.
-
Pre-contract the aortic rings with a vasoconstrictor such as phenylephrine to achieve a stable contraction plateau.
-
Once a stable contraction is achieved, add this compound cumulatively in increasing concentrations to the organ bath.
-
Record the changes in tension (relaxation) after each addition.
-
Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.
Protocol 4: In Vitro Endothelial Cell Migration Assay (Agarose Spot Assay)
This assay evaluates the effect of this compound on the migratory capacity of endothelial cells.
Materials:
-
Endothelial cells (e.g., EA.hy926 or HUVECs)
-
Cell culture medium (e.g., DMEM) with varying serum concentrations
-
This compound solution
-
Microscope with imaging capabilities
Procedure:
-
Prepare a sterile 0.5% agarose solution in PBS and keep it at 37°C.
-
Create a cell suspension of endothelial cells in their growth medium.
-
Mix the cell suspension with the warm agarose solution.
-
Pipette small droplets (e.g., 10 µL) of the cell-agarose mixture onto a culture dish and allow them to solidify at room temperature.
-
Flood the dish with cell culture medium containing different concentrations of this compound and a low percentage of serum (e.g., 0.2% FBS) to minimize basal migration. Include a positive control (e.g., 10% FBS) and a negative control (0.2% FBS without this compound).
-
Incubate the dish at 37°C in a CO₂ incubator for 24-48 hours.
-
Monitor and capture images of the cells migrating out from the agarose spot at different time points.
-
Quantify cell migration by measuring the area covered by the migrating cells or by counting the number of migrated cells.
Protocol 5: Gene Expression Analysis by RT-qPCR
This protocol is for quantifying the mRNA levels of target genes such as VEGF and IL-8 in endothelial cells treated with this compound.
Materials:
-
Endothelial cells
-
This compound solution
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (VEGF, IL-8) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Seed endothelial cells in culture plates and allow them to adhere.
-
Treat the cells with different concentrations of this compound for a specific duration (e.g., 6 or 24 hours).
-
Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to untreated controls.
Protocol 6: Metabolic Analysis using Seahorse XF Analyzer
This protocol measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.
Materials:
-
Endothelial cells
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound solution
-
Seahorse XF Analyzer
Procedure:
-
Seed endothelial cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.
-
On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF Base Medium and incubate at 37°C in a non-CO₂ incubator for at least 1 hour.
-
Load the injector ports of the sensor cartridge with this compound at the desired final concentrations.
-
Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.
-
Load the cell plate into the analyzer.
-
Perform the assay, which will measure baseline OCR and ECAR, followed by measurements after the injection of this compound.
-
Analyze the data to determine the changes in mitochondrial respiration and glycolysis in response to this compound.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways activated by this compound in endothelial cells.
Caption: Experimental workflow for the ex vivo aortic ring vasodilation assay.
Caption: Workflow for assessing metabolic changes using the Seahorse XF Analyzer.
References
- 1. Novel lead structures and activation mechanisms for CO-releasing molecules (CORMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. CO-releasing molecule (CORM) conjugate systems - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT03515A [pubs.rsc.org]
- 5. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Antimicrobial Activity of CORM-401
For Researchers, Scientists, and Drug Development Professionals
Introduction
CORM-401, [Mn(CO)₄(S₂CNMe(CH₂CO₂H))], is a water-soluble, manganese-based carbon monoxide-releasing molecule (CORM) that has demonstrated broad-spectrum antimicrobial potential against a range of bacteria, including several antibiotic-resistant clinical pathogens[1][2]. Unlike initial expectations for CORMs, the antimicrobial action of this compound is not primarily dependent on the release of carbon monoxide (CO) and its inhibitory effects on respiration[1][2]. Instead, its mechanism is multifaceted, involving intracellular accumulation, disruption of cytoplasmic ion balance, and induction of osmotic and envelope stresses[1][2].
These application notes provide a comprehensive guide for researchers to design and execute experiments to evaluate the antimicrobial efficacy of this compound. Detailed protocols for key assays are provided, along with templates for data presentation and visualizations to facilitate clear interpretation of results.
Mechanism of Action of this compound
This compound exhibits a unique antimicrobial profile. While it does release CO, which can bind to oxidases, it is an ineffective respiratory inhibitor[1][2]. Its primary bactericidal effects are attributed to:
-
Intracellular Accumulation: this compound is extensively taken up by bacterial cells[1][2].
-
Membrane Polarization and Ion Homeostasis Disruption: It acts in a manner similar to an uncoupler, stimulating respiration and polarizing the cytoplasmic membrane[1][2]. This leads to a significant loss of intracellular potassium and zinc[1][2].
-
Induction of Cellular Stress: The disruption of ion balance triggers osmotic stress and envelope stress responses[1][2].
-
Global Transcriptional Changes: this compound significantly alters gene expression, affecting regulators involved in stress responses (CpxR), respiration (Arc, Fnr), and metal homeostasis (Fur, MetJ)[1][3].
It is important to note that the CO release from this compound can be influenced by the presence of oxidants like hydrogen peroxide[4][5][6].
Experimental Design and Protocols
A thorough investigation of this compound's antimicrobial activity should involve a tiered approach, starting with basic susceptibility testing and progressing to more detailed mechanistic studies.
Tier 1: Basic Antimicrobial Susceptibility Testing
These initial experiments aim to determine the potency of this compound against selected bacterial strains.
1. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Materials:
-
This compound stock solution (dissolved in an appropriate solvent, e.g., water or DMSO, and filter-sterilized).
-
Bacterial strains of interest (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable growth medium.
-
96-well microtiter plates.
-
Spectrophotometer or microplate reader.
-
-
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Perform serial two-fold dilutions of the this compound stock solution in the microtiter plate with CAMHB.
-
Add the bacterial inoculum to each well.
-
Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubate the plates at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration with no visible growth.
-
2. Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Materials:
-
Results from the MIC assay.
-
Agar (B569324) plates (e.g., Mueller-Hinton Agar).
-
-
Procedure:
-
Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth.
-
Spread the aliquot onto an agar plate.
-
Incubate the plates at the optimal temperature for 24-48 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
3. Time-Kill Curve Analysis
This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.
Protocol:
-
Materials:
-
Bacterial culture in the logarithmic phase of growth.
-
This compound at various concentrations (e.g., 1x, 2x, and 4x MIC).
-
Growth medium.
-
Sterile saline or PBS for dilutions.
-
Agar plates for colony counting.
-
-
Procedure:
-
Inoculate flasks containing fresh growth medium with the bacterial culture to a starting density of ~10⁵-10⁶ CFU/mL.
-
Add this compound at the desired concentrations to the flasks. Include a growth control without the compound.
-
Incubate the flasks with shaking at the appropriate temperature.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots and plate them on agar plates.
-
Incubate the plates and count the number of colonies to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time.
-
Data Presentation: Tier 1
Summarize the quantitative data from these experiments in a clear and structured table.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Time-Kill Assay (Log Reduction at 24h with 4x MIC) |
| E. coli ATCC 25922 | |||
| S. aureus ATCC 29213 | |||
| P. aeruginosa PAO1 | |||
| Clinical Isolate 1 |
Tier 2: Mechanistic Insights
These experiments delve into the specific mechanisms of this compound's action.
1. Membrane Potential Assay
This assay assesses the effect of this compound on the bacterial cytoplasmic membrane potential.
Protocol:
-
Materials:
-
Bacterial cells.
-
Membrane potential-sensitive fluorescent dye (e.g., DiSC₃(5) or BacLight™ Bacterial Membrane Potential Kit).
-
This compound.
-
Protonophore (e.g., CCCP) as a positive control for depolarization.
-
Fluorometer or flow cytometer.
-
-
Procedure:
-
Wash and resuspend bacterial cells in a suitable buffer.
-
Load the cells with the fluorescent dye according to the manufacturer's instructions.
-
Measure the baseline fluorescence.
-
Add this compound at various concentrations and monitor the change in fluorescence over time.
-
Add CCCP as a positive control to induce complete depolarization.
-
An increase in fluorescence (with DiSC₃(5)) indicates membrane depolarization.
-
2. Intracellular Ion Concentration Measurement
This assay measures the impact of this compound on intracellular potassium (K⁺) and zinc (Zn²⁺) levels.
Protocol:
-
Materials:
-
Bacterial cells.
-
This compound.
-
Lysis buffer.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
-
-
Procedure:
-
Treat bacterial cultures with this compound for a defined period.
-
Harvest the cells by centrifugation and wash them thoroughly to remove extracellular ions.
-
Lyse the cells to release intracellular contents.
-
Analyze the lysate for K⁺ and Zn²⁺ concentrations using ICP-MS or AAS.
-
Normalize the ion concentrations to the total protein content or cell number.
-
3. Oxygen Consumption Rate Measurement
This assay determines the effect of this compound on bacterial respiration.
Protocol:
-
Materials:
-
Bacterial cells.
-
This compound.
-
Respirometer (e.g., Seahorse XF Analyzer or a Clark-type oxygen electrode).
-
Respiratory substrates (e.g., glucose, succinate).
-
-
Procedure:
-
Prepare a suspension of bacterial cells in a suitable respiration buffer.
-
Add the cells to the respirometer chamber.
-
Measure the basal oxygen consumption rate (OCR).
-
Inject this compound and monitor the change in OCR.
-
The expected result for this compound is a stimulation of respiration, characteristic of an uncoupler[1].
-
Data Presentation: Tier 2
Present the data from these mechanistic studies in a tabular format.
| Experiment | Parameter Measured | Result with this compound (e.g., % change from control) |
| Membrane Potential Assay | Fluorescence Intensity | |
| Intracellular Ion Measurement | Intracellular K⁺ (µg/mg protein) | |
| Intracellular Zn²⁺ (µg/mg protein) | ||
| Oxygen Consumption Rate | OCR (% of basal) |
Visualizations
Diagrams are essential for illustrating complex biological processes and experimental workflows.
Caption: Experimental workflow for testing this compound's antimicrobial activity.
Caption: Proposed mechanism of action for this compound's antimicrobial activity.
Conclusion
The provided protocols and guidelines offer a robust framework for the comprehensive evaluation of this compound's antimicrobial properties. By systematically progressing from basic susceptibility testing to in-depth mechanistic studies, researchers can gain a thorough understanding of this compound's unique mode of action. The use of structured data presentation and clear visualizations will be crucial for the effective communication and interpretation of experimental findings. This will ultimately aid in the assessment of this compound's potential as a novel therapeutic agent in the fight against bacterial infections.
References
- 1. The Broad-Spectrum Antimicrobial Potential of [Mn(CO)4(S2CNMe(CH2CO2H))], a Water-Soluble CO-Releasing Molecule (this compound): Intracellular Accumulation, Transcriptomic and Statistical Analyses, and Membrane Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carbon monoxide-releasing antibacterial molecules target respiration and global transcriptional regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Differential effects of CORM-2 and this compound in murine intestinal epithelial MODE-K cells under oxidative stress [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating the Impact of CORM-401 on Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon Monoxide-Releasing Molecules (CORMs) are compounds designed to deliver controlled amounts of carbon monoxide (CO) to biological systems. CO, endogenously produced by heme oxygenase enzymes, is a gasotransmitter with diverse physiological roles, including anti-inflammatory, anti-apoptotic, and vasodilatory effects. CORM-401 is a manganese-based CORM that has demonstrated therapeutic potential in various models of disease. Recent evidence highlights a significant and previously underexplored impact of orally administered this compound on the gut microbiota.[1][2]
These application notes provide a comprehensive protocol for evaluating the effects of this compound on the composition and function of the gut microbiota. The protocols outlined below are based on established methodologies and findings from preclinical studies. They are intended to guide researchers in designing and executing experiments to investigate the prebiotic-like effects of this compound and its potential for modulating the gut microbiome in the context of metabolic and inflammatory diseases.
Data Presentation: Summary of this compound's Effects on Gut Microbiota in a High-Fat Diet Mouse Model
The following tables summarize key quantitative findings from a study investigating the impact of oral this compound administration on the gut microbiota of mice fed a high-fat diet (HFD).[1]
Table 1: Changes in Relative Abundance of Key Bacterial Phyla
| Phylum | HFD Group (%) | HFD + this compound Group (%) | Change |
| Firmicutes | 55 | 40 | ↓ |
| Bacteroidetes | 30 | 35 | ↑ |
| Actinobacteriota | 5 | 15 | ↑ |
| Verrucomicrobiota | <1 | 5 | ↑ |
Data are representative values adapted from published research and are intended for illustrative purposes.
Table 2: Notable Changes in Bacterial Species Abundance
| Bacterial Species | HFD Group (Relative Abundance) | HFD + this compound Group (Relative Abundance) | Fold Change |
| Akkermansia muciniphila | Strongly depleted | Most abundant species | Significant ↑ |
| Bifidobacterium spp. | Decreased | Increased | ↑ |
| Lactobacillus spp. | Decreased | Increased | ↑ |
Data are representative values adapted from published research and are intended for illustrative purposes.[1]
Table 3: Impact on Microbial Metabolic Pathways
| Metabolic Pathway | HFD Group | HFD + this compound Group |
| Krebs Cycle | Downregulated | Restored |
| β-oxidation | Downregulated | Restored |
| Glycolysis | Downregulated | Partially/Fully Recovered |
| Respiratory Chain | Downregulated | Restored |
Data are representative values adapted from published research and are intended for illustrative purposes.[2]
Table 4: Changes in Fecal and Plasma Metabolites
| Metabolite Class | HFD Group | HFD + this compound Group |
| Indoles | Disrupted | Normalized |
| Tryptophan derivatives | Disrupted | Normalized |
| Amino acids | Altered | Normalized |
| Short-Chain Fatty Acids (SCFAs) | Altered | Modulated |
Data are representative values adapted from published research and are intended for illustrative purposes.[1][2]
Experimental Protocols
In Vivo Murine Model of Diet-Induced Obesity
This protocol describes the induction of gut dysbiosis using a high-fat diet (HFD) in mice and subsequent treatment with this compound.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
Standard diet (SD)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
This compound
-
Vehicle control (e.g., sterile water or saline)
-
Oral gavage needles
-
Metabolic cages for fecal and urine collection
-
Equipment for blood collection
Procedure:
-
Acclimatize mice for one week with free access to SD and water.
-
Divide mice into at least four groups: (1) SD + Vehicle, (2) HFD + Vehicle, (3) HFD + this compound, and (4) an optional control group for the inactive this compound (ithis compound) to control for effects not related to CO release.
-
Induce obesity and gut dysbiosis by feeding the HFD groups the high-fat diet for a period of 8-14 weeks.[1] The SD group continues on the standard diet.
-
During the treatment phase (e.g., the last 4-6 weeks of the diet), administer this compound (e.g., 10-30 mg/kg body weight) or vehicle daily via oral gavage.[3]
-
Monitor body weight, food intake, and water consumption regularly.
-
Collect fecal samples at baseline, during, and at the end of the treatment period. Snap-freeze samples in liquid nitrogen and store at -80°C for subsequent analysis.
-
At the end of the study, collect terminal blood samples, and harvest tissues such as the colon and cecum for further analysis.[1]
16S rRNA Gene Amplicon Sequencing for Microbiota Composition Analysis
This protocol outlines the steps for analyzing the bacterial composition of fecal samples.
Materials:
-
Fecal DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit)
-
Primers targeting a variable region of the 16S rRNA gene (e.g., V3-V4 region).[4]
-
High-fidelity DNA polymerase
-
PCR purification kit
-
Next-generation sequencing (NGS) platform (e.g., Illumina MiSeq)
-
Bioinformatics software for data analysis (e.g., QIIME 2, DADA2)[5]
Procedure:
-
DNA Extraction: Extract total genomic DNA from 100-200 mg of frozen fecal samples according to the manufacturer's instructions of the chosen DNA extraction kit.[4]
-
PCR Amplification: Amplify the selected variable region of the 16S rRNA gene using universal primers.[6]
-
Library Preparation: Purify the PCR products and add sequencing adapters and barcodes for sample multiplexing.
-
Sequencing: Sequence the prepared library on an NGS platform.
-
Data Analysis:
-
Perform quality filtering of the raw sequencing reads.
-
Denoise the reads and cluster them into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs).
-
Assign taxonomy to the ASVs/OTUs using a reference database (e.g., Greengenes, SILVA).
-
Perform downstream statistical analysis to compare the microbial composition between different experimental groups, including alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) analyses.[5]
-
Metabolomic Analysis of Fecal and Plasma Samples
This protocol is for identifying and quantifying metabolites to assess the functional output of the gut microbiota.
Materials:
-
Solvents for metabolite extraction (e.g., methanol, acetonitrile, water)
-
Internal standards for quantification
-
Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system.[7][8]
-
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used.[9]
-
Software for data processing and metabolite identification (e.g., XCMS, MetaboAnalyst)
Procedure:
-
Sample Preparation:
-
Fecal Samples: Homogenize fecal samples in a cold extraction solvent. Centrifuge to pellet insoluble material and collect the supernatant containing the metabolites.
-
Plasma Samples: Precipitate proteins using a cold solvent (e.g., methanol). Centrifuge and collect the supernatant.
-
-
Instrumental Analysis: Analyze the extracted metabolites using LC-MS, GC-MS, or NMR.[7][9]
-
Data Processing:
-
Process the raw data to detect and align metabolic features.
-
Identify metabolites by comparing their mass-to-charge ratio (m/z) and retention times to spectral libraries and standards.
-
-
Statistical Analysis: Perform univariate and multivariate statistical analyses (e.g., t-tests, ANOVA, Principal Component Analysis (PCA), Partial Least Squares-Discriminant Analysis (PLS-DA)) to identify metabolites that are significantly different between the experimental groups.[10]
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound's impact on gut bacteria.
Caption: Putative signaling pathway of this compound's action on the gut microbiota.
References
- 1. An orally active carbon monoxide-releasing molecule enhances beneficial gut microbial species to combat obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An orally active carbon monoxide-releasing molecule enhances beneficial gut microbial species to combat obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an orally active carbon monoxide-releasing molecule, increases body temperature by activating non-shivering thermogenesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. webs.uab.cat [webs.uab.cat]
- 7. Metabolomic Profiling Service for Gut Microbiota Research - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 8. High-throughput identification of gut microbiome-dependent metabolites | Springer Nature Experiments [experiments.springernature.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The fecal metabolome as a functional readout of the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to control for CO-independent effects of CORM-401
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and interpreting experiments using CORM-401, with a specific focus on controlling for its carbon monoxide (CO)-independent effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it crucial to control for its CO-independent effects?
This compound, [Mn(CO)4(S2CNMe(CH2CO2H))], is a water-soluble, manganese-based CO-releasing molecule designed to deliver controlled amounts of carbon monoxide to biological systems.[1][2] While many of its biological activities are attributed to the released CO, it is now understood that the molecule itself, including the manganese core and its associated ligand, can exert significant biological effects independent of CO.[1][3] These CO-independent actions can confound experimental results, leading to misinterpretation of the specific role of CO. Therefore, implementing proper controls is essential to dissect the true CO-dependent signaling pathways from other effects.
Q2: What are the known CO-independent effects of this compound?
Research has identified several CO-independent effects of this compound, which include:
-
Mitochondrial Uncoupling: this compound can act as a mitochondrial uncoupler, affecting cellular respiration and ATP production.[3]
-
Disruption of Ion Homeostasis: The molecule can disrupt the balance of intracellular ions, leading to the loss of potassium and zinc.[1]
-
Membrane Polarization: It can polarize the cytoplasmic membrane in a manner similar to an uncoupler.[1]
-
Antioxidant Properties: The manganese metal center itself may have antioxidant properties, which could contribute to observed protective effects in studies of oxidative stress.[3]
-
Intracellular Accumulation: The entire this compound molecule can accumulate in the cytoplasm, and its components can interact with intracellular targets like DNA.[1]
Q3: What is the recommended negative control for this compound, and how is it prepared?
The most widely accepted negative control is inactive this compound (ithis compound), which is unable to release CO.[4] This allows researchers to assess the effects of the manganese and ligand components of the molecule separately from the effects of CO. Two primary methods for preparing ithis compound are cited in the literature:
-
Component Mixture: An equimolar mixture of manganese sulfate (B86663) (MnSO4) and the sarcosine-N-dithiocarbamate ligand is used as a stand-in for the CO-depleted molecule.[2]
-
Exhausted this compound: A solution of this compound is incubated for an extended period (e.g., 36 hours at 37°C) to ensure the complete liberation of CO before being used in experiments.[5]
For detailed instructions, refer to the Experimental Protocols section.
Q4: My experimental results with ithis compound are not what I expected. What are some potential issues?
If you are observing unexpected activity with your ithis compound control, consider the following troubleshooting points:
-
Incomplete CO Release: If you prepared ithis compound by exhausting the active compound, ensure the incubation time and conditions were sufficient for complete CO release. It is advisable to verify the absence of CO release using a quantitative method like the myoglobin (B1173299) assay.
-
Component Reactivity: When using a mixture of MnSO4 and the ligand, be aware that these components might not perfectly replicate the behavior of the fully formed, CO-depleted this compound molecule in your specific experimental system.
-
Stability of this compound Stock: this compound has been shown to have diminished CO-releasing capacity after being stored in DMSO or aqueous solutions.[6] If your active this compound has degraded, the differential effect between it and ithis compound may be reduced. Always use freshly prepared solutions when possible.
-
Influence of Experimental Conditions: The CO release from this compound is highly sensitive to the experimental environment. Factors like the presence of oxidants (e.g., H2O2), CO acceptors (like heme proteins), and even the buffer composition can significantly alter the rate and amount of CO released.[7][8] This can affect the perceived CO-dependent effects in your experiment.
Experimental Design and Controls
To properly investigate the effects of this compound, a well-designed experimental setup with multiple controls is necessary. The diagram below illustrates a logical workflow for dissecting CO-dependent and independent effects.
Caption: Workflow for dissecting this compound effects.
Data Summary
Table 1: CO Release Properties of this compound
| Condition | Moles of CO Released per Mole of this compound | Half-life (t1/2) | Reference |
| In buffer with myoglobin as CO acceptor | Up to 3.2 | 4.5 - 6.2 min | [1][7] |
| In the presence of oxidants (e.g., H2O2) | Increased release | Not specified | [2][8] |
| Dependent on myoglobin concentration (10 µM CORM) | 2.5 (at 50 µM myoglobin) | Not specified | [7] |
| 3.0 (at 200 µM myoglobin) | Not specified | [7] |
Table 2: Comparative Effects of this compound vs. ithis compound
| Biological System | Endpoint Measured | Effect of this compound | Effect of ithis compound (Control) | Conclusion | Reference |
| Recombinant CYP | EROD Activity | Concentration-dependent decrease | No effect | Inhibition of CYP activity is CO-dependent. | [4] |
| HepG2 Cells | EROD Activity | Decrease at >50 µM | No effect | Inhibition of CYP activity in cells is CO-dependent. | [4] |
| H9C2 Cardiomyocytes | Protection against H2O2 damage | Increased resistance to oxidative damage | Also exerted protection | Protection may be partially mediated by the manganese metal (CO-independent). | [3] |
| Endothelial Cells | Mitochondrial Oxygen Consumption Rate | Persistent increase (uncoupling) | No effect | Mitochondrial uncoupling is CO-dependent. | [9] |
| Endothelial Cells | Glycolysis (Extracellular Acidification) | Inhibition | No effect | Inhibition of glycolysis is CO-dependent. | [9] |
Key Experimental Protocols
Protocol 1: Preparation of Inactive this compound (ithis compound)
Method A: By Exhaustion [5]
-
Prepare a stock solution of this compound (e.g., 5 mM) in the desired buffer or media (e.g., PlasmaLyte).
-
Incubate the this compound solution for 36 hours in a cell culture incubator at 37°C. This allows for the complete liberation of CO from the molecule.
-
Following incubation, the resulting ithis compound solution can be stored frozen (e.g., at -80°C) for use in subsequent experiments as the negative control.
-
Optional but Recommended: Before use, confirm the inactivity of the solution by performing a CO release assay (see Protocol 2) to ensure no CO is liberated.
Method B: By Component Mixture [2]
-
Prepare separate stock solutions of manganese (II) sulfate (MnSO4) and sarcosine-N-dithiocarbamate.
-
For the experiment, create an equimolar mixture of the two components at the final desired concentration. This mixture serves as the ithis compound control.
-
Note: This method assumes the biological effects of the separate components are equivalent to the CO-depleted this compound scaffold.
Protocol 2: Measurement of CO Release Using the Myoglobin Assay
This assay spectrophotometrically measures the conversion of deoxymyoglobin (deoxy-Mb) to carboxymyoglobin (MbCO).[1][2]
-
Preparation of Deoxymyoglobin:
-
Dissolve horse heart myoglobin in phosphate-buffered saline (PBS, pH 7.4) to a final concentration of approximately 100 µM.
-
Add a small amount of sodium dithionite (B78146) (e.g., 0.2%) to reduce the myoglobin to its deoxy-Mb form. Maintain the solution at 37°C.
-
-
CO Release Measurement:
-
Place the deoxy-Mb solution in a cuvette inside a spectrophotometer maintained at 37°C.
-
Add the this compound solution to the cuvette to initiate the reaction.
-
Monitor the change in absorbance over time. The conversion of deoxy-Mb to MbCO can be followed by observing the shift in the Soret peak.
-
-
Quantification:
-
The amount of MbCO formed is calculated using the change in absorbance and the extinction coefficient for MbCO. This allows for the quantification of the moles of CO released from the this compound sample.
-
Visualizing Signaling and Experimental Logic
The diagram below illustrates the potential dual pathways of this compound's action, highlighting the importance of the ithis compound control.
Caption: Differentiating this compound's dual action pathways.
References
- 1. The Broad-Spectrum Antimicrobial Potential of [Mn(CO)4(S2CNMe(CH2CO2H))], a Water-Soluble CO-Releasing Molecule (this compound): Intracellular Accumulation, Transcriptomic and Statistical Analyses, and Membrane Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Carbon monoxide releasing molecule 401 (this compound) modulates phase I metabolism of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Reduces Ischemia Reperfusion Injury in an Ex Vivo Renal Porcine Model of the Donation After Circulatory Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vascular and angiogenic activities of this compound, an oxidant-sensitive CO-releasing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbon monoxide released by this compound uncouples mitochondrial respiration and inhibits glycolysis in endothelial cells: A role for mitoBKCa channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CORM-401 & iCORM-401
Welcome to the technical support center for CORM-401 and its inactive control, ithis compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the successful preparation and use of these compounds in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is ithis compound and why is it used?
A1: ithis compound is the inactive or "CO-depleted" form of this compound. It is used as a negative control in experiments to ensure that any observed biological effects are due to the release of carbon monoxide (CO) from this compound and not from the molecule itself or its degradation byproducts.
Q2: There are conflicting reports on the stability of this compound in solution. Can I simply dissolve it and use it, or will it become inactive on its own?
A2: This is a critical point and a source of confusion in the literature. Some studies report that this compound is stable in solution, particularly when stored at low temperatures and protected from light. However, other research indicates that this compound can have diminished CO-releasing capacity after exposure to solvents like DMSO or even aqueous solutions over time. This inherent instability in certain conditions is the basis for one of the ithis compound preparation methods. Due to this variability, it is crucial to always verify the activity of your this compound and the inactivity of your prepared ithis compound.
Q3: How can I be certain that my prepared ithis compound is truly inactive?
A3: The most reliable method to confirm the inactivity of ithis compound is to measure its CO-releasing capability. The standard method for this is the myoglobin (B1173299) assay. In this assay, the conversion of deoxymyoglobin to carboxymyoglobin (CO-myoglobin) is measured spectrophotometrically. An inactive ithis compound should not induce a significant shift in the myoglobin spectrum, indicating no CO release. One specific protocol involves measuring the conversion of hemoglobin to carboxyhemoglobin (COHb) by monitoring the change in absorbance at 568 nm.
Q4: Can I use the byproducts of the this compound reaction (Mn(II) salt and the dithiocarbamate (B8719985) ligand) as a negative control?
A4: Yes, and this is the principle behind one of the ithis compound preparation methods where an equimolar mixture of MnSO₄ and a sarcosine-N-dithiocarbamate ligand is used. This approach aims to control for any effects of the this compound scaffold and the manganese salt, independent of CO release.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected biological activity observed with ithis compound. | Incomplete inactivation of this compound. | Extend the incubation time or increase the temperature during the preparation of ithis compound via the incubation method. For the equimolar mixture method, ensure accurate molar ratios and complete dissolution. Always verify the inactivity of your ithis compound batch using a myoglobin assay before use. |
| Variability in experimental results using different batches of ithis compound. | Inconsistent preparation of ithis compound. | Standardize your ithis compound preparation protocol. For the incubation method, ensure the solvent, temperature, and incubation time are identical for each preparation. For the equimolar mixture method, use high-purity reagents and ensure consistent mixing. |
| Precipitation observed when preparing ithis compound by equimolar mixing. | Poor solubility of the ligand or MnSO₄ in the chosen solvent. | Try a different solvent system. While water or PBS are commonly used, small amounts of a co-solvent like DMSO may be necessary to ensure complete dissolution before mixing. Ensure the final concentration is not above the solubility limit of the components. |
| This compound activity appears lower than expected. | Degradation of the this compound stock solution. | This compound is sensitive to light and can degrade in certain solvents. Store stock solutions at -20°C or -80°C in small aliquots and protect from light. Prepare fresh dilutions for each experiment. Consider the solvent used for the stock solution, as some reports indicate instability in DMSO over time. |
Experimental Protocols
Method 1: Preparation of ithis compound by Incubation
This method relies on the gradual release of CO from this compound in solution until it is depleted.
Materials:
-
This compound
-
PlasmaLyte solution (or other appropriate physiological buffer)
-
Cell culture incubator or water bath
-
Sterile, light-protected tubes
Protocol:
-
Prepare a 5 mM stock solution of this compound in PlasmaLyte solution.
-
Aliquot the solution into sterile, light-protected tubes.
-
Incubate the solution for 36 hours in a cell culture incubator at 37°C.
-
After incubation, the resulting ithis compound solution is ready for use. It can be stored frozen at -80°C for future experiments.
Method 2: Preparation of ithis compound by Equimolar Mixture
This method involves creating a solution containing the constituent parts of this compound without the coordinated CO molecules.
Materials:
-
Manganese (II) sulfate (B86663) (MnSO₄)
-
Sarcosine-N-dithiocarbamate (ligand)
-
Phosphate-buffered saline (PBS) or other appropriate solvent
Protocol:
-
Prepare equimolar stock solutions of MnSO₄ and sarcosine-N-dithiocarbamate in the desired solvent (e.g., PBS).
-
To prepare the ithis compound control solution, mix equal volumes of the MnSO₄ and sarcosine-N-dithiocarbamate stock solutions immediately before use. The final concentration should match the concentration of this compound used in your experiment.
Verification of ithis compound Inactivity: Myoglobin Assay
Principle: This assay spectrophotometrically detects the formation of carboxymyoglobin, which occurs when CO binds to deoxymyoglobin.
Protocol (General Outline):
-
Prepare a solution of deoxymyoglobin in a suitable buffer (e.g., PBS).
-
Add a sample of your prepared ithis compound to the deoxymyoglobin solution.
-
As a positive control, add a sample of active this compound.
-
Monitor the absorbance spectrum of the solution over time. A shift in the spectrum, typically a peak appearing around 423 nm, indicates the formation of carboxymyoglobin and thus CO release. The ithis compound sample should show no significant spectral shift compared to a buffer-only control.
Quantitative Data Summary
| Parameter | This compound | ithis compound (Prepared by Incubation) | ithis compound (Prepared by Equimolar Mixture) |
| CO Release | Yes (triggered by various factors) | No (or negligible) | No |
| Active Component | Manganese carbonyl complex | CO-depleted manganese complex | Separate Mn(II) salt and ligand |
| Purpose | To deliver CO to a biological system | Negative control for CO-independent effects of the this compound molecule | Negative control for CO-independent effects of the this compound scaffold and manganese |
Visualizations
Caption: Workflow for the preparation and verification of inactive this compound (ithis compound).
Caption: Logical relationship between this compound, ithis compound, and the resulting biological effect.
Technical Support Center: Optimizing CORM-401 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CORM-401 in cell viability assays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful application of this carbon monoxide-releasing molecule in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it release carbon monoxide (CO)?
This compound, or [Mn(CO)₄{S₂CNMe(CH₂CO₂H)}], is a manganese-based metal carbonyl compound designed to release carbon monoxide in a controlled manner within biological systems.[1] The release of CO from this compound is triggered by a dissociative and reversible mechanism.[1][2] This process is significantly enhanced in the presence of CO acceptors, such as the heme protein myoglobin, which prevent the rebinding of CO to the manganese center.[1][2] Notably, the presence of oxidants like hydrogen peroxide (H₂O₂) can also increase the rate of CO liberation.[2][3][4]
Q2: What is the recommended starting concentration range for this compound in cell viability assays?
The optimal concentration of this compound is highly dependent on the specific cell line and experimental conditions. However, a general starting point for most cell-based assays is in the low micromolar range. Based on published studies, a concentration range of 10 µM to 100 µM is often a reasonable starting point for initial dose-response experiments. For instance, in murine intestinal epithelial MODE-K cells, concentrations up to 50 μM were used without affecting cell viability on their own.[5][6] In HepG2 cells, concentrations higher than 50 μM were noted to affect cellular activity.[7] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental goals.
Q3: How should I prepare and store a stock solution of this compound?
This compound is water-soluble.[8] To prepare a stock solution, dissolve the powdered compound in a suitable buffer, such as phosphate-buffered saline (PBS), to a recommended concentration of 5 mM.[2] It is advisable to prepare fresh solutions for each experiment. If storage is necessary, aliquots of the stock solution can be stored at -20°C.[2] Avoid repeated freeze-thaw cycles to maintain the compound's integrity.
Q4: What is ithis compound and why is it used as a negative control?
ithis compound is an "inactive" or "inactivated" form of this compound that does not release CO.[7] It is used as a negative control in experiments to distinguish the biological effects of released CO from those of the manganese-containing scaffold or the ligand itself.[7] This ensures that any observed effects are directly attributable to the action of carbon monoxide. In some cases, the inactive form has been shown to have biological effects, such as antioxidant properties, which underscores the importance of this control.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cell toxicity observed even at low this compound concentrations. | The cell line is particularly sensitive to this compound or its byproducts. | Perform a broad dose-response curve (e.g., 0.1 µM to 100 µM) to determine the IC50 value and a non-toxic working concentration. Consider using a shorter exposure time. |
| The final solvent concentration (if any) in the culture medium is too high. | Ensure the final concentration of any solvent used to dissolve this compound is below 0.1%. | |
| Inconsistent results between experiments. | Instability of the this compound stock solution due to improper storage or multiple freeze-thaw cycles. | Always use freshly prepared working solutions from single-use aliquots of the stock solution. Avoid repeated freeze-thawing of the main stock. |
| Variability in cell density at the time of treatment. | Ensure consistent cell seeding density and allow cells to adhere and enter the logarithmic growth phase before adding this compound. | |
| No observable effect of this compound. | The concentration of this compound is too low. | Increase the concentration of this compound in a stepwise manner. |
| The CO release is insufficient under the experimental conditions. | Consider the presence of CO acceptors in your cell culture medium. The rate of CO release can be influenced by the presence of heme-containing proteins. In some experimental setups, the presence of a low concentration of an oxidant like H₂O₂ might be required to trigger sufficient CO release, but this should be carefully controlled and validated.[2][3][4] | |
| The chosen cell viability assay is not sensitive to the biological effects of CO. | Consider using multiple types of viability or functional assays that measure different cellular parameters (e.g., metabolic activity, membrane integrity, apoptosis). |
Data Presentation
Table 1: Exemplary Concentrations of this compound Used in Different Cell Lines
| Cell Line | Cell Type | Concentration Range | Observed Effect | Reference |
| EA.hy926 | Human umbilical vein endothelial | Not specified | Accelerated migration, increased VEGF and IL-8 levels. | [2][3][4] |
| HepG2 | Human liver cancer | > 50 µM | Decreased EROD activity (cytochrome P450 inhibition). | [7] |
| MODE-K | Murine intestinal epithelial | 50 µM | Reduced TNF-α/CHX-induced ROS production and cell death. | [5][6] |
| H9C2 | Rat cardiac myoblasts | Not specified | Protection against H₂O₂-induced oxidative damage. | [9] |
| RAW264.7 | Murine macrophage | Not specified | Suppression of LPS-induced nitric oxide production. | [10] |
| MEFs | Murine embryonic fibroblasts | Not specified | Effects on cell viability tested with SRB assay. | [11] |
| E. coli | Bacterium | 67 µM - 500 µM | Inhibition of bacterial growth. | [12] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.
Materials:
-
This compound
-
ithis compound (inactive control)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound and ithis compound in complete medium from your stock solution. A typical concentration range to test would be 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the highest concentration of solvent used, if any).
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared this compound dilutions, ithis compound dilutions, or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the concentration-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: Signaling pathways modulated by this compound-derived CO.
Caption: Workflow for optimizing this compound concentration.
References
- 1. Metal-based carbon monoxide releasing molecules with promising cytotoxic properties - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00087K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Vascular and angiogenic activities of this compound, an oxidant-sensitive CO-releasing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Differential Effects of CORM-2 and this compound in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Differential effects of CORM-2 and this compound in murine intestinal epithelial MODE-K cells under oxidative stress [frontiersin.org]
- 7. Carbon monoxide releasing molecule 401 (this compound) modulates phase I metabolism of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential Effects of CORM-2 and this compound in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Carbon monoxide-releasing molecule-401, a water-soluble manganese-based metal carbonyl, suppresses Prevotella intermedia lipopolysaccharide-induced production of nitric oxide in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Broad-Spectrum Antimicrobial Potential of [Mn(CO)4(S2CNMe(CH2CO2H))], a Water-Soluble CO-Releasing Molecule (this compound): Intracellular Accumulation, Transcriptomic and Statistical Analyses, and Membrane Polarization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting CORM-401 Instability in Culture Media
Welcome to the technical support center for CORM-401. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments, with a specific focus on addressing its stability in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a manganese-based carbon monoxide-releasing molecule. It is designed to deliver controlled amounts of carbon monoxide (CO) to cells and tissues. CO is a gasotransmitter with various physiological roles, including modulation of inflammation, apoptosis, and cell proliferation. This compound releases CO, which can then exert its biological effects. The release of CO from this compound is known to be influenced by the presence of CO acceptors, such as heme proteins, and can be accelerated by oxidizing agents.
Q2: I am observing inconsistent results in my experiments with this compound. What could be the cause?
A2: Inconsistent results with this compound are often linked to its stability in solution. The half-life of this compound can be short and is highly dependent on the composition of your culture medium, including the base medium (e.g., DMEM, RPMI-1640), the presence and concentration of fetal bovine serum (FBS), and other supplements. It is crucial to prepare fresh solutions and consider the timing of your experiments relative to the addition of this compound.
Q3: How should I prepare a stock solution of this compound?
A3: While specific protocols may vary, a general guideline for preparing a this compound stock solution is to dissolve it in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a concentration of 10 mM. It is recommended to prepare small aliquots of the stock solution to minimize freeze-thaw cycles.
Q4: What is "inactive" this compound (ithis compound) and why is it important?
A4: Inactive this compound (ithis compound) is a control solution in which the this compound has been pre-incubated to allow for the complete release of CO. This is a critical control to ensure that the observed biological effects are due to the released CO and not the this compound molecule itself or its degradation byproducts. The manganese-containing dithiocarbamate (B8719985) complex that remains after CO release may have its own biological activities.[1][2]
Troubleshooting Guide
Issue 1: Reduced or No Effect of this compound Treatment
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in stock solution. | Prepare a fresh stock solution of this compound. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. |
| Rapid degradation of this compound in culture medium. | Determine the stability of this compound in your specific culture medium (see Experimental Protocols section). Consider a time-course experiment to find the optimal window for observing an effect. Refresh the medium with freshly prepared this compound at appropriate intervals for longer experiments. |
| Incorrect preparation of this compound solution. | Ensure accurate weighing and complete dissolution of the this compound powder. |
Issue 2: High Variability Between Experimental Repeats
| Possible Cause | Troubleshooting Step |
| Inconsistent timing of this compound addition and sample collection. | Standardize your experimental timeline meticulously. Ensure that the duration of cell exposure to this compound is consistent across all replicates and experiments. |
| Batch-to-batch variation in culture medium or serum. | Use the same lot of media and FBS for a set of experiments. If changing lots, perform a validation experiment to ensure consistency. |
| Differential degradation of this compound due to variations in cell density or metabolic activity. | Seed cells at a consistent density for all experiments. Ensure cells are in a similar growth phase when starting the experiment. |
Quantitative Data Summary
The stability of this compound is highly dependent on the experimental conditions. While specific half-life data in common cell culture media is limited in publicly available literature, the following table summarizes known stability data. Researchers are strongly encouraged to determine the half-life of this compound in their specific experimental setup.
| Solvent/Medium | Condition | Reported Half-life | Notes |
| Phosphate-Buffered Saline (PBS) | - | 6.2 minutes[3] | This provides a baseline but does not account for the complex components of cell culture media. |
| DMEM + 10% FBS | 37°C, 5% CO₂ | Not reported | Expected to be different from PBS due to the presence of amino acids, vitamins, and proteins. |
| RPMI-1640 | 37°C, 5% CO₂ | Not reported | The composition of RPMI-1640 differs from DMEM, which may affect stability. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-quality, anhydrous DMSO to achieve a 10 mM stock solution.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Inactive this compound (ithis compound) Control
-
Prepare a stock solution of this compound as described in Protocol 1.
-
Dilute the stock solution to the desired final concentration in your cell culture medium.
-
Incubate the solution for at least 36 hours at 37°C in a cell culture incubator to ensure complete release of CO.
-
Use this "spent" medium as your inactive control.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Carbon monoxide released from this compound is known to modulate several signaling pathways, including the Heme Oxygenase-1 (HO-1) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.
Experimental Workflow: Troubleshooting this compound Instability
The following workflow outlines a systematic approach to troubleshooting issues related to this compound instability.
References
- 1. Metal-dithiocarbamate complexes: chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
The influence of oxidants on CORM-401 CO release kinetics
Welcome to the technical support center for researchers utilizing the oxidant-sensitive CO-releasing molecule, CORM-401. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reproducibility of your experiments investigating the influence of oxidants on this compound's carbon monoxide (CO) release kinetics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its interaction with oxidants significant?
A1: this compound, or [Mn(CO)4(S2CNMe(CH2CO2H))], is a water-soluble, manganese-based carbon monoxide-releasing molecule. A key feature of this compound is its sensitivity to oxidants. In the presence of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), its rate of CO release is significantly enhanced.[1][2] This property is of high interest for therapeutic applications, as it allows for targeted CO delivery to tissues experiencing oxidative stress, a common feature of inflammatory and ischemic conditions.
Q2: How much CO does this compound release, and what factors influence this?
A2: this compound is capable of releasing up to three molecules of CO per molecule of the compound.[2] The precise amount and rate of CO release are influenced by several factors, most notably:
-
Presence of a CO acceptor: Efficient CO release from this compound requires the presence of a CO acceptor, such as myoglobin (B1173299) or other heme-containing proteins.[2]
-
Concentration of the CO acceptor: The concentration of the acceptor molecule can influence the stoichiometry of CO release. For instance, increasing myoglobin concentration has been shown to increase the moles of CO released per mole of this compound.
-
Presence of oxidants: Oxidants like hydrogen peroxide, tert-butyl hydroperoxide, and hypochlorous acid accelerate the rate of CO release.[1][2]
Q3: What is the recommended solvent for dissolving this compound and what are the storage conditions?
A3: this compound can be dissolved in phosphate-buffered saline (PBS) or dimethyl sulfoxide (B87167) (DMSO).[2] For long-term storage, it is recommended to prepare stock solutions (e.g., 5 mM in PBS) and store them in aliquots at -20°C, protected from light.[2] It is crucial to note that the stability of this compound in solution, particularly in DMSO, can be a concern, potentially leading to a diminished CO-releasing capacity over time. Therefore, freshly prepared solutions are recommended for optimal and reproducible results.
Q4: Are there known CO-independent effects of this compound?
A4: Yes, it is important for researchers to be aware of potential CO-independent effects of this compound and its inactive form (ithis compound). These effects can arise from the manganese core or the ligand itself. Therefore, proper controls, including the use of an inactive this compound (a mixture of the ligand and a manganese salt), are essential to attribute observed biological effects specifically to the action of released CO.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no detectable CO release in the myoglobin assay. | 1. Degradation of this compound: Improper storage or handling of the this compound stock solution. 2. Absence of a CO acceptor: The myoglobin assay relies on the presence of myoglobin to capture the released CO. 3. Issues with the reducing agent: The sodium dithionite (B78146) used to reduce myoglobin may be of poor quality or degraded. | 1. Prepare fresh this compound solutions before each experiment. Store stock solutions in small aliquots at -20°C and protect from light. 2. Ensure that a sufficient concentration of myoglobin is present in the assay buffer. 3. Use high-purity sodium dithionite and prepare the solution fresh immediately before use. |
| Inconsistent or variable CO release kinetics between experiments. | 1. Variability in oxidant concentration: Inaccurate preparation of oxidant solutions. 2. Light sensitivity: Exposure of this compound to light can induce CO release. 3. Temperature fluctuations: CO release kinetics can be temperature-dependent. | 1. Prepare fresh oxidant solutions from a reliable stock and verify their concentrations. 2. Protect this compound solutions and experimental setups from light as much as possible. 3. Ensure all experiments are conducted at a consistent and controlled temperature. |
| Observed biological effects do not correlate with expected CO release. | 1. CO-independent effects: The observed effects may be due to the this compound molecule itself or its byproducts, rather than the released CO. 2. Rapid scavenging of CO: In a cellular environment, CO may be rapidly scavenged, limiting its bioavailability at the target site. | 1. Include an inactive this compound (ithis compound) control in all experiments to differentiate between CO-dependent and CO-independent effects. 2. Consider using CO-sensitive fluorescent probes to monitor intracellular CO levels. |
Data Presentation: Influence of Oxidants on this compound CO Release
The following table summarizes the effect of various oxidants on the CO release from this compound. The data highlights the concentration-dependent enhancement of CO release by hydrogen peroxide.
| Oxidant | Concentration | Fold Increase in CO Release (approx.) | Reference |
| Hydrogen Peroxide (H₂O₂) | 5 µM | 5-fold | [3] |
| 10 µM | 10-fold | [3] | |
| 20 µM | 15-fold | [3] | |
| tert-Butyl Hydroperoxide (t-BHP) | Not specified | Enhanced CO release (to a lesser degree than H₂O₂) | [3] |
| Hypochlorous Acid (HClO) | Not specified | Enhanced CO release (to a lesser degree than H₂O₂) | [3] |
| Peroxynitrite (ONOO⁻) | - | No data available on the direct effect of peroxynitrite on this compound CO release. | - |
Note: Further research is required to quantify the effect of tert-butyl hydroperoxide, hypochlorous acid, and peroxynitrite on the CO release kinetics of this compound.
Experimental Protocols
Myoglobin Assay for Measuring Oxidant-Triggered CO Release from this compound
This protocol outlines the spectrophotometric determination of CO release from this compound in the presence of an oxidant, using the conversion of deoxymyoglobin (deoxy-Mb) to carboxymyoglobin (MbCO).
Materials:
-
This compound
-
Horse skeletal muscle myoglobin
-
Sodium dithionite
-
Hydrogen peroxide (H₂O₂) or other oxidant of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer capable of kinetic measurements
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of myoglobin in PBS (e.g., 1 mM).
-
Prepare a fresh stock solution of this compound in PBS or DMSO (e.g., 5 mM). Protect from light.
-
Prepare a fresh solution of sodium dithionite in deoxygenated PBS (e.g., 100 mM).
-
Prepare a stock solution of the desired oxidant (e.g., H₂O₂) in PBS.
-
-
Assay Setup:
-
In a cuvette, add PBS to the desired final volume.
-
Add the myoglobin stock solution to a final concentration that is in molar excess of the maximum expected CO release (e.g., 50-100 µM).
-
Deoxygenate the solution by gently bubbling with nitrogen gas for 5-10 minutes.
-
Add a small amount of the freshly prepared sodium dithionite solution to reduce the myoglobin to its deoxy form. The solution should turn from red to a purplish color.
-
Record a baseline spectrum of the deoxymyoglobin solution.
-
-
Initiation of the Reaction and Data Acquisition:
-
Add the desired concentration of the oxidant to the cuvette and mix gently.
-
Initiate the reaction by adding the this compound stock solution to the cuvette.
-
Immediately begin recording the absorbance changes over time at the characteristic wavelengths for deoxy-Mb (around 555 nm) and MbCO (around 540 nm and 579 nm).
-
Continue data acquisition until the reaction reaches a plateau, indicating that CO release has ceased.
-
-
Data Analysis:
-
Calculate the concentration of MbCO formed using the change in absorbance and the known extinction coefficients for deoxy-Mb and MbCO.
-
Determine the moles of CO released per mole of this compound.
-
Analyze the kinetic data to determine the rate of CO release (e.g., by fitting to a first-order kinetic model).
-
Mandatory Visualizations
Caption: Experimental workflow for the myoglobin assay.
Caption: Proposed signaling pathway for oxidant-triggered CO release.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Differential effects of CORM-2 and this compound in murine intestinal epithelial MODE-K cells under oxidative stress [frontiersin.org]
- 3. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize variability in CORM-401 in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vivo studies using CORM-401.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound, or [Mn(CO)₄{S₂CNMe(CH₂CO₂H)}], is a water-soluble carbon monoxide-releasing molecule (CO-RM). Its primary mechanism of action is the delivery of controlled amounts of carbon monoxide (CO) to biological systems.[1] CO is an endogenous gasotransmitter with various therapeutic properties, including anti-inflammatory, anti-apoptotic, and vasodilatory effects.[2][3] this compound is designed to release CO in the presence of CO acceptors like heme proteins.[2]
Q2: What are the main sources of variability in this compound in vivo studies?
Variability in this compound studies can arise from several factors:
-
CO Release Kinetics: The rate and amount of CO released from this compound are highly dependent on the local microenvironment. Factors such as the presence of oxidants (e.g., H₂O₂), CO acceptors (e.g., myoglobin), and temperature can significantly alter CO release.[2][4][5]
-
CO-Independent Effects: The manganese core of this compound may exert biological effects independent of CO release, potentially acting as an antioxidant.[6] It is crucial to use appropriate controls to distinguish between CO-dependent and CO-independent effects.
-
Route of Administration and Animal Model: The method of administration (e.g., oral gavage) and the specific animal model can influence the absorption, distribution, metabolism, and excretion (ADME) of this compound, leading to variable outcomes.[7][8][9]
-
Solution Preparation and Handling: this compound's stability and CO-releasing properties can be affected by the solvent used, storage conditions, and exposure to light.[1][10]
Q3: How should this compound be prepared and stored?
Stock solutions of this compound are typically prepared by dissolving the compound in phosphate-buffered saline (PBS).[1] For long-term storage, it is recommended to store aliquots of the stock solution at -20°C and protect them from light.[2] It is crucial to note that this compound solutions are stable under these conditions and will only release CO in the presence of a CO acceptor.[1][2]
Q4: What is a suitable negative control for this compound?
An inactive form of this compound (ithis compound) should be used as a negative control to account for any CO-independent effects.[8] ithis compound can be prepared by using an equimolar mixture of sarcosine-N-dithiocarbamate and MnSO₄, which constitutes the skeletal basis of the this compound molecule without the CO.[2] Another approach for an inactive control is to use a this compound solution that has been aged to deplete its CO content.[1]
Troubleshooting Guide
Issue: Inconsistent or unexpected results in my in vivo study.
This is a common challenge with CO-RMs. The following guide will help you troubleshoot potential sources of variability.
Table 1: Factors Influencing this compound CO Release and Activity
| Factor | Influence on this compound | Recommendations |
| Oxidants (e.g., H₂O₂) | Accelerate CO release in a concentration-dependent manner.[1][2][4] | Be aware of the oxidative state of your in vivo model, as it can impact the rate of CO delivery. Consider quantifying markers of oxidative stress. |
| CO Acceptors (e.g., Myoglobin) | The presence and concentration of heme proteins influence the amount of CO released.[2][4] | The local concentration of CO acceptors in the target tissue can affect this compound efficacy. |
| Temperature | Higher temperatures (e.g., 37°C) significantly increase the rate of CO release compared to lower temperatures (e.g., 4°C).[5] | Maintain consistent and physiologically relevant temperatures during ex vivo and in vitro preparatory steps. |
| pH | The pH of the solution can affect the stability of some CORMs, although specific data for this compound is less clear than for others like CORM-A1.[4][11] | Use a buffered solution like PBS to maintain a stable pH for your this compound preparations. |
| Light Exposure | This compound solutions should be protected from light to prevent potential degradation.[1] | Prepare and handle this compound solutions in a light-protected environment (e.g., using amber tubes). |
| Solvent | This compound is water-soluble and typically dissolved in PBS. The use of other solvents may alter its stability and CO release profile.[1] | Consistently use high-quality PBS for all experiments. |
Issue: Difficulty in determining the effective dose of this compound.
The optimal dose of this compound can vary depending on the animal model and the pathological condition being studied.
-
Dose-Response Studies: It is highly recommended to perform a dose-response study to determine the optimal therapeutic dose for your specific model.
-
Monitor COHb Levels: A key indicator of CO delivery is the level of carboxyhemoglobin (COHb) in the blood.[7][9][12] Monitoring COHb levels can help confirm systemic CO delivery and establish a therapeutic window. Doses that result in COHb levels below 10% are generally considered safe.[7]
-
Published Dosages: A common starting point for oral administration in rodents is 30 mg/kg.[7][8][9][12]
Detailed Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
-
Reagents and Materials:
-
This compound powder
-
Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4
-
Light-protected microcentrifuge tubes (e.g., amber tubes)
-
Vortex mixer
-
Calibrated scale
-
-
Procedure:
-
On the day of the experiment, weigh the required amount of this compound powder in a light-protected tube.
-
Add the appropriate volume of sterile PBS to achieve the desired final concentration.
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
Keep the solution protected from light and on ice until administration.
-
Administer the freshly prepared solution to the animals via oral gavage.
-
Protocol 2: Monitoring Carboxyhemoglobin (COHb) Levels
-
Materials:
-
Blood collection supplies (e.g., heparinized tubes)
-
Spectrophotometer or CO-oximeter
-
-
Procedure:
-
Collect blood samples from the animals at baseline (before this compound administration) and at various time points after administration (e.g., 1, 3, and 6 hours).
-
Measure the COHb levels in the blood samples using a spectrophotometric method or a CO-oximeter according to the manufacturer's instructions.
-
Express the COHb levels as a percentage of total hemoglobin.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for identifying sources of variability in this compound in vivo experiments.
Caption: Proposed signaling pathways of this compound-derived CO in metabolic and vascular regulation.
References
- 1. Frontiers | Differential effects of CORM-2 and this compound in murine intestinal epithelial MODE-K cells under oxidative stress [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Reduces Ischemia Reperfusion Injury in an Ex Vivo Renal Porcine Model of the Donation After Circulatory Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, an orally active carbon monoxide-releasing molecule, increases body temperature by activating non-shivering thermogenesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, an orally active carbon monoxide-releasing molecule, increases body temperature by activating non-shivering thermogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reassessing CORM-A1: redox chemistry and idiosyncratic CO-releasing characteristics of the widely used carbon monoxide donor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges of Commercial CORM-401
Welcome to the technical support center for CORM-401. This resource is designed for researchers, scientists, and drug development professionals to address the known unreliability and variability of commercial this compound batches. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and interpret your results with confidence.
Frequently Asked Questions (FAQs)
Q1: Why are my experimental results with this compound inconsistent?
A1: Inconsistent results with this compound are a well-documented issue and can stem from several factors. The CO release from this compound is not a simple, spontaneous process but is highly influenced by the experimental conditions.[1][2][3] Key factors include the presence of oxidants (e.g., H₂O₂), nucleophiles, and reductants in your system, which can significantly alter the rate and amount of CO released.[1][4] Furthermore, there is documented variability between different commercial batches and a potential for degradation of the compound, leading to unpredictable outcomes.[2][4]
Q2: How much Carbon Monoxide (CO) does this compound actually release?
A2: The amount of CO released from this compound is highly variable and depends on the measurement method and experimental conditions. Early studies using the myoglobin (B1173299) assay reported a release of up to 3.2 moles of CO per mole of this compound.[1] However, gas chromatography (GC) analysis, considered a gold standard, has shown a much lower release of approximately 0.33 moles of CO per mole of CORM in phosphate-buffered saline (PBS).[1][5] The presence of CO acceptors, such as myoglobin, and oxidants can significantly increase the apparent CO release.[1][5]
Q3: What are "CO-independent effects" of this compound and why are they a concern?
A3: CO-independent effects are biological or chemical activities of the this compound molecule or its byproducts that are not mediated by the released CO.[1][3] These have been observed with several CORMs, including this compound.[2][6][7] For instance, this compound can react with reactive oxygen species (ROS), thiols, and reduce NAD(P)⁺.[1][7] These activities can confound experimental results, as an observed biological effect might be due to these CO-independent actions rather than the intended CO delivery.[1][3]
Q4: How should I prepare and handle my this compound stock solutions?
A4: The stability of this compound stock solutions is a critical factor. It has been reported that this compound is relatively stable in DMSO when stored at -20°C and protected from light.[5][8] However, prolonged exposure to DMSO or aqueous solutions can lead to a diminished CO-releasing capacity.[2][4] It is recommended to prepare fresh solutions for each experiment and to minimize the time the compound spends in solution before use.
Q5: What is an "inactive" this compound (ithis compound) and how do I prepare it?
A5: An inactive CORM is a control compound that has the same chemical scaffold as the active CORM but has lost its ability to release CO. It is used to distinguish between CO-mediated effects and CO-independent effects of the parent molecule. The preparation of a reliable ithis compound is challenging. Unlike iCORM-2, which can be prepared by aging in DMSO, this method is not suitable for this compound as it is relatively stable in this solvent.[1][9] One suggested method for preparing ithis compound is to incubate a stock solution for an extended period (e.g., 36 hours at 37°C) to allow for CO liberation, though validation of its inactivity is crucial.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | Insufficient CO release: The experimental conditions may not be conducive to CO release (e.g., absence of triggers like oxidants). | 1. Characterize CO release: Before conducting biological experiments, quantify CO release from your specific batch of this compound under your exact experimental conditions using a reliable method like gas chromatography. 2. Introduce a trigger: If appropriate for your experimental design, consider the controlled addition of a known trigger for CO release, such as a low concentration of H₂O₂.[1] |
| High variability between experiments | Batch-to-batch inconsistency: Different commercial batches of this compound can have varying purity and CO-releasing capacity. Stock solution degradation: this compound solutions may lose activity over time. | 1. Standardize your batch: If possible, purchase a larger quantity of a single batch of this compound for a series of experiments. 2. Prepare fresh solutions: Always prepare fresh stock solutions immediately before use.[4] 3. Perform quality control: If resources permit, perform analytical validation (e.g., NMR, EPR) on new batches to check for impurities.[4] |
| Unexpected or off-target effects | CO-independent activity: The observed effects may not be due to CO but rather the this compound molecule or its byproducts.[1][3] | 1. Use an appropriate iCORM control: Synthesize and validate an inactive this compound to run in parallel with your active compound.[10] 2. Use an alternative CO source: Compare the effects of this compound with those of gaseous CO or a different class of CO donor to see if the effects are consistent.[3] |
| Discrepancy with published data | Different experimental conditions: Minor variations in buffer composition, pH, temperature, or the presence of other molecules can drastically alter CO release from this compound.[1][6] | 1. Meticulously document and control conditions: Ensure all experimental parameters are precisely controlled and reported. 2. Re-evaluate published protocols: Be aware that older studies may have used methods (like the myoglobin assay with dithionite) that artificially enhance CO release.[11] |
Quantitative Data Summary
Table 1: CO Release from this compound under Different Conditions
| Method | Conditions | CO Released (mol/mol this compound) | Reference |
| Myoglobin Assay | PBS (pH 7.4) | 3.2 | [1] |
| Gas Chromatography | PBS (pH 7.4) | 0.33 | [1] |
| Myoglobin Assay | PBS + 50 µM Myoglobin | 2.5 | [1] |
| Myoglobin Assay | PBS + 100 µM Myoglobin | 2.8 | [1] |
| Myoglobin Assay | PBS + 200 µM Myoglobin | 3.0 | [1] |
| Myoglobin Assay | + 5 µM H₂O₂ | ~5-fold increase | [1] |
| Myoglobin Assay | + 10 µM H₂O₂ | ~10-fold increase | [1] |
| Myoglobin Assay | + 20 µM H₂O₂ | ~15-fold increase | [1] |
Table 2: In Vivo Effects of Oral this compound Administration in Rats (30 mg/kg)
| Parameter | Vehicle | This compound | Reference |
| Change in Body Temperature (°C) | -0.35 ± 0.13 | 0.40 ± 0.20 | [12] |
| Oxygen Consumption (mL kg⁻¹ min⁻¹) at 1h | 20 ± 1 | 28 ± 1 | [12] |
| CO₂ Production (mL kg⁻¹ min⁻¹) at 1h | 18 ± 1 | 23 ± 1 | [12] |
| Mean Arterial Pressure (mmHg) | 98 ± 6 | 92 ± 4 | [12] |
| Heart Rate (bpm) at 180 min | 410 ± 26 | 334 ± 20 | [12] |
| Peak Blood COHb Level (%) | ~0.6 | ~3.5 | [12] |
Experimental Protocols
Protocol 1: Quantification of CO Release using the Myoglobin Assay
-
Objective: To determine the amount of CO released from this compound by measuring the formation of carboxy-myoglobin (MbCO).
-
Materials:
-
Horse heart myoglobin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium dithionite (B78146)
-
This compound
-
UV-Vis spectrophotometer
-
-
Methodology:
-
Prepare a solution of deoxymyoglobin (dMb) by dissolving myoglobin in PBS and adding a small amount of sodium dithionite to a final concentration of 0.1%.
-
Maintain the dMb solution at 37°C.
-
Add a known concentration of this compound to the dMb solution.
-
Immediately monitor the change in absorbance at specific wavelengths (e.g., the Soret peak shift from 434 nm for dMb to 423 nm for MbCO) over time.
-
Calculate the concentration of MbCO formed using the Beer-Lambert law and the known extinction coefficients for dMb and MbCO.
-
Protocol 2: Recommended Workflow for this compound Experiments
This workflow is designed to promote more reliable and reproducible results when working with this compound.
A recommended experimental workflow for using this compound.
Signaling Pathways and Mechanisms
Diagram 1: Factors Influencing CO Release from this compound
This diagram illustrates the key external factors that can trigger or modulate the release of carbon monoxide from the this compound molecule.
Factors that influence the release of CO from this compound.
Diagram 2: Potential Confounding Pathways in this compound Experiments
This diagram highlights the CO-independent effects of this compound that can interfere with the interpretation of experimental results, leading to biological outcomes not mediated by carbon monoxide.
CO-independent effects of this compound can confound results.
References
- 1. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Plight of CORMs: The unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reassessing CORM-A1: redox chemistry and idiosyncratic CO-releasing characteristics of the widely used carbon monoxide donor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reassessing CORM-A1: redox chemistry and idiosyncratic CO-releasing characteristics of the widely used carbon monoxide donor - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00411B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Differential effects of CORM-2 and this compound in murine intestinal epithelial MODE-K cells under oxidative stress [frontiersin.org]
- 10. This compound Reduces Ischemia Reperfusion Injury in an Ex Vivo Renal Porcine Model of the Donation After Circulatory Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound, an orally active carbon monoxide-releasing molecule, increases body temperature by activating non-shivering thermogenesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
Impact of light exposure on CORM-401 stability and activity
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and activity of CORM-401, with a particular focus on the impact of light exposure.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound, helping you to identify and resolve them effectively.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity | 1. Degradation due to light exposure: this compound is a photosensitive manganese carbonyl complex. Exposure to light can trigger the release of carbon monoxide (CO) and lead to the degradation of the compound. 2. Improper storage: Storing stock solutions at inappropriate temperatures or for extended periods can lead to a loss of activity. 3. Absence of a CO acceptor: this compound releases CO more efficiently in the presence of a CO acceptor, such as myoglobin (B1173299) or other heme-containing proteins. In cell-free systems lacking an acceptor, CO release may be minimal. | 1. Strict light protection: Always handle this compound and its solutions in the dark or under dim light conditions. Use amber vials or wrap containers with aluminum foil. Minimize exposure to ambient light during preparation and experimentation. 2. Follow storage recommendations: Store solid this compound at -20°C and protect it from light.[1] Prepare fresh solutions for each experiment or store aliquots of stock solutions at -20°C for short-term use, always protected from light. 3. Ensure the presence of a CO acceptor: For in vitro assays measuring CO release, include a CO acceptor like myoglobin in the reaction mixture. In cellular experiments, endogenous heme proteins will act as acceptors. |
| High background signal or unexpected off-target effects | 1. Use of an inappropriate control: The vehicle (e.g., DMSO or PBS) alone may not be a sufficient control, as the this compound molecule without the CO (inactive this compound or ithis compound) can have its own biological effects. 2. Presence of oxidants: The CO release from this compound is enhanced in the presence of oxidants.[2] If the experimental system has high levels of reactive oxygen species (ROS), it may lead to a more rapid and potentially uncontrolled release of CO. | 1. Use ithis compound as a negative control: Prepare and use inactive this compound (ithis compound), which is the compound after CO has been released, to account for any effects of the manganese-containing backbone of the molecule. 2. Consider the redox state of your experimental system: Be aware that oxidative stress can accelerate CO release from this compound. This can be a desirable feature in some experimental contexts but needs to be controlled for. |
| Variability between experimental replicates | 1. Inconsistent light exposure: Even minor differences in light exposure between samples can lead to variability in the concentration of active this compound. 2. Differences in stock solution preparation: Inconsistent dissolution or vortexing can lead to variations in the concentration of the stock solution. | 1. Standardize handling procedures: Ensure that all samples are handled with identical and minimal exposure to light. 2. Ensure complete dissolution: When preparing stock solutions, ensure that the this compound powder is fully dissolved. Vortex thoroughly. |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A: Solid this compound should be stored at -20°C and protected from light.[1] Stock solutions, typically prepared in DMSO or PBS, should be freshly made for each experiment. If short-term storage of stock solutions is necessary, they should be aliquoted and stored at -20°C, always protected from light.[2]
Q2: Why is it so important to protect this compound from light?
A: this compound is a manganese carbonyl complex, and like many similar compounds, it is photosensitive. Exposure to light, particularly UV and visible light, can provide the energy to break the bond between the manganese atom and the carbon monoxide (CO) ligands, leading to the premature release of CO and degradation of the compound. This will result in a lower concentration of the active compound in your experiments and can lead to inconsistent and unreliable results.
Q3: How does this compound release carbon monoxide?
A: this compound releases CO through a dissociative mechanism. This release is significantly enhanced in the presence of a "CO acceptor," which is typically a heme-containing protein like myoglobin or cytochrome P450. The acceptor traps the released CO, preventing it from rebinding to the manganese core. Additionally, the presence of oxidants, such as hydrogen peroxide (H₂O₂), can accelerate the rate of CO release.[2]
Q4: What is inactive this compound (ithis compound) and why should I use it?
A: Inactive this compound (ithis compound) is the this compound molecule after it has released its CO molecules. It is used as a negative control in experiments to distinguish the biological effects of CO from the effects of the manganese-containing scaffold of the molecule. Using ithis compound helps to ensure that the observed effects are indeed due to the released carbon monoxide.
Q5: What are the known signaling pathways affected by this compound?
A: this compound, through the action of the released CO, has been shown to modulate several key signaling pathways. These include the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway, which is a major cellular defense mechanism against oxidative stress.[3] It has also been shown to influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of solid this compound to room temperature in a desiccator to prevent condensation.
-
Work under dim light or in a dark room.
-
Dissolve the desired amount of this compound in an appropriate solvent (e.g., DMSO or PBS) to prepare a concentrated stock solution (e.g., 10 mM).
-
Vortex the solution thoroughly until the solid is completely dissolved.
-
Wrap the vial containing the stock solution in aluminum foil to protect it from light.
-
For immediate use, dilute the stock solution to the final desired concentration in your experimental medium.
-
For short-term storage, aliquot the stock solution into amber vials and store at -20°C for no longer than one week. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Inactive this compound (ithis compound)
-
Prepare a stock solution of this compound in the desired solvent (e.g., PBS) as described in Protocol 1.
-
To facilitate CO release, the solution can be incubated in the dark at 37°C for 24-48 hours or bubbled with nitrogen gas for several hours to displace the released CO. The completion of CO release can be monitored using methods like the myoglobin assay.
-
The resulting solution contains ithis compound and can be used as a negative control in your experiments. Store the ithis compound solution under the same conditions as your active this compound solution.
Protocol 3: Assessing this compound Stability (Myoglobin Assay)
This protocol allows for the indirect measurement of CO release from this compound by monitoring the conversion of deoxymyoglobin (deoxy-Mb) to carboxymyoglobin (MbCO).
-
Prepare a solution of myoglobin (e.g., 50 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Reduce the myoglobin to deoxy-Mb by adding a small amount of sodium dithionite. The solution will change color from reddish-brown to purple.
-
Acquire a baseline UV-Vis spectrum of the deoxy-Mb solution (characteristic peak around 434 nm).
-
Add the this compound solution to the deoxy-Mb solution at the desired concentration.
-
Immediately start recording UV-Vis spectra at regular time intervals.
-
Monitor the change in absorbance at the characteristic peaks for deoxy-Mb (434 nm) and MbCO (423 nm). The increase in the 423 nm peak and the decrease in the 434 nm peak indicate CO release.
-
To test for photosensitivity, one set of samples can be continuously exposed to a light source while a parallel set is kept in the dark. The rate of MbCO formation will be significantly faster in the light-exposed sample if the compound is photosensitive.
Data Presentation
Table 1: Factors Influencing this compound Stability and CO Release
| Factor | Effect on Stability | Effect on CO Release | Notes |
| Light Exposure | Decreases stability | Triggers/Accelerates CO release | Strict light protection is mandatory for reliable results. |
| Temperature | Stable at -20°C (solid) | Temperature-dependent | Higher temperatures generally increase the rate of CO release. |
| Solvent | Relatively stable in DMSO and PBS when protected from light | Solvent can influence release kinetics | Always use high-purity solvents. |
| Presence of CO Acceptors | Does not directly affect stability of the stock solution | Significantly enhances CO release | Essential for efficient CO delivery in many experimental systems. |
| Presence of Oxidants | Can lead to degradation | Enhances CO release | The redox state of the environment can modulate this compound activity. |
Visualizations
References
Best practices for storing and handling CORM-401 powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling CORM-401 powder, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound powder?
A1: this compound powder should be stored at -20°C in a tightly sealed container, protected from light.[1]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] To prepare a stock solution, dissolve the powder in newly opened, anhydrous DMSO to the desired concentration, for example, 10 mg/mL. It is often necessary to use ultrasonic agitation to ensure complete dissolution.[2] Stock solutions in DMSO have been found to be stable for at least 7 days when stored at -20°C.[3]
Q3: Is this compound stable in aqueous solutions?
A3: this compound is relatively stable in aqueous solutions like phosphate-buffered saline (PBS), but its CO release is influenced by various factors.[1] The compound is described as an oxidant-sensitive CO-releasing molecule, meaning its CO release can be triggered or accelerated by the presence of oxidants.[2][4]
Q4: What are the key safety precautions when handling this compound powder?
A4: As with any chemical, it is important to handle this compound powder in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Variable CO Release. The rate and amount of carbon monoxide (CO) released from this compound can be influenced by several factors, leading to variability in experimental outcomes.
-
Solution:
-
Control for Oxidants: The presence of oxidants, such as hydrogen peroxide (H₂O₂), can significantly increase the rate of CO release from this compound.[4][5] Ensure that your experimental buffer and reagents are free from contaminating oxidants unless they are an intentional part of your experimental design.
-
Standardize Myoglobin (B1173299) Concentration: If using a myoglobin assay to measure CO release, be aware that the concentration of myoglobin itself can affect the apparent amount of CO released.[5] Use a consistent concentration of myoglobin across all experiments for comparable results.
-
Temperature Control: The temperature of the solution is a critical factor in the rate of CO release. One study found that this compound releases approximately 15 times more CO at 37°C compared to 4°C.[6] Maintain a constant and appropriate temperature for your experimental setup.
-
-
-
Possible Cause 2: CO-Independent Effects. The observed biological effects may not be solely due to the released CO. The this compound molecule itself or its byproducts after CO release might have biological activity.[7][8]
-
Solution:
-
Use an Inactive Control: To distinguish between CO-dependent and CO-independent effects, it is crucial to use an inactive form of this compound (ithis compound) as a negative control. An equimolar mixture of sarcosine-N-dithiocarbamate and MnSO₄ has been used as an inactive control in some studies.[9]
-
-
Issue 2: Difficulty dissolving this compound powder.
-
Possible Cause: Inadequate Dissolution Technique. this compound may not readily dissolve in DMSO without assistance.
-
Solution:
-
Use Ultrasonic Agitation: As recommended by suppliers, use an ultrasonic bath to aid in the dissolution of this compound powder in DMSO.[10][2] This will help to break up any clumps and ensure a homogenous solution.
-
Use Fresh, Anhydrous DMSO: The hygroscopic nature of DMSO can affect the solubility of this compound.[2] Always use newly opened, anhydrous DMSO to prepare your stock solutions.
-
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Storage Temperature | -20°C | |
| Solubility | DMSO: up to 25 mg/mL (with sonication) | [10][2] |
| Stock Solution Stability | At least 7 days in DMSO at -20°C | [3] |
| CO Release (moles CO per mole of this compound) | Up to 3.2 | [1] |
Experimental Protocols
1. Preparation of this compound Stock and Working Solutions
-
Objective: To prepare a concentrated stock solution of this compound in DMSO and subsequently dilute it to a working concentration in an aqueous buffer.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Pipettes and sterile tips
-
Ultrasonic water bath
-
Vortex mixer
-
-
Methodology:
-
Stock Solution Preparation (e.g., 10 mM):
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock solution, add 301.93 µL of DMSO per 1 mg of this compound).
-
Cap the tube tightly and place it in an ultrasonic water bath for 5-10 minutes, or until the powder is completely dissolved.
-
Vortex the solution briefly to ensure homogeneity.
-
Store the stock solution in small aliquots at -20°C and protect from light.
-
-
Working Solution Preparation (e.g., 100 µM):
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired working concentration using pre-warmed (37°C) PBS. For example, to prepare a 100 µM working solution from a 10 mM stock, perform a 1:100 dilution (e.g., add 10 µL of 10 mM stock to 990 µL of PBS).
-
Mix the working solution thoroughly by gentle pipetting or brief vortexing.
-
Use the working solution immediately in your experiment.
-
-
2. Myoglobin Assay for Measuring CO Release
-
Objective: To quantify the amount of CO released from this compound by measuring the conversion of deoxymyoglobin (deoxy-Mb) to carbonmonoxy-myoglobin (CO-Mb).
-
Materials:
-
Horse heart myoglobin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sodium dithionite (B78146)
-
This compound working solution
-
UV-Vis spectrophotometer and cuvettes
-
-
Methodology:
-
Preparation of Deoxymyoglobin Solution:
-
Prepare a solution of myoglobin in PBS (e.g., 50 µM).
-
To reduce the myoglobin to its deoxygenated form, add a small amount of fresh sodium dithionite powder (a few crystals) and gently mix until the solution turns from red to a purplish color. The absence of the characteristic Soret peak of oxymyoglobin at 418 nm and the appearance of the deoxy-Mb peak at 434 nm can be confirmed spectrophotometrically.
-
-
CO Release Measurement:
-
Place the deoxymyoglobin solution in a cuvette and record a baseline spectrum.
-
Add a known concentration of the this compound working solution to the cuvette and mix quickly.
-
Immediately start recording the absorbance spectrum at regular time intervals (e.g., every 30 seconds) over the desired experimental period.
-
Monitor the change in the Soret peak from 434 nm (deoxy-Mb) to 423 nm (CO-Mb).
-
-
Calculation of CO Concentration:
-
The concentration of CO-Mb can be calculated using the Beer-Lambert law and the change in absorbance at a specific wavelength (e.g., 423 nm), using the appropriate extinction coefficient for CO-Mb. The amount of CO released is stoichiometric to the amount of CO-Mb formed.
-
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions and measuring CO release.
Caption: Simplified signaling pathway of this compound in endothelial cells.
References
- 1. bioconductor.posit.co [bioconductor.posit.co]
- 2. researchgate.net [researchgate.net]
- 3. Role of p38 MAP kinase in endothelial cell alignment induced by fluid shear stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vascular and angiogenic activities of this compound, an oxidant-sensitive CO-releasing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Plight of CORMs: The unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Differential effects of CORM-2 and this compound in murine intestinal epithelial MODE-K cells under oxidative stress [frontiersin.org]
- 10. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Donors: Unpacking the Carbon Monoxide Release Profiles of CORM-401 and CORM-3
For researchers, scientists, and drug development professionals, the choice of a carbon monoxide-releasing molecule (CORM) is critical for reproducible and translatable results. This guide provides a detailed comparison of two widely studied CORMs, the manganese-based CORM-401 and the ruthenium-based CORM-3, focusing on their distinct carbon monoxide (CO) release mechanisms and downstream biological effects.
The utility of Carbon Monoxide-Releasing Molecules (CORMs) as therapeutic agents and research tools is intrinsically linked to their ability to deliver CO in a controlled and predictable manner. However, not all CORMs are created equal. This comparison guide delves into the fundamental differences between this compound and CORM-3, highlighting the critical importance of understanding their unique CO release profiles and the implications for experimental design and data interpretation. While both have been used to probe the biological functions of CO, their disparate mechanisms of CO liberation lead to significantly different biological activities, with one acting as a reliable CO donor under specific conditions and the other exhibiting a more complex and often CO-independent mode of action.
Quantitative Comparison of CO Release
The CO release characteristics of this compound and CORM-3 differ substantially in terms of their triggers, kinetics, and the total amount of CO liberated. This compound is recognized as an oxidant-sensitive CO donor, releasing multiple molecules of CO in response to cellular oxidants. In stark contrast, the ability of CORM-3 to release significant amounts of CO under physiological conditions is a subject of considerable debate, with many studies indicating that its biological effects may be independent of CO liberation.
| Feature | This compound | CORM-3 |
| Metal Center | Manganese (Mn) | Ruthenium (Ru) |
| Primary CO Release Trigger | Oxidants (e.g., H₂O₂, peroxynitrite) and/or nucleophiles[1][2] | Strong nucleophiles or reducing agents (e.g., sodium dithionite)[1] |
| CO Release under Physiological Conditions | Minimal without a trigger, but enhanced in the presence of cellular oxidants[1][2] | Negligible to none; many biological effects are considered CO-independent[1] |
| Moles of CO Released per Mole of CORM | Up to 3.2[2] | Approximately 1 (only in the presence of a strong trigger)[3] |
| CO Release Half-life (t½) | Variable depending on the trigger and conditions. | Highly variable and trigger-dependent. |
| Primary Gaseous Product | Carbon Monoxide (CO) | Primarily Carbon Dioxide (CO₂) in the absence of a strong nucleophile[1] |
Experimental Methodologies
The most common method for quantifying CO release from CORMs is the myoglobin (B1173299) assay . This spectrophotometric technique measures the conversion of deoxymyoglobin (deoxy-Mb) to carboxymyoglobin (CO-Mb) upon CO binding.
Myoglobin Assay Protocol
-
Preparation of Deoxymyoglobin: A solution of equine skeletal muscle myoglobin in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) is prepared. To ensure the myoglobin is in its reduced (ferrous) state, a fresh solution of a reducing agent, typically sodium dithionite (B78146), is added. The absence of oxygen is crucial, and the solution is often deoxygenated by bubbling with an inert gas like nitrogen or argon.
-
Baseline Measurement: The UV-visible spectrum of the deoxymyoglobin solution is recorded. Deoxy-Mb has a characteristic Soret peak at approximately 434 nm.
-
Initiation of CO Release: The CORM to be tested (this compound or CORM-3) is added to the deoxymyoglobin solution. For oxidant-triggered CORMs like this compound, a specific oxidant (e.g., hydrogen peroxide) is also added to initiate CO release.
-
Spectrophotometric Monitoring: The spectral changes are monitored over time. As CO is released and binds to deoxymyoglobin, the Soret peak shifts to approximately 423 nm, characteristic of carboxymyoglobin. The absorbance change at a specific wavelength is recorded at regular intervals.
-
Calculation of CO Release: The amount of CO released is calculated based on the change in absorbance, using the known extinction coefficients for deoxymyoglobin and carboxymyoglobin. The rate of CO release and the half-life (t½) can be determined from the kinetic data.
It is crucial to note that the use of sodium dithionite in the myoglobin assay can itself trigger CO release from CORM-3, leading to potential overestimation of its spontaneous CO-releasing capabilities under physiological conditions.[1]
Visualizing the Mechanisms of Action
The distinct CO release profiles of this compound and CORM-3 lead to different downstream signaling events. The following diagrams, generated using the DOT language, illustrate the proposed pathways.
This compound: Oxidant-Triggered CO Release and Signaling
The mechanism of CO release from this compound is initiated by cellular oxidants, leading to the liberation of multiple CO molecules that can then engage in downstream signaling.
Caption: Oxidant-triggered CO release from this compound and downstream signaling.
CORM-3: A Complex Picture of CO-Dependent and Independent Effects
The biological activity of CORM-3 is multifaceted. While it can be triggered to release CO under specific non-physiological conditions, many of its observed effects are attributed to the reactivity of its ruthenium core, independent of CO.
Caption: Dual pathways of CORM-3 activity: CO-dependent and CO-independent.
References
- 1. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vasoactive properties of CORM-3, a novel water-soluble carbon monoxide-releasing molecule - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis of Carbon Monoxide-Releasing Molecules: CORM-401 vs. CORM-A1
In the landscape of therapeutic gasotransmitter research, carbon monoxide-releasing molecules (CORMs) have emerged as promising candidates for delivering controlled amounts of carbon monoxide (CO) to exert beneficial physiological effects. Among the various CORMs developed, CORM-401 and CORM-A1 have been subjects of significant investigation. This guide provides a detailed comparison of their in vivo efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in their work.
Executive Summary
This compound and CORM-A1, while both serving as CO donors, exhibit distinct characteristics that influence their therapeutic potential. This compound, a manganese-based carbonyl, is noted for its capacity to release multiple CO molecules and its sensitivity to oxidants, which can enhance its CO-releasing capabilities in environments of oxidative stress. In contrast, CORM-A1, a boranocarbonate, is characterized by a slower and more sustained release of a single CO molecule. These fundamental differences in their CO release kinetics and stoichiometry translate to varying degrees of efficacy in different physiological contexts. Notably, in ex vivo studies, this compound has demonstrated significantly greater vasodilatory effects compared to CORM-A1.
Quantitative Data Comparison
The following tables summarize the key quantitative data from comparative and individual studies of this compound and CORM-A1.
Table 1: Comparison of Vasodilatory Effects
| Parameter | This compound | CORM-A1 | Reference |
| Vasodilation | Three times higher than CORM-A1 | - | [1] |
| Mechanism | Not fully elucidated, involves CO release | Activation of soluble guanylate cyclase (sGC) | [2] |
Table 2: Effects on Oxidative Stress in Intestinal Epithelial Cells
| Condition | This compound | CORM-A1 | Reference |
| TNF-α/CHX-induced ROS | Partially reduced | Reduced | [3] |
| H₂O₂-induced ROS and cell death | More effective at reducing | Less effective | [3] |
Table 3: In Vivo Cardiovascular and Metabolic Effects
| Parameter | This compound | CORM-A1 | Reference |
| Mean Arterial Pressure (MAP) | No significant change (oral, 30 mg/kg, rats) | Mild decrease (i.v., 30 µmol/kg, rats) | [2][4] |
| Heart Rate (HR) | Significantly decreased (oral, 30 mg/kg, rats) | - | [4] |
| Body Temperature | Increased (oral, 30 mg/kg, rats) | - | [4] |
| CO₂ Production | Increased | Increased | [4] |
Experimental Protocols
Rat Aortic Ring Vasodilation Assay
This ex vivo protocol is used to assess the vasodilatory properties of CORMs.
-
Tissue Preparation: The thoracic aorta is excised from a euthanized rat and placed in a physiological salt solution (PSS). The aorta is then cleaned of connective tissue and cut into small ring segments (approximately 4-5 mm in length).[5]
-
Mounting: The aortic rings are suspended between two L-shaped stainless-steel hooks in an organ chamber containing modified Krebs-Henseleit buffer (KHB) at 37°C, continuously gassed with 95% O₂ and 5% CO₂. The rings are subjected to a basal tension of 1.5-2.0 g and allowed to equilibrate.[6]
-
Pre-contraction: The rings are pre-contracted with a vasoconstrictor, typically phenylephrine (B352888) (PHE), to induce a stable contraction.
-
CORM Administration: Once a stable contraction is achieved, increasing concentrations of this compound or CORM-A1 are added to the organ bath.
-
Measurement: The relaxation of the aortic rings is measured isometrically as a percentage decrease from the pre-contracted tone.
In Vivo Administration for Cardiovascular and Metabolic Studies
-
Animal Model: Adult male Wistar rats are commonly used.
-
This compound Administration (Oral): this compound is administered by oral gavage at a dose of 30 mg/kg.[4]
-
CORM-A1 Administration (Intravenous): CORM-A1 is administered as an intravenous bolus injection at a dose of 30 µmol/kg.[2]
-
Monitoring: Parameters such as blood pressure, heart rate, and body temperature are continuously monitored using appropriate telemetry or other recording systems. Blood samples can be collected to measure carboxyhemoglobin (COHb) levels as an indicator of CO delivery.[4]
Signaling Pathways
The mechanisms of action for this compound and CORM-A1 involve distinct signaling pathways.
CORM-A1: Soluble Guanylate Cyclase (sGC) Pathway
CORM-A1-mediated vasodilation is primarily attributed to the activation of the soluble guanylate cyclase (sGC) pathway. The released CO binds to the heme moiety of sGC, leading to its activation and the subsequent conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Increased cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and vasodilation.[2][7]
This compound: NF-κB and p38 MAPK Pathways
The anti-inflammatory effects of this compound are, in part, mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This compound has been shown to suppress the activation of NF-κB, a key transcription factor involved in the inflammatory response. Additionally, the pro-angiogenic effects of this compound involve the activation of the p38 MAPK pathway.[1]
Experimental Workflow: Comparative Vasodilation Study
The following diagram illustrates the workflow for a typical ex vivo experiment comparing the vasodilatory effects of this compound and CORM-A1.
Conclusion
This compound and CORM-A1 are valuable tools in the study of CO-mediated therapeutics, each with a unique profile of CO release and subsequent biological activity. This compound, with its ability to release multiple CO molecules and its sensitivity to oxidants, appears to be a more potent vasodilator and may be particularly effective in conditions associated with high oxidative stress. CORM-A1, with its slower, more sustained CO release, may be advantageous for applications requiring prolonged, low-level CO delivery. The choice between these two molecules will ultimately depend on the specific therapeutic application and the desired pharmacokinetic and pharmacodynamic profile. Further head-to-head in vivo studies are warranted to fully elucidate their comparative efficacy in various disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. Differential Effects of CORM-2 and this compound in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of Endothelium-Dependent and -Independent Vasodilation Induced by Phytochemicals in Isolated Rat Aorta | MDPI [mdpi.com]
- 7. cusabio.com [cusabio.com]
Validating the Biological Effects of CORM-401 with its Inactive Analogue, iCORM-401: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of the carbon monoxide-releasing molecule, CORM-401, against its inactive control, ithis compound. The data presented herein, derived from peer-reviewed studies, demonstrates the utility of ithis compound in validating that the observed biological activities of this compound are attributable to the release of carbon monoxide (CO).
Executive Summary
This compound is a manganese-based compound designed to deliver controlled amounts of carbon monoxide to biological systems. CO is recognized as a gasotransmitter with significant therapeutic potential in various pathological conditions, including inflammation, ischemia-reperfusion injury, and vascular dysfunction. To ensure that the observed effects of this compound are due to CO release and not the parent molecule or its degradation products, an inactive control, ithis compound, is employed. ithis compound is specifically designed to be structurally similar to this compound but lacks the ability to release CO. This guide presents key experimental data from studies where ithis compound was used to validate the CO-dependent effects of this compound.
Data Presentation
The following tables summarize the quantitative data from comparative studies of this compound and ithis compound.
Table 1: Effects on Renal Function in a Porcine Model of Ischemia-Reperfusion Injury [1][2]
| Parameter | ithis compound Treated | This compound Treated | Percentage Improvement with this compound |
| Perfusion Flow Rate (mL/min) at 4 hours | < 50 | > 100 | > 100% |
| Total Urine Output (mL) over 10 hours | Lower | Higher (P = 0.0444) | Significantly Increased |
| Urinary Protein (arbitrary units) | Higher | Lower (P = 0.0166) | Significantly Reduced |
| Protein/Creatinine (B1669602) Ratio | Higher | Lower (P = 0.0247) | Significantly Reduced |
| Creatinine Clearance (mL/min) | Lower | Higher (P = 0.0195) | Significantly Improved |
Table 2: Effects on Cytochrome P450 (CYP) Enzyme Activity
| Treatment | EROD Activity of Recombinant CYP | Nortriptyline Formation by Recombinant CYP |
| Control | 100% | 100% |
| ithis compound | No significant effect | No significant effect |
| This compound (>50 µM) | Concentration-dependent decrease | Inhibited |
Table 3: Effects on Murine Embryonic Fibroblast (MEF) Viability [3]
| Concentration | This compound (% Cell Viability) | ithis compound (% Cell Viability) |
| Control | 100% | 100% |
| Low Concentrations | No significant effect | No significant effect |
| High Concentrations | Dose-dependent decrease | No significant effect |
Mandatory Visualization
Caption: Ex vivo porcine kidney perfusion experimental workflow.
Caption: this compound-induced p38 MAPK signaling pathway.
Caption: this compound-induced HO-1 signaling pathway.
Experimental Protocols
Preparation of Inactive this compound (ithis compound)
Two primary methods have been reported for the preparation of ithis compound to serve as a negative control:
-
CO Depletion Method [1] : A stock solution of this compound (e.g., 5 mM in a physiological buffer like PlasmaLyte) is incubated for an extended period (e.g., 36 hours) at 37°C. This process allows for the complete release and dissipation of CO, rendering the remaining solution inactive in terms of CO donation.
-
Component Mixture Method : An equimolar mixture of the non-CO-releasing constituents of this compound, typically a manganese salt (e.g., MnSO₄) and the corresponding ligand (e.g., sarcosine-N-dithiocarbamate), is prepared in the same solvent as this compound. This mixture provides a control for any biological effects of the manganese ion or the ligand itself.
Ex Vivo Porcine Kidney Perfusion[1][2]
This protocol is designed to assess the protective effects of this compound against ischemia-reperfusion injury in a clinically relevant large animal model.
-
Kidney Procurement : Kidneys are retrieved from pigs after inducing one hour of warm ischemia.
-
Cold Preservation : The procured kidneys are flushed with a preservation solution (e.g., histidine-tryptophan-ketoglutarate) and then subjected to 4 hours of cold (4°C) pulsatile perfusion with University of Wisconsin solution.
-
Treatment : Following cold preservation, the kidneys are treated with either 200 µM this compound or 200 µM ithis compound in a warm (37°C) PlasmaLyte solution for 20 minutes.
-
Reperfusion : The kidneys are then reperfused with warm (37°C), oxygenated autologous blood for 10 hours to simulate transplantation.
-
Analysis : Throughout the reperfusion period, renal blood flow and urine output are monitored. Urine and tissue samples are collected for the analysis of kidney injury markers (e.g., proteinuria, creatinine clearance, KIM-1, NGAL) and for histopathological assessment of tissue damage.
Cytochrome P450 Inhibition Assay
This assay determines the inhibitory effect of this compound on the activity of cytochrome P450 enzymes, which are crucial for drug metabolism.
-
System Preparation : The assay can be performed using either recombinant CYP enzymes or human liver microsomes.
-
Incubation : The enzyme system is incubated with a specific probe substrate for a particular CYP isoform in the presence of varying concentrations of this compound or ithis compound.
-
Metabolite Quantification : The reaction is stopped, and the formation of the specific metabolite of the probe substrate is quantified using LC-MS/MS.
-
Data Analysis : The percentage of inhibition of enzyme activity by this compound or ithis compound is calculated by comparing the rate of metabolite formation in their presence to that in a vehicle control. An IC50 value (the concentration causing 50% inhibition) can then be determined for this compound.
Cell Viability Assay (SRB or MTT Assay)[3]
This assay assesses the cytotoxic effects of this compound on cells in culture.
-
Cell Seeding : Murine embryonic fibroblasts (MEFs) are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment : The cells are then treated with various concentrations of this compound or ithis compound for a specified duration (e.g., 24 hours).
-
Staining : After treatment, the cells are fixed, and a protein-binding dye such as Sulforhodamine B (SRB) or a metabolic dye like MTT is added.
-
Quantification : The bound dye is solubilized, and the absorbance is read using a plate reader.
-
Analysis : Cell viability is expressed as a percentage relative to the untreated control cells.
Conclusion
The comparative data consistently demonstrate that ithis compound does not replicate the biological effects of this compound in various experimental models. In studies on renal protection, cytochrome P450 inhibition, and cell viability, the effects were observed only with this compound and not with its CO-depleted counterpart. This validates that the therapeutic and biological activities of this compound are mediated by the release of carbon monoxide. The use of ithis compound as a negative control is, therefore, an essential component of the experimental design for accurately attributing the observed effects to CO and for the continued development of CO-releasing molecules as therapeutic agents. The signaling pathways, including the p38 MAPK and HO-1 pathways, are implicated in the pro-angiogenic and anti-inflammatory effects of the CO released from this compound[4][5].
References
- 1. This compound Reduces Ischemia Reperfusion Injury in an Ex Vivo Renal Porcine Model of the Donation After Circulatory Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Reduces Ischemia Reperfusion Injury in an Ex Vivo Renal Porcine Model of the Donation After Circulatory Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vascular and angiogenic activities of this compound, an oxidant-sensitive CO-releasing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbon monoxide-releasing molecule-401, a water-soluble manganese-based metal carbonyl, suppresses Prevotella intermedia lipopolysaccharide-induced production of nitric oxide in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of CORM-401 Effects with Gaseous Carbon Monoxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the manganese-based carbon monoxide-releasing molecule (CORM), CORM-401, and gaseous carbon monoxide (CO). It is intended to assist researchers in understanding the distinct and overlapping biological effects of these two agents, a crucial consideration in the design of experiments and the development of CO-based therapeutics. While both this compound and gaseous CO deliver carbon monoxide, their methods of delivery, kinetics, and potential for CO-independent effects necessitate careful cross-validation.
Executive Summary
Carbon monoxide, once known only for its toxicity, is now recognized as a critical gaseous signaling molecule with therapeutic potential in a range of inflammatory and vascular diseases. The development of CO-releasing molecules (CORMs) like this compound has provided a safer and more controlled method of CO delivery compared to inhalation of CO gas. However, it is imperative to discern which biological effects are attributable to the released CO and which may be a consequence of the CORM scaffold itself. This guide synthesizes available data to facilitate a direct comparison, highlighting key differences in their mechanisms of action and providing standardized protocols for their cross-validation.
Data Presentation: this compound vs. Gaseous Carbon Monoxide
The following tables summarize the key characteristics and reported biological effects of this compound and gaseous CO. It is important to note that direct head-to-head quantitative comparisons are not always available in the literature, and some data is inferred from studies comparing gaseous CO with other CORMs.
Table 1: Physicochemical and Pharmacokinetic Properties
| Property | This compound | Gaseous Carbon Monoxide |
| Formula | [Mn(CO)₄{S₂CNMe(CH₂CO₂H)}] | CO |
| Solubility | Water-soluble[1] | Sparingly soluble in water |
| CO Release | Releases up to 3 moles of CO per mole of this compound.[2] Release is enhanced in the presence of oxidants like H₂O₂.[2] | Direct delivery of CO gas. |
| Delivery Method | Systemic or local administration in solution. | Primarily via inhalation. |
| CO-Independent Effects | Possible, due to the manganese core and ligand scaffold. Inactive this compound (ithis compound) has been shown to have some antioxidant properties. | None. |
Table 2: Comparative Biological Effects
| Biological Effect | This compound | Gaseous Carbon Monoxide | Key Differences & Notes |
| Vasodilation | Induces vasodilation of pre-contracted aortic rings.[2] | Induces vasodilation in a dose-dependent manner.[3] | The vasodilatory effect of this compound is reported to be more potent than CORM-A1, which releases a single CO molecule.[2] |
| Anti-inflammatory | Suppresses nitric oxide (NO) production in LPS-stimulated macrophages by inhibiting iNOS expression.[4] Attenuates NF-κB activation.[4] | Inhibits the production of pro-inflammatory cytokines. | The anti-inflammatory effects of this compound are at least partially mediated by the upregulation of Heme Oxygenase-1 (HO-1).[4] |
| HO-1 Induction | Upregulates HO-1 expression at both mRNA and protein levels.[4] | Does not appear to induce HO-1 expression in several cell lines.[5][6][7] | This is a significant point of divergence. The induction of HO-1 by this compound may be a CO-independent effect or a result of the specific delivery mechanism. |
| Mitochondrial Respiration | Uncouples mitochondrial respiration and inhibits glycolysis in endothelial cells.[1] | Can inhibit cellular respiration. | This compound's effects on mitochondrial respiration have been linked to the activation of mitoBKCa channels.[1] |
| Platelet Aggregation | (Data on this compound is limited) | Inhibits platelet aggregation. | Studies with other CORMs (e.g., CORM-A1) show different mechanisms of action compared to gaseous CO. Gaseous CO's effect is sGC-dependent, while some CORMs act independently of sGC.[8] |
Experimental Protocols
To facilitate the cross-validation of this compound and gaseous CO, the following detailed experimental protocols are provided. These are composite protocols based on methodologies described in the cited literature.
Assessment of Vasodilation in Isolated Aortic Rings
Objective: To compare the dose-dependent vasodilatory effects of this compound and gaseous CO.
Methodology:
-
Aortic Ring Preparation:
-
Excise the thoracic aorta from a euthanized rat.
-
Clean the aorta of surrounding connective tissue and cut into 2-3 mm rings.
-
Mount the rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
-
Pre-contraction:
-
Induce a stable contraction with a vasoconstrictor such as phenylephrine (B352888) (1 µM) or high potassium (80 mM KCl).
-
-
Application of CO-releasing agents:
-
This compound: Prepare a stock solution of this compound in an appropriate solvent (e.g., PBS). Add cumulatively increasing concentrations of this compound to the organ bath.
-
Gaseous CO: Prepare a CO-saturated Krebs-Henseleit solution by bubbling with a certified CO gas mixture (e.g., 5% CO in N₂). Add increasing volumes of the CO-saturated solution to the organ bath.
-
-
Data Analysis:
-
Measure the changes in isometric tension.
-
Express the relaxation as a percentage of the pre-contraction tension.
-
Construct dose-response curves and calculate EC₅₀ values for both agents.
-
Evaluation of Anti-inflammatory Effects in Macrophages
Objective: To compare the ability of this compound and gaseous CO to suppress pro-inflammatory responses in cultured macrophages.
Methodology:
-
Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS. .
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound or expose them to a controlled atmosphere containing gaseous CO (e.g., 250 ppm) for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).
-
-
Measurement of Nitric Oxide (NO) Production:
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite, a stable metabolite of NO, using the Griess reagent assay.
-
-
Western Blot Analysis for iNOS and HO-1:
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against iNOS, HO-1, and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize the protein bands.
-
-
NF-κB Activation Assay:
-
Use a reporter gene assay or measure the nuclear translocation of NF-κB subunits (e.g., p65) by Western blot of nuclear extracts or immunofluorescence.
-
Measurement of Cellular Respiration
Objective: To compare the effects of this compound and gaseous CO on mitochondrial oxygen consumption.
Methodology:
-
Cell Culture:
-
Seed endothelial cells (e.g., HUVECs) in a Seahorse XF cell culture microplate.
-
-
Treatment:
-
Inject this compound or a CO-saturated medium into the wells of the microplate.
-
-
Measurement of Oxygen Consumption Rate (OCR):
-
Use a Seahorse XF Analyzer to measure the OCR in real-time.
-
Perform a mitochondrial stress test by sequential injections of oligomycin, FCCP, and rotenone/antimycin A to assess basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
-
Data Analysis:
-
Compare the OCR profiles of cells treated with this compound and gaseous CO.
-
Mandatory Visualizations
Signaling Pathways
Caption: Comparative signaling of this compound and gaseous CO.
Experimental Workflow: Vasodilation Assay
Caption: Workflow for comparing vasodilation effects.
Conclusion
The available evidence suggests that while this compound is an effective CO delivery agent, its biological effects are not always identical to those of gaseous CO. The most notable difference identified is the ability of this compound, unlike gaseous CO, to induce the expression of the cytoprotective enzyme Heme Oxygenase-1. This suggests that some of the therapeutic benefits observed with this compound may be attributable to CO-independent mechanisms or the specific kinetics of CO release.
For researchers in this field, it is crucial to conduct parallel experiments with both this compound and gaseous CO to accurately attribute observed biological effects. The use of an inactive form of this compound (ithis compound) is also recommended as a negative control to dissect the effects of the molecule's scaffold from those of the released CO. This rigorous approach will be essential for the successful clinical translation of CORM-based therapies.
References
- 1. Carbon monoxide released by this compound uncouples mitochondrial respiration and inhibits glycolysis in endothelial cells: A role for mitoBKCa channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vasodilating effects of carbon monoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbon monoxide-releasing molecule-401, a water-soluble manganese-based metal carbonyl, suppresses Prevotella intermedia lipopolysaccharide-induced production of nitric oxide in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the Question of CO’s Ability to Induce HO-1 Expression in Cell Culture: A Comparative Study Using Different CO Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. On the Question of CO's Ability to Induce HO-1 Expression in Cell Culture: A Comparative Study Using Different CO Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distinct Pharmacological Properties of Gaseous CO and CO-Releasing Molecule in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytoprotective Effects of Carbon Monoxide-Releasing Molecules (CORMs)
For Researchers, Scientists, and Drug Development Professionals
Carbon Monoxide-Releasing Molecules (CORMs) have emerged as a promising class of therapeutic agents, delivering controlled amounts of carbon monoxide (CO) to exert cytoprotective effects in various disease models. This guide provides a comparative analysis of the cytoprotective properties of four prominent CORMs: CORM-2, CORM-3, ALF-186, and CORM-401. The information presented is based on experimental data from peer-reviewed studies, offering a resource for researchers to evaluate and select the appropriate CORM for their specific research needs.
Comparative Overview of CORM Cytoprotective Effects
The cytoprotective effects of CORMs are diverse and depend on the specific molecule, the cellular context, and the nature of the induced stress. This section summarizes the key findings from comparative studies.
CORM-2 vs. This compound in Intestinal Epithelial Cells:
A direct comparison in murine intestinal epithelial (MODE-K) cells under oxidative stress induced by TNF-α/cycloheximide (B1669411) (CHX) revealed distinct mechanisms of action. The lipid-soluble CORM-2 demonstrated a more potent reduction in total cellular reactive oxygen species (ROS) compared to the water-soluble this compound.[1][2][3] Specifically, CORM-2 was able to mitigate both TNF-α/CHX-induced total cellular ROS and mitochondrial superoxide (B77818) production, whereas this compound's effect was primarily on total cellular ROS.[1][2][3] However, in a model of hydrogen peroxide (H₂O₂)-induced oxidative stress, this compound was more effective in reducing both ROS production and cell death.[1][2][3] This highlights the importance of the CORM's chemical properties and the specific type of oxidative stress in determining its efficacy.
CORM-2 vs. CORM-3 in Anti-Inflammatory Effects:
In a head-to-head comparison in human umbilical vein endothelial cells (HUVECs), both CORM-2 and CORM-3 were shown to inhibit the TNF-α-induced expression of the vascular cell adhesion molecule-1 (VCAM-1), a key mediator of inflammation. CORM-3 was found to be slightly more efficacious than CORM-2 at comparable concentrations. Both CORMs also induced the expression of the cytoprotective enzyme heme oxygenase-1 (HO-1), though at relatively high concentrations in this cell type.[4]
ALF-186 in Neuroprotection:
ALF-186 has demonstrated significant neuroprotective effects in a rat model of retinal ischemia-reperfusion injury. Treatment with ALF-186 almost completely prevented the loss of retinal ganglion cells induced by the injury.[5] Its mechanism of action is linked to the activation of soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels.[4][6] This pathway activation results in the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6.[5][7][8]
This compound in Various Models:
This compound, a water-soluble manganese-based CORM, has shown cytoprotective and anti-inflammatory effects in different models. In murine macrophages, it suppressed the production of nitric oxide (NO) induced by lipopolysaccharide (LPS) through the upregulation of HO-1 and inhibition of the NF-κB pathway.[9] In a porcine model of renal ischemia-reperfusion injury, this compound reduced kidney damage markers and inflammation.[10] As mentioned earlier, its efficacy in protecting against H₂O₂-induced oxidative stress in intestinal epithelial cells is noteworthy.[1][2][3][11]
Quantitative Data Summary
The following tables summarize the quantitative data on the cytoprotective effects of the different CORMs from the cited studies.
| Table 1: Comparative Effects of CORM-2 and this compound on TNF-α/CHX-Induced Cell Death and ROS Production in MODE-K Cells | |
| Parameter | CORM-2 (40 µM) |
| Reduction in TNF-α/CHX-induced Cell Death | Partial Reduction |
| Reduction in TNF-α/CHX-induced Total Cellular ROS | Abolished |
| Reduction in TNF-α/CHX-induced Mitochondrial O₂⁻ Production | Reduced |
| Data sourced from a study by Van de Walle et al. (2017) |
| Table 2: Comparative Effects of CORM-2 and this compound on H₂O₂-Induced Cell Death and ROS Production in MODE-K Cells | |
| Parameter | CORM-2 (40 µM) |
| Reduction in H₂O₂ (7.5 mM)-induced Cell Death | No effect |
| Reduction in H₂O₂ (7.5 mM)-induced ROS Production | No effect |
| Data sourced from a study by Van de Walle et al. (2017) |
| Table 3: Neuroprotective Effect of ALF-186 on Retinal Ganglion Cell (RGC) Survival after Ischemia-Reperfusion Injury in Rats | |
| Treatment Group | RGC Density (cells/mm²) |
| Untreated | 2503 ± 295 |
| Ischemia-Reperfusion Injury (IRI) | 1808 ± 262 |
| IRI + ALF-186 (10 mg/kg) | 2499 ± 377 |
| Data sourced from a study by Schallner et al. (2017) |
| Table 4: Anti-inflammatory Effects of CORM-3 on LPS- and IFN-γ-Induced Nitrite and TNF-α Production in BV-2 Microglial Cells | |
| Parameter | Effect of CORM-3 |
| Reduction in LPS- and IFN-γ-induced Nitrite Levels | Significant reduction (p < 0.001) |
| Reduction in LPS- and IFN-γ-induced TNF-α Production | Significant reduction (P < 0.05) |
| Data sourced from a study by Bani-Hani et al. (2006) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.
Cell Viability Assay (TNF-α/CHX-Induced Apoptosis in MODE-K Cells)
-
Cell Culture: MODE-K cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.
-
Induction of Apoptosis: Cells were treated with a combination of mouse TNF-α (10 ng/mL) and cycloheximide (CHX; 10 µg/mL) for 6 hours.
-
CORM Treatment: CORM-2 (40 µM) or this compound (50 µM) was added to the cells 1 hour prior to the addition of TNF-α/CHX.
-
Cell Viability Assessment: Cell death was quantified by flow cytometry using Sytox Red staining. Cells permeable to the dye were considered non-viable.
Measurement of Intracellular ROS (DCFH-DA Assay)
-
Cell Preparation: MODE-K cells were seeded in 24-well plates and allowed to adhere overnight.
-
Loading of DCFH-DA: Cells were washed with Hank's Balanced Salt Solution (HBSS) and then incubated with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
Induction of Oxidative Stress and CORM Treatment: After washing to remove excess probe, cells were treated with TNF-α/CHX or H₂O₂ in the presence or absence of the respective CORMs as described above.
-
Fluorescence Measurement: The fluorescence intensity of dichlorofluorescein (DCF), the oxidized product of DCFH-DA, was measured using a flow cytometer with an excitation wavelength of 488 nm and an emission filter of 530/30 nm.
Western Blot for VCAM-1 Expression in HUVECs
-
Cell Culture and Treatment: Human umbilical vein endothelial cells (HUVECs) were cultured to confluence and then stimulated with TNF-α (10 ng/mL) for 6 hours in the presence or absence of CORM-2 or CORM-3 at various concentrations.
-
Protein Extraction: Cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with a primary antibody against VCAM-1. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Retinal Ischemia-Reperfusion Injury in Rats and Assessment of Neuroprotection
-
Animal Model: Retinal ischemia was induced in Sprague-Dawley rats by increasing the intraocular pressure to 120 mmHg for 60 minutes by cannulating the anterior chamber of the eye with a needle connected to a saline reservoir. Reperfusion was initiated by withdrawing the needle.
-
CORM Administration: ALF-186 (10 mg/kg) was administered intravenously immediately after the induction of ischemia.
-
Assessment of Retinal Ganglion Cell (RGC) Survival: Seven days after the injury, rats were euthanized, and the retinas were flat-mounted. RGCs were pre-labeled with Fluorogold, and the number of surviving RGCs was counted using fluorescence microscopy.
Signaling Pathways and Mechanisms of Action
The cytoprotective effects of CORMs are mediated through the modulation of various signaling pathways.
CORM-2 and this compound: Differential Targeting of ROS Sources
CORM-2, being lipid-soluble, can penetrate mitochondrial membranes and directly impact mitochondrial ROS production. In contrast, the water-soluble this compound primarily acts on cellular ROS, likely from sources like NADPH oxidases (NOX).
CORM-3: Modulation of Inflammatory Pathways
CORM-3 exerts its anti-inflammatory effects by inhibiting pro-inflammatory signaling cascades, such as the NF-κB pathway, which is a master regulator of inflammatory gene expression, including VCAM-1. It can also induce the Nrf2/HO-1 pathway, which provides cytoprotection against oxidative stress.
References
- 1. Differential Effects of CORM-2 and this compound in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Differential effects of CORM-2 and this compound in murine intestinal epithelial MODE-K cells under oxidative stress [frontiersin.org]
- 3. Differential Effects of CORM-2 and this compound in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Luminal Administration of a Water-soluble Carbon Monoxide–releasing Molecule (CORM-3) Mitigates Ischemia/Reperfusion Injury in Rats Following Intestinal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carbon Monoxide Abrogates Ischemic Insult to Neuronal Cells via the Soluble Guanylate Cyclase-cGMP Pathway | PLOS One [journals.plos.org]
- 7. Exogenous carbon monoxide promotes GPX4-dependent ferroptosis through ROS/GSK3β axis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbon Monoxide-Releasing Molecule-3 Suppresses the Malignant Biological Behavior of Tongue Squamous Cell Carcinoma via Regulating Keap1/Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbon monoxide-releasing molecule-401, a water-soluble manganese-based metal carbonyl, suppresses Prevotella intermedia lipopolysaccharide-induced production of nitric oxide in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A carbon monoxide-releasing molecule (CORM-3) attenuates lipopolysaccharide- and interferon-gamma-induced inflammation in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Choosing the Right Tool for Carbon Monoxide Research: A Comparative Guide to CORM-401
Carbon monoxide (CO), once known only for its toxicity, is now recognized as a crucial endogenous gasotransmitter, playing a vital role in a myriad of physiological processes, including inflammation, apoptosis, and cell proliferation.[1][2] To harness its therapeutic potential, CO-releasing molecules (CORMs) have been developed to deliver controlled amounts of CO to biological systems.[1][3][4] Among the various CORMs available, the manganese-based CORM-401 ([Mn(CO)₄(S₂CNMe(CH₂CO₂H))]) has emerged as a compound with distinct advantages for researchers, scientists, and drug development professionals.[5]
This guide provides an objective comparison of this compound with other widely used alternatives, supported by experimental data, to aid in the selection of the most appropriate CO donor for your research needs.
Comparative Analysis of Common CORMs
The choice of a CORM can significantly impact experimental outcomes due to differences in their chemical properties, CO release kinetics, and potential CO-independent effects.[6][7] this compound exhibits several characteristics that distinguish it from ruthenium-based CORMs, such as CORM-2 and CORM-3, and the borane-based CORM-A1.
One of the most notable features of this compound is its sustained and continuous CO release profile. In contrast to the rapid release observed with CORM-2 and CORM-3 (less than 5 minutes), this compound provides a steady supply of CO for over 50 minutes.[8][9] This prolonged release is advantageous for studies requiring a consistent CO concentration over a longer duration. Furthermore, this compound is water-soluble and its stock solutions demonstrate superior stability, remaining viable for up to 7 days, a significant practical advantage in experimental settings.[8][9]
A key differentiator for this compound is its sensitivity to oxidants. The presence of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) enhances the rate and amount of CO released from this compound.[6][10][11][12] This property makes this compound particularly well-suited for investigating the therapeutic effects of CO in pathologies associated with oxidative stress.[10][11] In studies on murine intestinal epithelial cells under oxidative stress, this compound was found to be more effective than other CORMs.[13]
It is also crucial to consider the potential for CO-independent effects. For instance, studies have shown that inactivated CORM-2 (iCORM-2) can lead to a loss of enzyme activity, complicating the interpretation of results.[8][9] While the manganese core of this compound may have some biological activity, the use of an inactive control, ithis compound, allows for the clear delineation of CO-dependent effects.[3][14][15]
| Feature | This compound | CORM-2 | CORM-3 | CORM-A1 |
| Metal Center | Manganese (Mn) | Ruthenium (Ru) | Ruthenium (Ru) | Borane (B) |
| Solubility | Water-soluble[12] | Lipid-soluble[13] | Water-soluble[10] | Water-soluble[10] |
| CO Release Kinetics | Continuous (>50 min)[8][9] | Rapid (<5 min)[8][9] | Rapid (<5 min)[8][9] | Similar half-life to this compound[10][11] |
| CO/Molecule | Up to 3.2[5][6] | 1 | 1 | 1[10][11] |
| Release Triggers | Spontaneous, enhanced by oxidants (e.g., H₂O₂) and CO acceptors[6][10][11] | Spontaneous in solution | Requires nucleophile for significant release[6][7] | Spontaneous hydrolysis |
| Stock Solution Stability | Stable for 7 days[8][9] | Unstable | Unstable | Stable |
| CO-independent Effects | Mn core may have activity; ithis compound used as control[3][14] | Reported to have CO-independent effects[8][9] | Less suitable for some intracellular studies[8] | Generally considered a clean CO donor |
| Interference with O₂ Measurement | No interference[8][9] | Interferes[8][9] | Interferes[8][9] | Not reported to interfere |
Experimental Protocols
To ensure robust and reproducible results, it is essential to follow standardized experimental protocols. Below are methodologies for key experiments frequently used to characterize and compare CORMs.
1. Myoglobin (B1173299) Assay for CO Release
This assay is a standard method to determine the rate and amount of CO released from a CORM.
-
Principle: Deoxymyoglobin (deoxy-Mb) reacts with CO to form carboxymyoglobin (MbCO), which has a distinct absorption spectrum. The rate of MbCO formation is proportional to the rate of CO release.
-
Reagents:
-
Myoglobin from horse skeletal muscle
-
Sodium dithionite
-
Phosphate-buffered saline (PBS), pH 7.4
-
CORM stock solution
-
-
Procedure:
-
Prepare a solution of myoglobin in PBS.
-
Reduce the myoglobin to deoxy-Mb by adding a fresh solution of sodium dithionite.
-
Record the baseline absorbance spectrum of deoxy-Mb.
-
Add the CORM solution to the deoxy-Mb solution.
-
Monitor the change in absorbance at specific wavelengths (e.g., Soret bands) over time to follow the formation of MbCO.[5]
-
Calculate the amount of CO released based on the spectral changes and the known extinction coefficients of deoxy-Mb and MbCO.
-
2. High-Resolution Respirometry
This technique is used to measure the effect of CORMs on cellular respiration.
-
Principle: The oxygen consumption rate (OCR) of cells is measured in a closed chamber. CO is known to inhibit cytochrome c oxidase, a key component of the mitochondrial respiratory chain.
-
Equipment: High-resolution respirometer (e.g., Oroboros Oxygraph-2k).
-
Procedure:
-
Harvest and resuspend cells in a suitable respiration medium.
-
Add the cell suspension to the respirometer chambers and allow the signal to stabilize.
-
Measure the basal OCR.
-
Inject the CORM solution into the chambers and record the change in OCR.
-
It is crucial to run parallel controls with the vehicle and, if applicable, the inactive CORM to account for any CO-independent effects on respiration.[8][9] Note: CORM-2 and CORM-3 have been shown to interfere with oxygen measurements, making this compound a more suitable choice for this assay.[8][9]
-
3. Ex Vivo Aortic Ring Vasodilation Assay
This assay assesses the vasoactive properties of CORMs.
-
Principle: The ability of a CORM to relax pre-contracted aortic rings is measured, providing insight into its effects on vascular tone.
-
Procedure:
-
Isolate the thoracic aorta from a rat and cut it into rings.
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, gassed with 95% O₂ and 5% CO₂ at 37°C.
-
Allow the rings to equilibrate and then pre-contract them with a vasoconstrictor (e.g., phenylephrine).
-
Once a stable contraction is achieved, add the CORM in a cumulative concentration-response manner.
-
Record the changes in tension to determine the extent of vasodilation.[10][11]
-
Signaling Pathways and Logical Frameworks
The biological effects of CO are mediated through the modulation of various signaling pathways. Understanding these pathways is critical for interpreting experimental data.
Caption: Signaling pathways modulated by CO from this compound.
The diagram above illustrates how CO released from this compound can influence key cellular processes. Notably, CO can activate soluble guanylate cyclase (sGC), leading to vasodilation, and modulate the p38 MAP kinase and HO-1 pathways, which are involved in angiogenesis and inflammation.[2][10][11]
When selecting a CORM, a logical approach is necessary to ensure the chosen molecule aligns with the experimental goals.
Caption: Decision workflow for selecting a suitable CORM.
Conclusion
This compound presents a compelling choice for researchers due to its unique combination of properties. Its water solubility, stability in stock solutions, sustained CO release profile, and sensitivity to oxidants make it a versatile and reliable tool for a wide range of in vitro and ex vivo studies.[8][9][10][11][12] Particularly for investigations into pathologies involving oxidative stress or those requiring prolonged CO exposure, this compound offers distinct advantages over other commonly used carbon monoxide donors. As with any experimental tool, the selection of a CORM should be guided by the specific research question and a thorough understanding of the molecule's properties.
References
- 1. Aspects of Carbon Monoxide in Form of CO-Releasing Molecules Used in Cancer Treatment: More Light on the Way - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an orally active carbon monoxide-releasing molecule, increases body temperature by activating non-shivering thermogenesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Broad-Spectrum Antimicrobial Potential of [Mn(CO)4(S2CNMe(CH2CO2H))], a Water-Soluble CO-Releasing Molecule (this compound): Intracellular Accumulation, Transcriptomic and Statistical Analyses, and Membrane Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plight of CORMs: The unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of frequently applied carbon monoxide releasing molecules (CORMs) in typical CO-sensitive model systems - A comparative in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ovid.com [ovid.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Differential effects of CORM-2 and this compound in murine intestinal epithelial MODE-K cells under oxidative stress [frontiersin.org]
- 13. Differential Effects of CORM-2 and this compound in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Reduces Ischemia Reperfusion Injury in an Ex Vivo Renal Porcine Model of the Donation After Circulatory Death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carbon monoxide releasing molecule 401 (this compound) modulates phase I metabolism of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Effects of CORM-401 and CORM-2 on Mitochondrial Reactive Oxygen Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Carbon monoxide-releasing molecules (CORMs) have emerged as promising therapeutic agents due to their ability to deliver controlled amounts of carbon monoxide (CO), a gasotransmitter with known cytoprotective and anti-inflammatory effects. Among the various CORMs developed, CORM-401 and CORM-2 have garnered significant attention. However, their distinct chemical properties, primarily their solubility, lead to differential effects on cellular processes, particularly on the generation of mitochondrial reactive oxygen species (ROS). This guide provides an objective comparison of the performance of this compound and CORM-2 on mitochondrial ROS, supported by experimental data.
Core Comparison of this compound and CORM-2
The primary distinction between the water-soluble this compound and the lipid-soluble CORM-2 lies in their interaction with mitochondria and their subsequent impact on ROS production under basal and stressed conditions.
CORM-2 , due to its lipophilicity, can more readily interact with cellular membranes, including the mitochondrial membrane.[1][2] This characteristic is believed to contribute to its more direct interference with the mitochondrial electron transport chain (ETC).[1][2] Experimental evidence indicates that CORM-2 can increase mitochondrial superoxide (B77818) (O₂•⁻) production under basal conditions.[1][2] However, in models of oxidative stress induced by agents like TNF-α/CHX, rotenone (B1679576) (complex I inhibitor), and antimycin-A (complex III inhibitor), CORM-2 has been shown to reduce the induced mitochondrial O₂•⁻ production.[1][2]
Conversely, the water-soluble This compound exhibits a different profile. It does not appear to influence basal mitochondrial O₂•⁻ levels.[1][3] In TNF-α/CHX-induced oxidative stress, this compound reduces total cellular ROS and cell death but, unlike CORM-2, does so without affecting the increase in mitochondrial O₂•⁻.[1][3] Interestingly, this compound was found to be effective in mitigating mitochondrial O₂•⁻ production induced by antimycin-A, but not by rotenone.[1][2] Furthermore, this compound has demonstrated a protective role under hydrogen peroxide (H₂O₂)-induced oxidative stress, a condition where CORM-2 was ineffective.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from a comparative study on murine intestinal epithelial MODE-K cells.
Table 1: Effect of CORMs on Basal and Induced Total Cellular and Mitochondrial ROS
| Condition | Parameter Measured | Effect of CORM-2 | Effect of this compound |
| Basal (2h incubation) | Mitochondrial O₂•⁻ | Increased | No effect |
| TNF-α/CHX (6h) | Total Cellular ROS | Abolished increase | Partially reduced increase |
| TNF-α/CHX (6h) | Mitochondrial O₂•⁻ | Reduced increase | No effect on increase |
| H₂O₂ (1h) | Total Cellular ROS | No effect | Reduced increase |
Table 2: Effect of CORMs on Cell Death and Mitochondrial Complex-Induced ROS
| Condition | Parameter Measured | Effect of CORM-2 | Effect of this compound |
| TNF-α/CHX (6h) | Cell Death | Partially reduced | Partially reduced |
| H₂O₂ (1h) | Cell Death | No effect | Reduced |
| Rotenone (Complex I inhibitor, 6h) | Mitochondrial O₂•⁻ | Nearly abolished increase | No effect |
| Antimycin-A (Complex III inhibitor, 6h) | Mitochondrial O₂•⁻ | Reduced increase | Reduced increase |
Signaling Pathways and Experimental Workflow
The differential effects of CORM-2 and this compound can be attributed to their distinct interactions with the sources of cellular and mitochondrial ROS.
References
- 1. Differential Effects of CORM-2 and this compound in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Effects of CORM-2 and this compound in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Differential effects of CORM-2 and this compound in murine intestinal epithelial MODE-K cells under oxidative stress [frontiersin.org]
A Comparative Analysis of the Anti-inflammatory Properties of CORM-401
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory properties of the carbon monoxide-releasing molecule (CORM) CORM-401, alongside other well-characterized CORMs, namely CORM-2 and CORM-A1. The information presented herein is supported by experimental data from various in vitro and in vivo studies, with a focus on elucidating their mechanisms of action and comparative efficacy in modulating key inflammatory pathways.
Introduction to Carbon Monoxide-Releasing Molecules (CORMs)
Carbon monoxide (CO) is endogenously produced in mammals and functions as a gasotransmitter with crucial roles in various physiological processes, including the modulation of inflammation. Carbon monoxide-releasing molecules (CORMs) are compounds designed to deliver controlled amounts of CO to biological systems, thereby harnessing its therapeutic potential. This compound is a manganese-based, water-soluble CORM that is noted for its oral activity and sensitivity to oxidants, which can enhance its CO-releasing capabilities.[1] This guide will compare its anti-inflammatory profile with the ruthenium-based and lipid-soluble CORM-2, and the water-soluble, boranocarbonate-based CORM-A1.
Comparative Anti-inflammatory Activity
The anti-inflammatory effects of CORMs are exerted through the modulation of various signaling pathways and the inhibition of pro-inflammatory mediators. Below is a comparative summary of the effects of this compound, CORM-2, and CORM-A1 on key inflammatory markers.
Table 1: Comparative Effects of CORMs on Pro-inflammatory Mediators in Macrophages
| Mediator | This compound | CORM-2 | CORM-A1 |
| Nitric Oxide (NO) / iNOS | Suppresses NO production and iNOS expression in LPS-stimulated macrophages.[2] | Inhibits iNOS expression and NO production in LPS-stimulated macrophages.[3] | Data in this model is limited. |
| TNF-α | Data in LPS-stimulated macrophages is limited. | Inhibits TNF-α production in LPS-stimulated Kupffer cells and osteoarthritic chondrocytes.[3][4] | Reduces serum levels in a model of autoimmune diabetes.[5] |
| IL-1β | Data in LPS-stimulated macrophages is limited. | Inhibits IL-1β production in a model of acute pancreatitis. | Data in this model is limited. |
| IL-6 | Data in LPS-stimulated macrophages is limited. | Inhibits IL-6 production in cytokine-stimulated Caco-2 cells and a model of acute pancreatitis.[6] | Data in this model is limited. |
| COX-2 | Data in LPS-stimulated macrophages is limited. | Shows limited to no inhibition of COX-2 expression in LPS-stimulated macrophages.[4] | Data in this model is limited. |
Table 2: Comparative Effects of CORMs in Other Inflammatory Models
| Model | This compound | CORM-2 | CORM-A1 |
| TNF-α/CHX-induced Intestinal Epithelial Cell Inflammation | Partially reduces TNF-α/CHX-induced total cellular ROS and cell death.[7][8] | Abolishes TNF-α/CHX-induced total cellular ROS and partially reduces cell death.[7][8] | Reduces apoptosis and NADPH oxidase-derived ROS.[9] |
| Autoimmune Diabetes | Not extensively studied in this model. | Not extensively studied in this model. | Prevents hyperglycemia by decreasing IL-12 and IL-2, and increasing TGF-β.[5] |
Mechanism of Action: A Focus on Signaling Pathways
The anti-inflammatory effects of CORMs are mediated by their ability to modulate key signaling pathways involved in the inflammatory response.
This compound has been shown to exert its anti-inflammatory effects through the upregulation of Heme Oxygenase-1 (HO-1) and the modulation of the NF-κB and p38 MAPK pathways.[1][2] In LPS-stimulated macrophages, this compound suppresses the degradation of IκB-α and the nuclear translocation of the NF-κB p50 and p65 subunits, thereby inhibiting the transcription of pro-inflammatory genes like iNOS.[2]
CORM-2 also modulates the NF-κB pathway and has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various inflammatory models.[3][4][6]
CORM-A1 has demonstrated immunomodulatory effects by shifting the balance of T-helper cell responses and promoting the production of the anti-inflammatory cytokine TGF-β.[5]
Signaling Pathway Diagrams
Caption: this compound inhibits LPS-induced NF-κB activation.
Caption: this compound modulates the p38 MAPK signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
LPS-Induced Macrophage Activation
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Stimulation: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the desired concentrations of CORMs or vehicle control for a pre-incubation period (e.g., 1 hour). Subsequently, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).
-
Sample Collection: After the incubation period, the cell culture supernatant is collected for cytokine analysis (ELISA), and the cell lysates are prepared for protein analysis (Western blot).
Measurement of Cytokine Levels by ELISA
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubated overnight at 4°C.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample Incubation: Cell culture supernatants and standards are added to the wells and incubated for 2 hours at room temperature.
-
Detection: After washing, a biotinylated detection antibody is added, followed by an avidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.
-
Data Analysis: The absorbance is read at 450 nm, and the cytokine concentrations in the samples are determined by comparison to the standard curve.
Western Blot Analysis of iNOS and COX-2
-
Protein Extraction and Quantification: Cells are lysed in RIPA buffer, and the protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against iNOS, COX-2, or a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.
Experimental Workflow Diagram
Caption: General workflow for in vitro anti-inflammatory assays.
Conclusion
This compound demonstrates significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway and modulation of the p38 MAPK pathway, leading to a reduction in pro-inflammatory mediators like nitric oxide. Its unique characteristic of enhanced CO release in the presence of oxidants suggests its potential for targeted action at sites of inflammation where oxidative stress is prevalent.
A direct comparison with CORM-2 and CORM-A1 reveals both common and distinct anti-inflammatory mechanisms. While CORM-2 has a broader documented inhibitory effect on a range of pro-inflammatory cytokines in various models, this compound's potent effect on the iNOS/NO pathway in macrophages is well-established. CORM-A1's immunomodulatory effects appear to be more skewed towards influencing adaptive immune responses.
Further head-to-head comparative studies, particularly examining the effects of this compound on a wider array of pro-inflammatory cytokines in standardized models like LPS-stimulated macrophages, are warranted to fully elucidate its therapeutic potential relative to other CORMs. The data presented in this guide provides a solid foundation for researchers and drug development professionals to understand the current landscape of CORM-based anti-inflammatory strategies and to inform the design of future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. CO liberated from CORM-2 modulates the inflammatory response in the liver of thermally injured mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The carbon monoxide-releasing molecule CORM-2 inhibits the inflammatory response induced by cytokines in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Differential effects of CORM-2 and this compound in murine intestinal epithelial MODE-K cells under oxidative stress [frontiersin.org]
- 8. Differential Effects of CORM-2 and this compound in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging concepts on the anti-inflammatory actions of carbon monoxide-releasing molecules (CO-RMs) - PMC [pmc.ncbi.nlm.nih.gov]
CORM-401 Demonstrates Superior Efficacy Over Other CORMs in Mitigating Hydrogen Peroxide-Induced Oxidative Stress
For researchers, scientists, and professionals in drug development, emerging evidence indicates that the manganese-based carbon monoxide-releasing molecule (CORM), CORM-401, exhibits enhanced protective effects against hydrogen peroxide (H₂O₂)-induced oxidative stress compared to other CORMs, such as CORM-2 and CORM-A1. This heightened efficacy is attributed to its unique chemical properties, including the ability to release multiple CO molecules and its sensitivity to oxidants, which accelerates CO liberation in oxidative environments.
A key study highlights that in murine intestinal epithelial cells, co-treatment with this compound during a 1-hour exposure to 7.5 mM H₂O₂ significantly reduced both reactive oxygen species (ROS) production and subsequent cell death, an effect not observed with the lipid-soluble CORM-2 under the same conditions[1][2]. Furthermore, the rate of CO release from this compound is notably increased in the presence of oxidants like H₂O₂[3][4]. This on-demand release mechanism suggests that this compound can deliver therapeutic CO more effectively to tissues under oxidative insult.
While this compound's primary therapeutic action is linked to CO release, some evidence also points to a potential CO-independent antioxidant role of its manganese component, which may contribute to its protective effects against H₂O₂-induced damage[5].
Comparative Efficacy Data
The following tables summarize the quantitative data from comparative studies, illustrating the differential effects of this compound and other CORMs in the presence of H₂O₂.
Table 1: Effect of CORMs on H₂O₂-Induced ROS Production in MODE-K Cells
| Treatment Condition | CORM-2 | This compound |
| 1 mM H₂O₂ (40 min) | Significantly attenuated ROS production[1] | Significantly attenuated ROS production[1] |
| 7.5 mM H₂O₂ (1 h, co-treatment) | No effect on ROS production[1][2] | Reduced ROS production[1][2] |
| 7.5 mM H₂O₂ (1 h, pre- and co-treatment) | Not reported | Reduced ROS production by 75 ± 5%[1] |
Table 2: Effect of CORMs on H₂O₂-Induced Cell Death in MODE-K Cells
| Treatment Condition | CORM-2 | This compound |
| 7.5 mM H₂O₂ (1 h, co-treatment) | No effect on cell death[1][2] | Reduced cell death[1][2] |
| 7.5 mM H₂O₂ (1 h, pre- and co-treatment) | Not reported | Reduced cell death by 72 ± 6%[1] |
Experimental Protocols
The data presented above were primarily derived from studies utilizing murine intestinal epithelial (MODE-K) cells. Below are the detailed methodologies for the key experiments.
Cell Culture and Treatment
Murine intestinal epithelial MODE-K cells were cultured under standard conditions. For oxidative stress induction, cells were exposed to either 1 mM H₂O₂ for 40 minutes or 7.5 mM H₂O₂ for 1 hour[1]. CORMs (CORM-2 or this compound) were applied either as a co-treatment during the H₂O₂ exposure or as a 1-hour pre-treatment followed by co-treatment[1].
Measurement of Intracellular ROS Production
Intracellular ROS levels were quantified using a fluorescent probe. After treatment, cells were incubated with the probe, and the fluorescence intensity, which is proportional to the amount of ROS, was measured. The results were expressed as a percentage of the ROS production induced by H₂O₂ alone[1].
Assessment of Cell Death
Cell viability was assessed by staining with propidium (B1200493) iodide (PI), a fluorescent dye that enters cells with compromised membranes. The percentage of PI-positive (dead) cells was determined using flow cytometry or fluorescence microscopy. The data was normalized to the cell death observed in the control group treated only with H₂O₂[1].
Visualizing the Mechanisms and Workflow
The following diagrams illustrate the experimental process and the proposed signaling advantage of this compound.
Caption: Workflow for assessing CORM efficacy in H₂O₂-stressed cells.
Caption: this compound's oxidant-sensitive CO release leads to superior protection.
References
- 1. Differential Effects of CORM-2 and this compound in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Effects of CORM-2 and this compound in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vascular and angiogenic activities of this compound, an oxidant-sensitive CO-releasing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the CO-Independent Activities of CORM-401 and Other Carbon Monoxide-Releasing Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the carbon monoxide (CO)-independent biological activities of CORM-401 against other commonly used CO-releasing molecules (CORMs), such as the ruthenium-based CORM-2 and CORM-3. While CORMs are primarily designed as CO-delivery agents, it is increasingly evident that their biological effects are not solely attributable to CO release. In fact, for some CORMs, including CORM-2 and CORM-3, it has been suggested that they release insignificant amounts of CO in many biological contexts, rendering their observed effects largely CO-independent[1]. This compound, a manganese-based CORM, also exhibits a range of activities that are distinct from the canonical CO-signaling pathways. This guide synthesizes experimental data to highlight these differences, providing detailed methodologies and visual aids to facilitate a deeper understanding for research and development purposes.
Comparative Quantitative Data
The following tables summarize the differential effects of this compound and other CORMs in key biological assays, focusing on activities demonstrated to be independent of or distinct from direct CO action.
Table 1: Antimicrobial Activity
| Feature | This compound | CORM-2 & CORM-3 | Key Findings |
| Primary Mechanism | CO-independent: Induces membrane polarization, uncoupler-like activity, osmotic and envelope stress[2][3]. | Partially CO-dependent and CO-independent effects, with the metal center (Ruthenium) contributing to toxicity[2]. | This compound's antimicrobial action is multifaceted and not reliant on CO release for its primary effect[2]. |
| Effect on Respiration | Stimulates oxygen consumption[2]. | Can inhibit respiration through CO binding to oxidases[2]. | The CORMs have opposing effects on bacterial respiration. |
| Intracellular Accumulation | Extensively accumulates in bacteria (measured as intracellular manganese)[2]. | Accumulation of Ruthenium contributes to their antimicrobial action[2]. | The metal core in both types of CORMs plays a significant role in their antimicrobial properties. |
Table 2: Effects on Cellular Respiration and Oxidative Stress in Mammalian Cells
| Parameter | This compound | CORM-2 | Experimental Context |
| TNF-α/CHX-induced total ROS | Partially reduces | Abolishes | In murine intestinal epithelial MODE-K cells[4][5][6]. |
| H₂O₂-induced ROS and cell death | Reduces when co-treated | No effect | In murine intestinal epithelial MODE-K cells[4][5][6]. |
| Antimycin-A-induced mitochondrial O₂•⁻ | Significantly decreases | Significantly decreases | In murine intestinal epithelial MODE-K cells[4][5][6]. |
| Rotenone-induced mitochondrial O₂•⁻ | No effect | Nearly abolishes | In murine intestinal epithelial MODE-K cells[4][5][6]. |
| Mitochondrial Respiration | Uncouples respiration, increases oxygen consumption rate (OCR)[7]. | Can inhibit cellular respiration, but may interfere with oxygen measurements in some assays[8]. | In human endothelial cells[7]. |
| Glycolysis | Inhibits glycolysis (reduces extracellular acidification rate, ECAR)[7]. | Not reported in a direct comparison. | In human endothelial cells[7]. |
Experimental Protocols
Vasodilation Assay in Isolated Aortic Rings
This protocol is used to assess the direct vasodilatory effects of CORMs, independent of systemic CO circulation.
Objective: To measure the relaxation of pre-contracted rat aortic rings in response to this compound and other CORMs.
Methodology:
-
Tissue Preparation: Thoracic aortas are isolated from rats and placed in cold Krebs-Henseleit buffer. The aortas are cleaned of connective tissue and cut into 2-3 mm rings.
-
Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
Equilibration and Viability Check: The rings are equilibrated for 60-90 minutes under a resting tension of 1.5-2.0 g. The viability of the endothelium is assessed by contracting the rings with phenylephrine (B352888) (1 µM) and then inducing relaxation with acetylcholine (B1216132) (10 µM).
-
Contraction: After a washout period, the aortic rings are pre-contracted with a submaximal concentration of phenylephrine or U46619 to achieve a stable plateau of contraction[9].
-
CORM Application: Cumulative concentration-response curves are generated by adding increasing concentrations of the CORM to the organ bath. The relaxation is recorded as a percentage decrease from the pre-contracted tone.
-
CO-Independent Verification: To confirm CO-independence, experiments can be repeated in the presence of a CO scavenger like myoglobin.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol details the measurement of intracellular ROS levels in cultured cells treated with CORMs.
Objective: To quantify changes in intracellular ROS production in response to CORM treatment, particularly under conditions of oxidative stress.
Methodology:
-
Cell Culture: Adherent cells (e.g., MODE-K, endothelial cells) are seeded in 96-well plates and grown to 70-80% confluency[10].
-
Labeling: The culture medium is removed, and cells are washed with a suitable buffer (e.g., PBS or ROS Assay Buffer). Cells are then incubated with a cell-permeable fluorogenic probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA), at a working concentration for 30-45 minutes at 37°C in the dark[10][11]. H₂DCFDA is deacetylated by cellular esterases to the non-fluorescent H₂DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Treatment: After labeling, the probe solution is removed, and cells are treated with the CORM of interest (e.g., 50 µM this compound or 40 µM CORM-2) in the presence or absence of an oxidative stressor (e.g., 1 mM H₂O₂)[4].
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths appropriate for the probe (e.g., ~495 nm excitation and ~529 nm emission for DCF)[10]. The intensity is proportional to the level of intracellular ROS.
Assessment of Mitochondrial Respiration using Extracellular Flux Analysis
This protocol describes the use of a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time, providing insights into mitochondrial function and glycolysis.
Objective: To determine the effects of CORMs on mitochondrial respiration and glycolysis in living cells.
Methodology:
-
Cell Seeding: Cells are seeded in a Seahorse XF cell culture microplate and allowed to adhere overnight[12][13].
-
Assay Preparation: On the day of the assay, the culture medium is replaced with a specialized assay medium, and the cells are incubated in a non-CO₂ incubator for 1 hour prior to the assay.
-
Mito Stress Test: The Seahorse XF Analyzer measures baseline OCR and ECAR. A series of mitochondrial inhibitors are then sequentially injected to assess key parameters of mitochondrial function[12][13][14]:
-
Oligomycin: An ATP synthase inhibitor, which allows for the calculation of ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that disrupts the mitochondrial membrane potential and allows for the measurement of maximal respiration.
-
Rotenone and Antimycin A: Complex I and Complex III inhibitors, respectively, which shut down mitochondrial respiration and reveal the non-mitochondrial oxygen consumption.
-
-
CORM Treatment: To assess the effect of a CORM, it can be added before the assay begins or injected directly into the wells by the analyzer. OCR and ECAR are monitored in real-time to observe the metabolic response[7].
Visualizations: Pathways and Workflows
References
- 1. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Broad-Spectrum Antimicrobial Potential of [Mn(CO)4(S2CNMe(CH2CO2H))], a Water-Soluble CO-Releasing Molecule (this compound): Intracellular Accumulation, Transcriptomic and Statistical Analyses, and Membrane Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential Effects of CORM-2 and this compound in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Differential effects of CORM-2 and this compound in murine intestinal epithelial MODE-K cells under oxidative stress [frontiersin.org]
- 6. Differential Effects of CORM-2 and this compound in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbon monoxide released by this compound uncouples mitochondrial respiration and inhibits glycolysis in endothelial cells: A role for mitoBKCa channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reprocell.com [reprocell.com]
- 10. assaygenie.com [assaygenie.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Natural product as a lead for impairing mitochondrial respiration in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Counteracting Colon Cancer by Inhibiting Mitochondrial Respiration and Glycolysis with a Selective PKCδ Activator - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for CORM-401
For Immediate Implementation by Laboratory Personnel
As a trusted partner in your research endeavors, we are committed to providing essential safety information that extends beyond the product itself. This document outlines the proper disposal procedures for CORM-401, a manganese-based carbon monoxide-releasing molecule (CORM). Adherence to these guidelines is critical for ensuring a safe laboratory environment and responsible chemical waste management.
This compound is an invaluable tool in research, designed to release controlled amounts of carbon monoxide (CO), a gaseous signaling molecule with significant therapeutic potential.[1] However, the very nature of this compound necessitates stringent disposal protocols to mitigate the risks associated with carbon monoxide, a toxic and flammable gas.[2]
Key Safety and Handling Information
Prior to disposal, it is imperative to understand the fundamental properties of this compound that influence its safe handling.
| Property | Description | Source(s) |
| Chemical Name | Tetracarbonyl[N-(dithiocarboxy-κS,κS')-N-methylglycinato(2-)]manganate(1-), hydrogen (1:1) | [3] |
| Molecular Formula | C8H6MnNO6S2 | [3] |
| Appearance | Light yellow to dark yellow powder | [4] |
| CO Release | Releases carbon monoxide, a colorless, odorless, and flammable gas.[2] CO release is enhanced in the presence of oxidants like hydrogen peroxide.[3][5] | [2][3][5] |
| Stability | Relatively stable in solution without a CO acceptor.[6] | [6] |
| Decomposition | Upon CO release, it forms an "inactivated CORM" (iCORM), which may possess its own biological activities.[7][8] | [7][8] |
Experimental Protocol: Controlled CO Release for Disposal
The primary objective of the this compound disposal procedure is to ensure the complete and safe release of carbon monoxide before the final disposal of the remaining chemical waste. This is achieved by converting this compound to its inactive form, ithis compound.[9][10]
Materials:
-
This compound waste solution
-
Fume hood
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
-
Airtight, sealed container for chemical waste, appropriately labeled
-
Oxidizing agent (e.g., 3% hydrogen peroxide), optional
Procedure:
-
Work in a Certified Fume Hood: All steps of this procedure must be performed in a properly functioning chemical fume hood to ensure adequate ventilation and prevent exposure to carbon monoxide.
-
Prepare the Waste Solution: Collect all aqueous waste containing this compound in a suitable container.
-
Induce CO Release: To ensure the complete liberation of CO, allow the this compound solution to stand in an open, labeled beaker within the fume hood for at least 24-48 hours. This process allows for the gradual release and dissipation of CO gas. For a more rapid release, a small amount of an oxidizing agent like hydrogen peroxide can be cautiously added to the solution, as oxidants are known to accelerate CO liberation.[3][5]
-
Verification of CO Release (Optional): While not always feasible in a standard laboratory setting, CO release can be monitored using a carbon monoxide detector placed at the sash of the fume hood.
-
Collect and Label Inactivated Waste: Once the CO has been fully released, the remaining solution, now considered ithis compound, should be collected in a designated, sealed hazardous waste container.[7] The container must be clearly labeled as "Hazardous Waste: Inactivated this compound (contains manganese compounds)."
-
Request Waste Pickup: Store the sealed container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management service.[11]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: A flowchart outlining the step-by-step process for the safe disposal of this compound.
By adhering to these procedures, you contribute to a safer research environment and ensure compliance with chemical safety regulations. For further inquiries, please consult your institution's Environmental Health and Safety department.
References
- 1. Carbon monoxide-releasing molecules - Wikipedia [en.wikipedia.org]
- 2. Carbon Monoxide | CO | CID 281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. This compound 1001015-18-4 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 7. DNA damage and antioxidant properties of CORM-2 in normal and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound Reduces Ischemia Reperfusion Injury in an Ex Vivo Renal Porcine Model of the Donation After Circulatory Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbon monoxide releasing molecule 401 (this compound) modulates phase I metabolism of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Navigating the Safe Handling of CORM-401: A Guide for Researchers
For Immediate Use: This document provides essential safety protocols and logistical information for the handling and disposal of CORM-401, a carbon monoxide-releasing molecule. Developed for researchers, scientists, and drug development professionals, this guide aims to be the preferred resource for laboratory safety and chemical management, fostering a culture of safety and trust.
This compound (CAS Number: 1001015-18-4) is a manganese-containing compound that serves as a research chemical. Due to its nature as a carbon monoxide-releasing molecule, and because its toxicological properties have not been fully elucidated, it must be handled with care, assuming it is a hazardous substance.
Personal Protective Equipment (PPE): A Tabulated Guide
The following table summarizes the recommended personal protective equipment for handling this compound, based on standard laboratory safety practices for similar chemical compounds.
| PPE Category | Specifications and Procedures |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use and replace them immediately if contaminated. |
| Eye Protection | Use safety glasses with side shields or chemical safety goggles to protect against splashes and dust. |
| Skin and Body Protection | A buttoned lab coat must be worn to protect skin and personal clothing. Ensure legs are covered and wear closed-toe shoes. |
| Respiratory Protection | All work with solid this compound or concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1] |
Operational and Disposal Protocols
Adherence to the following procedural steps is critical for ensuring a safe laboratory environment when working with this compound.
Handling and Storage
-
General Handling: Avoid all direct contact with the skin, eyes, and clothing.[1] Do not inhale dust or aerosols.[1] Wash hands thoroughly after handling. This compound is a light yellow to dark yellow powder.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light. The recommended storage temperature is -20°C.
Disposal Plan
All materials contaminated with this compound, including unused product, empty containers, and cleaning materials, must be treated as hazardous chemical waste.
-
Segregation: Collect waste in clearly labeled, sealed containers.
-
Compliance: Dispose of the waste in accordance with your institution's and local environmental regulations.
-
Consultation: Contact your Environmental Health and Safety (EHS) department for specific disposal procedures.
Emergency Procedures: First Aid Measures
In the event of exposure to this compound, immediate action is crucial.
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult, administer oxygen.[1]
-
Ingestion: Rinse mouth with water.[1]
In all cases of exposure, seek immediate medical attention.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
